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DSPE-PEG8-Mal

Cat. No.: B8106406
M. Wt: 1251.6 g/mol
InChI Key: DWLVJCKBUSIFBB-OBEXFZABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-PEG8-Mal is a synthetic, thiol-reactive phospholipid-PEG conjugate critical for advancing targeted drug delivery systems. This amphiphilic molecule features a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer consisting of eight ethylene glycol units (PEG8), and a terminal maleimide (Mal) group. The hydrophobic DSPE segment incorporates stably into lipid bilayers of liposomes and lipid nanoparticles (LNPs), while the hydrophilic PEG spacer provides a stealth effect, reducing opsonization and improving circulation time. The key functional moiety, the maleimide group, enables reliable, site-specific conjugation to thiol (-SH) groups on peptides, proteins, or other targeting ligands under mild, near-neutral pH conditions, forming stable thioether bonds. This mechanism is fundamental for developing actively targeted nanocarriers. Researchers utilize this compound to functionalize the surface of liposomes and LNPs with targeting agents such as antibodies or peptides for specific cell types, including hepatocytes or cancer cells. The PEG8 linker offers an optimal balance, providing sufficient length for ligand presentation while maintaining a relatively small molecular footprint. Its applications are extensive, spanning the delivery of mRNA, gene editing tools, and chemotherapeutic agents. This compound is provided as a high-purity powder (>99%) and must be stored at -20°C to ensure stability. This product is For Research Use Only. Not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H119N2O19P B8106406 DSPE-PEG8-Mal

Properties

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73)/t59-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVJCKBUSIFBB-OBEXFZABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H119N2O19P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1251.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG8-Mal for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (DSPE-PEG8-Mal), a heterobifunctional lipid-polymer conjugate crucial for the development of targeted nanomedicines. We will delve into its chemical and physical properties, provide detailed experimental protocols for its application, and present key quantitative data from relevant studies.

Core Concepts and Chemical Properties

This compound is an amphiphilic molecule composed of three key functional units:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon stearoyl chains that serves as a hydrophobic anchor, enabling stable incorporation into the lipid bilayers of liposomes and other lipid-based nanoparticles.

  • Polyethylene Glycol (PEG) Linker: An eight-unit PEG spacer provides a hydrophilic shield, which can increase the circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. This "stealth" property is a cornerstone of modern drug delivery systems. The PEG linker also provides flexibility and reduces steric hindrance for the attached targeting ligand.

  • Maleimide Group: A reactive group at the distal end of the PEG chain that specifically and efficiently reacts with free sulfhydryl (thiol) groups, most commonly from cysteine residues in peptides and proteins. This allows for the covalent conjugation of targeting moieties to the surface of nanoparticles.

The unique combination of these components makes this compound an invaluable tool for functionalizing nanocarriers to achieve targeted drug delivery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight and formula may be reported by different suppliers due to the nature of the PEG component and the salt form.

PropertyValueSource(s)
Full Chemical Name 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (sodium salt)[1]
Molecular Formula C65H119N3NaO20P[1]
Molecular Weight 1316.63 g/mol [1]
Alternate Formula C64H119N2O19P[2][3]
Alternate MW 1251.61 g/mol
Purity ≥95% to >99%
Appearance White solid powder
Solubility Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform, and warm water.
Storage Conditions Store at -20°C, protect from moisture and light.

Experimental Protocols

Thiol-Maleimide Conjugation of a Targeting Ligand to this compound

This protocol outlines the general steps for conjugating a thiol-containing peptide or protein to this compound.

Materials:

  • This compound

  • Thiol-containing peptide/protein

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer) at pH 6.5-7.5

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Inert gas (e.g., Argon or Nitrogen)

  • Purification system (e.g., HPLC, gel filtration column)

Procedure:

  • Preparation of the Thiolated Ligand:

    • Dissolve the peptide or protein in the degassed reaction buffer.

    • If the thiol groups are present as disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. Note: DTT can also be used, but excess DTT must be removed prior to conjugation.

  • Preparation of this compound Solution:

    • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the thiolated ligand solution. A molar excess of the maleimide lipid (e.g., 1.2 to 10-fold) is often used to ensure complete reaction with the thiol groups.

    • Flush the reaction vessel with an inert gas to prevent oxidation of the thiol groups.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • The resulting DSPE-PEG8-ligand conjugate can be purified from unreacted starting materials using techniques such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex G-25 column).

  • Characterization:

    • Confirm the successful conjugation and purity of the product using methods like MALDI-TOF mass spectrometry, which will show an increase in molecular weight corresponding to the addition of the this compound.

G Experimental Workflow for Thiol-Maleimide Conjugation cluster_0 Preparation of Reactants cluster_1 Conjugation Reaction cluster_2 Purification and Analysis Thiolated Ligand Thiolated Ligand Reaction Mixture Reaction Mixture Thiolated Ligand->Reaction Mixture Add to buffer This compound This compound This compound->Reaction Mixture Add dropwise Purification Purification Reaction Mixture->Purification Incubate (2-4h RT or O/N 4°C) Characterization Characterization Purification->Characterization Analyze purified conjugate

Workflow for conjugating a thiolated molecule to this compound.
Preparation of Functionalized Liposomes via Thin-Film Hydration

This protocol describes the formation of liposomes incorporating the DSPE-PEG8-ligand conjugate.

Materials:

  • Primary lipids (e.g., DSPC, DPPC, Cholesterol)

  • DSPE-PEG8-ligand conjugate

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipids and the DSPE-PEG8-ligand conjugate in chloroform in a round-bottom flask. The amount of the functionalized lipid is typically between 0.5-5 mol% of the total lipid content.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the primary lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove any unencapsulated material by methods such as dialysis or size-exclusion chromatography.

G Liposome Formation via Thin-Film Hydration Lipid Dissolution Dissolve lipids in organic solvent Film Formation Form thin lipid film (rotary evaporation) Lipid Dissolution->Film Formation Hydration Hydrate film with aqueous buffer Film Formation->Hydration Extrusion Extrude to form unilamellar vesicles Hydration->Extrusion Purified Liposomes Purified Functionalized Liposomes Extrusion->Purified Liposomes

Process of forming functionalized liposomes.

Quantitative Data and Performance

The efficiency of conjugation and the stability of the resulting nanoparticles are critical for the successful development of a drug delivery system.

Conjugation Efficiency

The reaction between the maleimide group of this compound and a thiol is highly efficient under optimal conditions.

Ligand TypeDSPE-PEG-Mal MWReaction ConditionsConjugation EfficiencySource
F3 peptide~2.9 kDaDMSO, 24h at 25°C>95%
P435 peptide2000 DaChloroform:DMSO (1:1), 48h at RTUp to 100%
RGD peptide2000 DaNot specifiedQuantitative
Stability of DSPE-PEGylated Liposomes

The incorporation of DSPE-PEG lipids into liposomes significantly enhances their stability in biological fluids.

Liposome CompositionDSPE-PEG ContentStability MetricResultSource
DOPE/DPSG3-5 mol%Leakage in serum after 8h<18%
POPC20 mol%Survival rate in seawater (Day 3)~5-fold higher than POPC alone
CSL3/DSPC/Chol2.5 mol%Particle size and concentration in FBS (4h)Significantly more stable than C14-lipid-PEG

The length of the DSPE-PEG chain and the density of its grafting on the nanoparticle surface are crucial factors influencing the in vivo pharmacokinetics. Generally, a higher density of PEGylation leads to a longer circulation time. However, very high densities can sometimes hinder the interaction of the targeting ligand with its receptor.

Chemical Structure and Reaction Mechanism

G Chemical Structure of this compound cluster_dspe DSPE Moiety cluster_peg PEG Linker cluster_mal Maleimide Group DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine PEG -(OCH2CH2)8- DSPE->PEG covalent bond Mal Maleimide PEG->Mal covalent bond

Schematic of this compound components.

The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. The thiol group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5 and results in the formation of a stable thioether bond.

Conclusion

This compound is a versatile and highly effective lipid-polymer conjugate for the surface functionalization of liposomes and other nanoparticles. Its well-defined structure, which includes a lipid anchor, a biocompatible PEG spacer, and a thiol-reactive maleimide group, enables the development of sophisticated drug delivery systems with enhanced stability and targeting capabilities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, ultimately contributing to the advancement of targeted therapeutics.

References

DSPE-PEG8-Mal: An In-Depth Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (DSPE-PEG8-Mal) is a heterobifunctional phospholipid-polyethylene glycol conjugate that has become an indispensable tool in the field of drug delivery, particularly for the development of targeted nanomedicines.[1][2][3] This guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.

This compound consists of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, an eight-unit polyethylene glycol (PEG8) spacer, and a reactive maleimide group.[2] The DSPE portion allows for stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles. The hydrophilic PEG8 spacer provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. The terminal maleimide group enables the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, to the surface of nanoparticles. This facilitates the active targeting of therapeutic payloads to specific cells and tissues.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by the DSPE lipid, the PEG8 linker, and the maleimide functional group.

2.1 Chemical Structure

G cluster_DSPE DSPE Moiety cluster_PEG PEG Spacer cluster_Mal Maleimide Group DSPE 1,2-distearoyl-sn-glycero-3-phosphoethanolamine PEG -(OCH2CH2)8- DSPE->PEG -Linker- Mal Maleimide PEG->Mal -Linker-

Caption: Block diagram of this compound structure.

2.2 Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Note that some values may vary slightly between different suppliers.

PropertyValueReference(s)
Molecular Formula C65H119N3NaO20P
Molecular Weight ~1316.63 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in chloroform, warm water, DMSO, DCM, DMF
Storage Temperature -20°C
Stability Stable for at least one year when stored properly at -20°C

Key Properties and Reactivity

3.1 Maleimide-Thiol Conjugation

The terminal maleimide group of this compound reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond. This reaction, a Michael addition, is most efficient and specific at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine residues, although at a much slower rate.

3.2 Stability of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH. The rate of hydrolysis increases with increasing pH and temperature. Therefore, it is crucial to maintain a neutral to slightly acidic pH during storage and conjugation reactions to ensure the reactivity of the maleimide group. Aqueous solutions of this compound should be prepared fresh before use.

ConditionStability of Maleimide GroupReference(s)
pH < 6.5 Reaction with thiols is slow.
pH 6.5 - 7.5 Optimal for specific and efficient thiol conjugation.
pH > 7.5 Increased rate of hydrolysis and potential for side reactions with amines.
Storage at 4°C Moderate stability; ~10% decrease in reactivity after 7 days.
Storage at 20°C Lower stability; ~40% decrease in reactivity after 7 days.

Experimental Protocols

4.1 Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.

Methodology:

  • Lipid Film Formation: Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC or DPPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Mal).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle rotation at a temperature above the phase transition temperature of the primary phospholipid. This will form multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Caption: Workflow for liposome formulation.

4.2 Bioconjugation of Thiol-Containing Ligands

This protocol describes the conjugation of a thiol-containing peptide to pre-formed, this compound-functionalized liposomes.

Methodology:

  • Prepare Ligand: Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., HEPES or PBS, pH 7.0-7.4). If the peptide contains disulfide bonds, reduction with a reagent like TCEP may be necessary.

  • Reaction Setup: Add the peptide solution to the liposome suspension. The molar ratio of maleimide on the liposomes to the thiol-containing ligand should be optimized, with ratios from 2:1 to 5:1 (maleimide:thiol) being reported as effective.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.

  • Purification: Remove the unreacted ligand and other impurities by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Caption: Workflow for bioconjugation.

4.3 Quantification of Conjugation Efficiency

The efficiency of the conjugation reaction can be determined by quantifying the amount of unreacted thiol groups after the reaction using Ellman's reagent (DTNB).

Methodology:

  • Reaction Quenching (Optional): Add a thiol-containing small molecule (e.g., L-cysteine) to react with any remaining maleimide groups on the liposomes.

  • Separation: Separate the liposomes from the unreacted ligand and quenching agent.

  • Quantification: Quantify the amount of free ligand in the supernatant using a suitable method, such as HPLC. The conjugation efficiency is calculated as: Efficiency (%) = (1 - [Free Ligand] / [Total Ligand]) * 100

Applications in Targeted Drug Delivery

This compound is extensively used to create targeted drug delivery systems for various diseases, most notably cancer.

5.1 Targeted Cancer Therapy

By conjugating targeting ligands such as antibodies (or antibody fragments) or peptides that recognize receptors overexpressed on cancer cells (e.g., HER2, EGFR, integrins), this compound-containing liposomes can selectively deliver chemotherapeutic agents to tumor sites. This enhances the therapeutic efficacy while minimizing off-target toxicity.

Targeted Delivery to HER2-Positive Cancer Cells:

G cluster_workflow Targeted Drug Delivery Workflow Lipo Drug-Loaded Liposome (with this compound) Conj_Lipo Targeted Liposome (e.g., anti-HER2 conjugated) Lipo->Conj_Lipo Conjugation Tumor_Cell HER2+ Cancer Cell Conj_Lipo->Tumor_Cell Targeting & Binding Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Workflow of targeted liposomal drug delivery.

Signaling Pathway Inhibition:

Upon internalization, the released drug can interfere with specific intracellular signaling pathways. For instance, in HER2-positive breast cancer, targeted delivery of a dimerization inhibitor can block the HER2 signaling cascade that promotes cell proliferation and survival.

G cluster_pathway HER2 Signaling Pathway Inhibition HER2 HER2 Receptor Dimer HER2 Dimerization HER2->Dimer Ligand Binding PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimer->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Targeted_Lipo Targeted Liposome (delivering inhibitor) Targeted_Lipo->Dimer Inhibits

Caption: Inhibition of HER2 signaling pathway.

In Vitro and In Vivo Performance

6.1 Cellular Uptake

Numerous studies have demonstrated that liposomes functionalized with targeting ligands via this compound exhibit significantly enhanced cellular uptake in receptor-positive cancer cells compared to non-targeted liposomes.

Cell LineTargeting LigandNanoparticleUptake Enhancement vs. Non-TargetedReference(s)
4T1MaleimideLiposomeIncreased fluorescence intensity
U87MGAPTEDB peptideLiposomeSignificantly higher uptake
HCT116cRGD peptideLiposomeEnhanced cellular uptake

6.2 In Vivo Biodistribution and Efficacy

In animal models, targeted liposomes have shown preferential accumulation at the tumor site, leading to improved anti-tumor efficacy. The PEG spacer helps to reduce clearance by the liver and spleen, although some accumulation in these organs is still observed.

Animal ModelTargeting LigandKey FindingReference(s)
U87MG XenograftAPTEDB peptideRetarded tumor growth to the greatest extent
HCT116 XenograftcRGD peptideHigher tumor accumulation vs. non-targeted
ApoE Knock-out MiceCREKA peptideAccumulation in liver and kidney, excretion via bladder

Conclusion

This compound is a versatile and powerful tool for the development of advanced drug delivery systems. Its well-defined structure, reliable bioconjugation chemistry, and the "stealth" properties conferred by the PEG spacer make it an ideal component for creating targeted nanoparticles. By enabling the precise attachment of targeting moieties, this compound facilitates the selective delivery of therapeutic agents to diseased tissues, thereby enhancing efficacy and reducing systemic toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to the Synthesis of DSPE-PEG8-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)8] (DSPE-PEG8-Mal). This functionalized lipid is a critical component in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), enabling the conjugation of thiol-containing ligands like peptides and antibodies to the nanoparticle surface. This guide details the synthetic route, experimental protocols, and key characterization data.

Overview of the Synthetic Pathway

The synthesis of DSPE-PEG8-Maleimide is typically achieved through a two-step process. The first step involves the synthesis of an amine-terminated DSPE-PEG8 intermediate (DSPE-PEG8-NH2). The second, and final, step is the functionalization of this amino group with a maleimide moiety. This is most commonly accomplished by reacting the DSPE-PEG8-NH2 with an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid. This method is widely adopted due to its efficiency and the commercial availability of the necessary reagents.

Below is a DOT script representation of the logical workflow for the synthesis of this compound.

DSPE_PEG8_Mal_Synthesis_Workflow cluster_step1 Step 1: Synthesis of DSPE-PEG8-Amine cluster_step2 Step 2: Maleimide Functionalization DSPE DSPE (1,2-distearoyl-sn-glycero -3-phosphoethanolamine) Coupling Coupling Reaction DSPE->Coupling PEG_NH2 HO-PEG8-NH-Boc (Boc-protected Amino-PEG8-OH) Activation Activation (e.g., with DCC/DMAP or similar) PEG_NH2->Activation Activation->Coupling DSPE_PEG_Boc DSPE-PEG8-NH-Boc Coupling->DSPE_PEG_Boc Deprotection Boc Deprotection (e.g., with TFA) DSPE_PEG_Boc->Deprotection DSPE_PEG_NH2 DSPE-PEG8-NH2 Deprotection->DSPE_PEG_NH2 DSPE_PEG_NH2_step2 DSPE-PEG8-NH2 Mal_NHS Maleimide-C3-NHS ester (N-Succinimidyl-3-maleimidopropionate) Final_Coupling Coupling Reaction Mal_NHS->Final_Coupling DSPE_PEG_Mal This compound Final_Coupling->DSPE_PEG_Mal Purification Purification (e.g., Chromatography) DSPE_PEG_Mal->Purification Final_Product Final Product: This compound Purification->Final_Product DSPE_PEG_NH2_step2->Final_Coupling

Caption: Logical workflow for the two-step synthesis of DSPE-PEG8-Maleimide.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of similar DSPE-PEG-Maleimide compounds and have been adapted for the specific PEG8 linker.

Step 1: Synthesis of DSPE-PEG8-NH2 (Amine-terminated DSPE-PEG8)

This step can be achieved through various methods, with a common approach being the coupling of DSPE to a pre-synthesized, heterobifunctional PEG8 linker that has a protected amine at one end and a reactive group (like a tosyl or hydroxyl group) at the other. For this guide, we will assume the use of a commercially available Boc-protected amino-PEG8 with a hydroxyl terminus.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • N-Boc-amino-PEG8-hydroxyl (HO-PEG8-NH-Boc)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Appropriate solvents for purification (e.g., chloroform, methanol)

Procedure:

  • Activation and Coupling:

    • Dissolve DSPE and a 1.2 molar equivalent of HO-PEG8-NH-Boc in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add DMAP (0.2 equivalents) to the solution.

    • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

    • Slowly add the DCC solution to the DSPE/PEG solution at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification of DSPE-PEG8-NH-Boc:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a mild acid (e.g., 0.1 N HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography (silica gel) with a suitable eluent system (e.g., a gradient of methanol in chloroform).

  • Boc Deprotection:

    • Dissolve the purified DSPE-PEG8-NH-Boc in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM several times to ensure complete removal of TFA.

    • The resulting DSPE-PEG8-NH2 is typically used in the next step without further purification, though it can be purified by chromatography if necessary.

Step 2: Synthesis of DSPE-PEG8-Maleimide

This step involves the reaction of the newly synthesized DSPE-PEG8-NH2 with an NHS ester of a maleimide-containing molecule. A common reagent for this is N-succinimidyl-3-maleimidopropionate.

Materials:

  • DSPE-PEG8-NH2 (from Step 1)

  • N-succinimidyl-3-maleimidopropionate (Maleimide-C3-NHS ester)

  • Anhydrous Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Coupling Reaction:

    • Dissolve DSPE-PEG8-NH2 in anhydrous DCM (a small amount of DMF can be added to improve solubility if needed).

    • Add a 1.5 molar equivalent of N-succinimidyl-3-maleimidopropionate to the solution.

    • Add a 3.0 molar equivalent of triethylamine (TEA) to act as a base and catalyze the reaction.[1]

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

    • Monitor the reaction by TLC until the starting amine is consumed.

  • Purification:

    • The reaction mixture can be concentrated and then purified using column chromatography. A Sephadex G-50 column or similar size-exclusion chromatography is often effective for removing unreacted starting materials and byproducts.[1]

    • The fractions containing the product are collected and the solvent is removed under reduced pressure to yield DSPE-PEG8-Maleimide as a white solid.[1]

Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product.

CompoundMolecular Weight ( g/mol )PurityFormSolubility
DSPE749.05>99%White powderChloroform, DCM
DSPE-PEG8-NH2~1146>95%White solidChloroform, DCM, Water (with sonication)
N-succinimidyl-3-maleimidopropionate266.21>98%White crystalline powderDCM, DMF, Acetonitrile
This compound ~1322.7 >95% White solid DMSO, DCM, DMF [2]

Note: The molecular weight of PEGylated compounds can vary slightly depending on the exact mass of the PEG linker.

Characterization

The successful synthesis of DSPE-PEG8-Maleimide should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P NMR): To confirm the presence of the characteristic peaks of the DSPE lipid chains, the PEG linker, and the maleimide group.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Concluding Remarks

The synthesis pathway described provides a reliable method for producing high-purity DSPE-PEG8-Maleimide for use in advanced drug delivery applications. It is crucial for researchers to perform thorough characterization of the final product to ensure its identity, purity, and reactivity for subsequent bioconjugation reactions. Proper handling and storage of the maleimide-functionalized product (typically at -20°C under desiccated conditions) are essential to prevent hydrolysis of the maleimide group and maintain its reactivity.

References

DSPE-PEG8-Mal mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of DSPE-PEG8-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG8-Maleimide is a heterobifunctional lipid-PEG conjugate that plays a pivotal role in the development of targeted drug delivery systems. Its unique tripartite structure, consisting of a lipid anchor (DSPE), a spacer (PEG8), and a reactive group (Maleimide), enables the surface functionalization of lipid-based nanoparticles, such as liposomes and lipid nanoparticles (LNPs). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and the underlying chemical principles that govern its utility in bioconjugation and pharmaceutical development.

Core Mechanism of Action: A Tri-Component System

The functionality of this compound arises from the distinct roles of its three components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), an eight-unit polyethylene glycol (PEG8) linker, and a maleimide (Mal) terminal group.[1][2]

  • DSPE (Lipid Anchor): As a phospholipid with two saturated 18-carbon stearoyl chains, DSPE is highly hydrophobic.[3] This property allows it to stably and spontaneously intercalate into the lipid bilayer of liposomes or the outer lipid layer of LNPs during their formulation.[2][4] This integration serves as a robust anchor, ensuring the entire conjugate is firmly attached to the nanoparticle surface.

  • PEG8 (Hydrophilic Spacer): The octaethylene glycol (PEG8) chain is a flexible, hydrophilic polymer. When anchored to a nanoparticle via DSPE, the PEG linker extends into the aqueous environment, forming a hydrated layer on the nanoparticle surface. This "PEGylation" confers several critical advantages, collectively known as "stealth" properties. It sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation half-life, allowing more time for the nanoparticle to reach its target tissue.

  • Maleimide (Reactive Group): The terminal maleimide group is a thiol-reactive functional group that is central to the bioconjugation capabilities of this compound. It enables the covalent attachment of targeting ligands—such as antibodies, peptides, or aptamers—that possess a free sulfhydryl (thiol) group, commonly found in cysteine residues. This conjugation allows for the creation of actively targeted delivery systems that can selectively bind to and be internalized by specific cell populations.

The overall mechanism involves the incorporation of this compound into a lipid nanoparticle during its manufacturing process. The DSPE component anchors the molecule to the particle, while the PEG8 chain provides a stealth shield and extends the reactive maleimide group away from the surface. This exposed maleimide is then available for the covalent attachment of thiol-containing targeting molecules, transforming a standard nanoparticle into a targeted drug delivery vehicle.

The Thiol-Maleimide Ligation Chemistry

The conjugation of targeting ligands to this compound occurs via a well-characterized Michael addition reaction. In this reaction, the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the maleimide's double bond. This process results in the formation of a stable, covalent thioether bond, securely linking the targeting molecule to the nanoparticle surface.

This reaction is highly efficient and selective for thiols, particularly within a specific pH range, making it a preferred method in bioconjugation. It is often considered a "click chemistry" reaction due to its high yield, specificity, and mild reaction conditions.

Caption: Mechanism of Thiol-Maleimide Ligation on a Liposome Surface.

Data Presentation: Reaction Parameters and Component Functions

Effective bioconjugation requires precise control over reaction conditions. The following tables summarize key quantitative parameters for the thiol-maleimide reaction and the functional roles of the this compound components.

Table 1: Optimal Conditions for Thiol-Maleimide Conjugation

Parameter Recommended Range/Value Rationale & Notes Citation
pH 6.5 - 7.5 Optimal range for selective reaction with thiols. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. Below pH 6.5, the thiol group is protonated, reducing nucleophilicity and slowing the reaction. Above pH 7.5, competing reactions with amines (e.g., lysine) and hydrolysis of the maleimide group can occur.
Temperature 4°C to 25°C (Room Temp) Reactions are typically performed at room temperature (30 min - 2 hours) for faster kinetics or at 4°C (overnight) for sensitive proteins to minimize degradation.
Molar Ratio 10-20 fold molar excess of maleimide A molar excess of the maleimide-containing lipid (this compound) relative to the thiol-containing ligand is used to drive the reaction to completion and ensure maximum conjugation efficiency.

| Buffer Choice | Phosphate, HEPES, MOPS | Buffers should be free of thiol-containing agents (e.g., DTT, β-mercaptoethanol). Phosphate-buffered saline (PBS) at pH 7.4 is commonly used. | |

Table 2: Functional Summary of this compound Components

Component Primary Function Key Properties
DSPE Lipid Anchor Amphiphilic; integrates into lipid bilayers; provides stable attachment to nanoparticles.
PEG8 Hydrophilic Spacer / Stealth Agent Water-soluble; flexible; creates a hydrated layer to reduce protein binding and increase circulation time.

| Maleimide | Thiol-Reactive Group | Forms stable, covalent thioether bonds with sulfhydryl groups via Michael addition. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of targeted nanoparticles using this compound.

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the formation of liposomes incorporating this compound using the thin-film hydration method.

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the primary structural lipid (e.g., DSPC or HSPC), cholesterol, and this compound in a chloroform/methanol solvent mixture. A typical molar ratio might be 55:40:5 (DSPC:Cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the Tc. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension 10-20 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder device heated above the Tc.

  • Purification:

    • Remove any un-encapsulated material or non-incorporated lipids by size exclusion chromatography (SEC) using a Sepharose CL-4B column or via dialysis.

Experimental_Workflow_Liposome_Prep A 1. Lipid Mixing (DSPC, Cholesterol, this compound) in organic solvent B 2. Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tc) B->C D 4. Size Extrusion (e.g., 100 nm membrane) C->D E 5. Purification (Size Exclusion Chromatography) D->E F Maleimide-Functionalized Liposomes E->F

Caption: Workflow for Preparing Maleimide-Functionalized Liposomes.

Conjugation of Thiolated Ligand to Liposomes
  • Prepare Ligand: Dissolve the thiol-containing peptide or antibody in a suitable reaction buffer (e.g., PBS, pH 7.0-7.4). If the protein's thiols are present as disulfides, they may need to be reduced first using a mild reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Add the prepared ligand solution to the maleimide-functionalized liposome suspension. Use a 10-20 fold molar excess of liposomal maleimide groups to the ligand's thiol groups.

    • Incubate the mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add a low molecular weight thiol compound (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups and prevent non-specific cross-linking.

  • Final Purification: Remove the un-conjugated ligand and quenching agent from the final ligand-conjugated liposomes using SEC or dialysis.

Characterization and Quantification
  • Conjugation Efficiency (Ellman's Test):

    • Principle: Ellman's reagent (DTNB) reacts with free thiols to produce a colored product measured at 412 nm. By measuring the concentration of free thiols before and after the conjugation reaction, the amount of ligand that has successfully conjugated can be determined.

    • Protocol:

      • Prepare a standard curve using known concentrations of the thiol-containing ligand.

      • Measure the free thiol concentration in the ligand solution before conjugation.

      • After conjugation and purification, measure the free thiol concentration in the flow-through/dialysate.

      • The difference between the initial amount of ligand and the unreacted amount represents the conjugated ligand.

  • Analysis of Final Product (HPLC):

    • Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the final conjugated liposomes from the unconjugated ligand and other impurities.

    • Protocol:

      • Inject the purified conjugate sample onto a C18 column.

      • Elute using a gradient of an organic mobile phase (e.g., acetonitrile with 0.1% TFA) and an aqueous mobile phase (e.g., water with 0.1% TFA).

      • Monitor the elution profile at 280 nm (for proteins) and potentially another wavelength specific to the drug or lipid if applicable. The conjugated product will have a different retention time than the unconjugated starting materials.

Concluding Summary

This compound is a powerful and versatile tool in the field of drug delivery. Its mechanism of action is a synergistic combination of its three distinct molecular components. The DSPE moiety provides stable anchoring into lipid nanocarriers, the PEG8 linker confers stealth properties and extends the reactive terminus, and the maleimide group allows for the highly specific and efficient covalent attachment of targeting ligands. This well-defined mechanism, governed by the principles of self-assembly and thiol-maleimide chemistry, enables the rational design of sophisticated, targeted drug delivery systems with enhanced therapeutic precision.

Targeted_Delivery_Concept cluster_system Targeted Nanoparticle System cluster_target Biological Target Liposome Liposome (Drug Payload) DSPE DSPE Anchor Liposome->DSPE anchors in PEG PEG8 Spacer DSPE->PEG presents Mal Thioether Linkage PEG->Mal links to Ligand Targeting Ligand Mal->Ligand conjugates Cell Target Cell Receptor Ligand->Cell:receptor Specific Binding

Caption: Conceptual Diagram of a Targeted Drug Delivery System.

References

The Versatility of DSPE-PEG8-Mal in Nanomedicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) is a heterobifunctional phospholipid-PEG conjugate that has emerged as a critical component in the field of nanomedicine. Its unique structure, featuring a lipid tail (DSPE), a hydrophilic octaethylene glycol spacer (PEG8), and a reactive maleimide group, enables the creation of sophisticated drug delivery systems. This guide provides a comprehensive overview of the applications of this compound, focusing on its role in targeted drug delivery, formulation of nanocarriers, and the underlying experimental methodologies.

The DSPE component serves as a hydrophobic anchor, allowing for stable incorporation into the lipid bilayer of liposomes or the hydrophobic core of micelles. The PEG8 spacer provides a hydrophilic shield, which can reduce opsonization by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1] The terminal maleimide group is a highly reactive Michael acceptor that readily forms stable covalent bonds with thiol (-SH) groups present in cysteine residues of peptides and proteins.[2] This feature is extensively utilized for the surface functionalization of nanocarriers with targeting ligands, enabling active targeting to specific cells and tissues.[1][3]

Core Applications in Nanomedicine

The primary application of this compound lies in the development of targeted nanocarriers for therapeutic agents, including small molecule drugs, peptides, and nucleic acids. These nanocarriers can be engineered to recognize and bind to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.[1]

Targeted Drug Delivery

This compound is instrumental in the design of actively targeted liposomes and micelles. By conjugating targeting moieties such as antibodies, antibody fragments (e.g., Fab'), or peptides (e.g., RGD) to the maleimide group, these nanocarriers can be directed to specific cell types. For instance, nanoparticles functionalized with peptides targeting the EGFR-HER2 complex have been developed for targeted cancer therapy. This targeted approach aims to increase the therapeutic index of potent drugs by maximizing their concentration at the site of action while minimizing systemic toxicity.

Gene Delivery

In the realm of gene therapy, this compound can be incorporated into lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA. The maleimide group allows for the attachment of ligands that can facilitate cellular entry and endosomal escape, critical steps for the successful delivery of genetic material to the cytoplasm.

Bioimaging and Diagnostics

By conjugating imaging agents or probes to the maleimide terminus, this compound can be used to create targeted contrast agents for various imaging modalities, including magnetic resonance imaging (MRI) and fluorescence imaging. This enables the visualization of disease-specific markers and the tracking of nanocarrier biodistribution in vivo.

Quantitative Data on this compound Formulations

The physicochemical properties of nanocarriers formulated with this compound are critical determinants of their in vivo performance. The following tables summarize representative quantitative data from studies on similar DSPE-PEG-Maleimide based formulations.

Formulation Component(s)DrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
DSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-MalDoxorubicin101.70 ± 14.04-92.8
Soyalecithin, Cholesterol, DSPE-mPEG2000Doxorubicin766 ± 30-0.27196.45 ± 0.95
HSPC, Cholesterol, mPEG2000-DSPEDoxorubicin112.5 ± 10.3-18.5 ± 1.693.71
PEG5000-DSPEPaclitaxel~100-95
DPPC, DSPE-PEG2000Doxorubicin~110-15>95

Table 1: Physicochemical Properties of DSPE-PEG-Maleimide Based Nanocarriers. This table presents the particle size, zeta potential, and drug encapsulation efficiency of various liposomal and micellar formulations incorporating DSPE-PEG-Maleimide or similar derivatives.

Nanoparticle FormulationTargeting LigandAnimal ModelTumor Accumulation (%ID/g)Reference(s)
111In-labeled LiposomesRGDM21/M21-L tumor-bearing nude mice< 1
DiR-loaded LiposomescRGDHCT116 xenograft nude mice~0.87 (targeted) vs. ~0.18 (non-targeted)
Gold NanoparticlesRGDPancreatic cancer model~12.8
PLGA-PEG NanoparticlestLyp-1B16/BL6 tumor modelHigh (qualitative)

Table 2: In Vivo Biodistribution and Tumor Targeting. This table summarizes the tumor accumulation of different targeted nanoparticle formulations in various animal models. The data highlights the enhanced tumor targeting achieved through ligand functionalization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Formulation of Peptide-Targeted Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes and subsequent conjugation of a cysteine-containing peptide to the surface-exposed this compound.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG2000

  • This compound

  • Cysteine-terminated targeting peptide (e.g., cRGD)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4.5:0.5).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60-65 °C) for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane using a mini-extruder at 60-65 °C. Perform at least 11 passes through the membrane.

  • Peptide Conjugation:

    • Add the cysteine-containing peptide to the liposome suspension at a 2-fold molar excess relative to the this compound.

    • Incubate the mixture overnight at room temperature with gentle stirring to allow for the thiol-maleimide reaction to proceed.

  • Purification:

    • Remove unreacted peptide by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential Measurement:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential using laser Doppler velocimetry.

2. Determination of Drug Encapsulation Efficiency (EE):

  • Method: Centrifugation or size exclusion chromatography.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the drug-loaded nanoparticles. This can be achieved by centrifuging the sample in a centrifugal filter unit (with a molecular weight cutoff that retains the nanoparticles but allows the free drug to pass through).

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualization of Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway

Targeted delivery of anticancer drugs to cells overexpressing EGFR and HER2 can inhibit downstream signaling pathways that promote cell proliferation, survival, and invasion. The following diagram illustrates the key components of this pathway.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation Ligand Ligand (e.g., EGF) Ligand->EGFR Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Liposome_Workflow start Start: Lipid Mixture (DSPC, Chol, DSPE-PEG, This compound) film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration (Buffer, >Tm) film->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion liposomes Maleimide-Functionalized Liposomes extrusion->liposomes conjugation Thiol-Maleimide Conjugation liposomes->conjugation peptide Cysteine-Peptide (Targeting Ligand) peptide->conjugation targeted_liposomes Targeted Liposomes conjugation->targeted_liposomes end End: Characterization & In Vitro/In Vivo Studies targeted_liposomes->end

References

DSPE-PEG8-Mal for Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal), a key lipid excipient in the development of targeted drug delivery systems. This document details its core functionalities, provides structured quantitative data, and offers detailed experimental protocols for its application in forming targeted nanoparticles for therapeutic delivery.

Introduction to this compound

This compound is a heterobifunctional lipid-polymer conjugate that plays a critical role in the formulation of advanced drug delivery vehicles such as liposomes and micelles.[1] Its unique structure comprises three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of nanoparticles.[1]

  • Polyethylene Glycol (PEG)8: An eight-unit PEG spacer that forms a hydrophilic corona on the nanoparticle surface. This "stealth" layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and improving the pharmacokinetic profile of the encapsulated drug.[2][3] The defined length of the PEG8 linker provides a balance between stealth properties and accessibility for targeting ligand conjugation.

  • Maleimide (Mal): A reactive functional group at the distal end of the PEG chain. The maleimide group specifically and efficiently reacts with thiol (-SH) groups, typically found in cysteine residues of peptides and antibodies, to form stable covalent thioether bonds.[1] This allows for the conjugation of targeting moieties to the surface of the nanoparticle, enabling active targeting to specific cells or tissues.

The amphiphilic nature of this compound facilitates its self-assembly in aqueous environments, forming the structural basis for various nanocarrier platforms.

Mechanism of Action in Targeted Drug Delivery

The utility of this compound in targeted drug delivery stems from its ability to create long-circulating nanoparticles functionalized with specific targeting ligands. The overall mechanism can be broken down into several key steps:

  • Formulation: this compound is incorporated into a lipid mixture during the nanoparticle formulation process, such as thin-film hydration for liposomes. Its DSPE anchor integrates into the lipid bilayer, while the PEG-maleimide chain extends into the aqueous exterior.

  • Bioconjugation: A targeting ligand containing a free thiol group (e.g., a cysteine-containing peptide like cRGD or a thiolated antibody fragment like Fab') is reacted with the maleimide-functionalized nanoparticles. This reaction, a Michael addition, occurs under mild conditions (typically pH 6.5-7.5) and results in a stable thioether linkage.

  • Systemic Circulation: Once administered, the PEGylated surface of the nanoparticle minimizes opsonization and uptake by phagocytic cells, leading to an extended circulation half-life.

  • Target Recognition and Binding: The conjugated targeting ligand specifically binds to its cognate receptor overexpressed on the surface of target cells (e.g., cancer cells).

  • Cellular Internalization: Upon binding, the nanoparticle is typically internalized by the target cell through receptor-mediated endocytosis.

  • Drug Release: Following internalization, the encapsulated therapeutic agent is released into the cytoplasm, where it can exert its pharmacological effect.

This targeted approach enhances the therapeutic index of the encapsulated drug by increasing its concentration at the site of action while minimizing off-target toxicity.

Quantitative Data on this compound Based Systems

The following tables summarize key quantitative parameters for drug delivery systems incorporating DSPE-PEG derivatives. While data for the specific PEG8 linker is limited, the provided values for other PEG lengths offer a valuable reference for formulation development.

Table 1: Physicochemical Properties of DSPE-PEG Containing Nanoparticles

Nanoparticle FormulationDrugMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 LiposomesDoxorubicin98.7 ± 13.25-+7.94 ± 0.32
DSPE-PEG2000 LiposomesDoxorubicin101.70 ± 14.04-+5.63 ± 0.46
DSPE-PEG2000 MicellesRidaforolimus33 ± 15--
PLA-DSPE-PEG Nanoparticles-97.10.19-36.0
DSPE-PEG2000-MSNsDoxorubicin---

Table 2: Drug Encapsulation Efficiency and Release

Nanoparticle FormulationDrugEncapsulation Efficiency (%)In Vitro Release ConditionsKey Release FindingsReference
DSPE-PEG2000 LiposomesDoxorubicin94.1--
DSPE-PEG2000 LiposomesDoxorubicin92.8--
DSPE-PEG2000 MicellesRidaforolimus-PBS, pH 7.4, 37°Ct90% increased from 1h to 6.5 days
DSPE-PEG2000 LiposomesDoxorubicin>90-Retained 90% of drug in PBS after 24h at 37°C
DSPE-PEG LiposomesDoxorubicin93.71--

Table 3: Ligand Conjugation and Targeting Efficiency

LigandNanoparticleConjugation Efficiency (%)Key Findings on TargetingReference
anti-EGFR Fab'DSPE-PEG3400-Mal Cubosomes~95High affinity for EGFR target
cRGD PeptideDSPE-PEG2000-Mal LiposomesQuantitative-
F3 PeptideDSPE-PEG2000-Mal>95-

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Conjugation of cRGD Peptide to this compound Liposomes

This protocol is adapted from a method for conjugating thiolated cRGD peptide to maleimide-functionalized liposomes.

Materials:

  • Pre-formed liposomes containing this compound

  • cRGDfC (cysteine-flanked cyclic RGD peptide)

  • Phosphate-buffered saline (PBS), pH 7.2, containing 2 mM EDTA

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Liposomes: Formulate liposomes using a standard method such as thin-film hydration, incorporating this compound at the desired molar ratio (e.g., 1-5 mol%).

  • Prepare cRGD Solution: Dissolve the cRGDfC peptide in PBS (pH 7.2) to a final concentration of 4 mM.

  • Prepare Liposome Suspension: Disperse the pre-formed liposomes in PBS (pH 7.2).

  • Initiate Conjugation: Add triethylamine to the liposome suspension to a final concentration of 2 mM.

  • Add Peptide: Add the cRGD solution to the liposome suspension at a 2-fold molar excess of peptide to maleimide groups.

  • Incubate: Stir the reaction mixture gently under an inert atmosphere (argon or nitrogen) for 12 hours at room temperature in the dark.

  • Purification: Remove unconjugated peptide by dialysis against PBS (pH 7.4) for 24 hours with several buffer changes.

Protocol for Doxorubicin Loading into Liposomes by Remote Loading

This protocol describes the active loading of doxorubicin into liposomes using a transmembrane ammonium sulfate gradient.

Materials:

  • Pre-formed liposomes (e.g., formulated with DSPC, cholesterol, and this compound-cRGD)

  • Ammonium sulfate solution (250 mM)

  • Doxorubicin-HCl solution

  • HEPES buffered saline (HBS), pH 7.4

  • Sephadex G-50 column

Procedure:

  • Liposome Hydration: Hydrate the lipid film with 250 mM ammonium sulfate solution by vortexing at 65°C for 30 minutes.

  • Liposome Sizing: Extrude the liposomes through a 100 nm polycarbonate membrane to achieve a uniform size distribution.

  • Create Gradient: Remove the external ammonium sulfate by dialysis against HBS (pH 7.4).

  • Drug Loading: Add the doxorubicin-HCl solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

  • Incubate: Incubate the mixture at 60°C for 1 hour to facilitate active loading of doxorubicin.

  • Purification: Remove unencapsulated doxorubicin using a Sephadex G-50 column equilibrated with HBS.

Protocol for Characterization of Nanoparticles

4.3.1. Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Materials:

  • Nanoparticle suspension

  • Deionized water or appropriate buffer

  • DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in deionized water or the desired buffer to an appropriate concentration (typically to achieve a count rate of 200-500 kcps).

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature (e.g., 25°C) and scattering angle (e.g., 173°).

  • Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement.

  • Data Analysis: The instrument software will calculate the average hydrodynamic diameter and polydispersity index (PDI). For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Smoluchowski approximation. Perform at least three measurements per sample.

4.3.2. Determination of Encapsulation Efficiency

Materials:

  • Drug-loaded nanoparticle suspension

  • Centrifugal filter units or dialysis tubing

  • Spectrophotometer or HPLC system

  • Lysis buffer (e.g., PBS with 1% Triton X-100)

Procedure:

  • Separate Free Drug: Separate the unencapsulated drug from the nanoparticles using centrifugal filtration or dialysis.

  • Quantify Free Drug: Measure the concentration of the drug in the filtrate or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Quantify Total Drug: Lyse a known volume of the original nanoparticle suspension with a lysis buffer to release the encapsulated drug. Measure the total drug concentration.

  • Calculate Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol for In Vitro Cellular Uptake by Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled targeted nanoparticles

  • Target cells and control cells (lacking the target receptor)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of fluorescently labeled nanoparticles. Include untreated cells as a negative control. Incubate for a defined period (e.g., 4 hours).

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove non-adherent nanoparticles. Detach the cells using Trypsin-EDTA and neutralize with complete medium.

  • Staining (Optional): Stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the untreated control cells to set the baseline fluorescence. For each sample, acquire data for at least 10,000 events.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample. Compare the uptake in target cells versus control cells.

Protocol for Cytotoxicity Assessment by MTT Assay

Materials:

  • Drug-loaded targeted nanoparticles and non-targeted control nanoparticles

  • Target cells

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles. Include untreated cells as a control. Incubate for 48-72 hours.

  • Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus drug concentration to determine the IC50 value.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways targeted by this compound based systems and a general experimental workflow.

experimental_workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_conjugation Targeting Ligand Conjugation cluster_loading Drug Loading cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies a Lipid Film Hydration (with this compound) b Extrusion a->b c Characterization (Size, Zeta Potential) b->c d Thiol-Maleimide Reaction (pH 6.5-7.5) c->d Targeted Nanoparticle Precursor e Purification (Dialysis) d->e f Remote Loading (e.g., Doxorubicin) e->f g Purification & EE% Determination f->g h Cellular Uptake (Flow Cytometry) g->h i Cytotoxicity Assay (MTT) h->i j Pharmacokinetics i->j k Biodistribution j->k l Therapeutic Efficacy k->l

Caption: Experimental workflow for developing targeted drug delivery systems.

HER2_signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization with HER3 Grb2 Grb2/Sos HER2->Grb2 HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT Akt PI3K->AKT AKT->Gene_Transcription STAT->Gene_Transcription

Caption: Simplified EGFR signaling pathway.

VEGFR_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras/Raf/MEK/ERK PKC->Ras AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) eNOS->Angiogenesis Ras->Angiogenesis

Caption: Simplified VEGFR signaling pathway.

References

The Strategic Role of DSPE-PEG₈-Maleimide in Targeted mRNA Vaccine Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and potent immunological responses. The success of these vaccines is intrinsically linked to their delivery vehicle, the lipid nanoparticle (LNP). A critical component in the evolution of LNP technology is the functionalization of their surface for targeted delivery. This technical guide provides an in-depth examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG₈-Mal), a key lipid excipient enabling the conjugation of targeting moieties to the LNP surface. We will dissect its molecular structure, elucidate its role in LNP formulation and stability, and provide detailed methodologies for its application in developing next-generation, targeted mRNA vaccines.

Introduction: The Imperative for Targeted mRNA Delivery

Standard lipid nanoparticle formulations for mRNA vaccines, while highly effective, primarily accumulate in the liver following systemic administration. For many vaccine applications, particularly in oncology and for targeting specific immune cell populations, directing the mRNA payload to distinct cell types such as dendritic cells (DCs) is paramount for eliciting a robust and tailored immune response. Targeted delivery can enhance vaccine potency, reduce off-target effects, and potentially lower the required dose.

DSPE-PEG₈-Mal has emerged as a critical tool for achieving this targeting precision. It is a functionalized phospholipid that integrates into the LNP lipid bilayer, presenting a reactive maleimide group at the distal end of a polyethylene glycol (PEG) spacer. This maleimide group serves as a chemical handle for the covalent attachment of targeting ligands.

Molecular Dissection of DSPE-PEG₈-Mal

The functionality of DSPE-PEG₈-Mal arises from the synergistic action of its three core components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid acts as the lipid anchor, embedding itself within the LNP's lipid bilayer. The saturated 18-carbon stearoyl chains of DSPE contribute to the stability of the LNP structure.

  • Polyethylene Glycol (PEG₈): The eight-unit PEG linker is a hydrophilic polymer that extends from the LNP surface. This PEG chain serves two primary purposes. Firstly, it creates a hydrophilic shield, often referred to as a "stealth" layer, which reduces recognition by the mononuclear phagocyte system, thereby prolonging the circulation time of the LNP in the bloodstream. Secondly, it provides a flexible spacer, ensuring that the conjugated targeting ligand is accessible for interaction with its cellular receptor.

  • Maleimide (Mal): This reactive group is located at the terminus of the PEG chain. The maleimide moiety readily and specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins, to form a stable thioether bond. This specific and efficient conjugation chemistry is a cornerstone of its utility in bioconjugation.

Impact on Lipid Nanoparticle Properties: A Quantitative Overview

The incorporation of DSPE-PEG₈-Mal into an LNP formulation influences its physicochemical characteristics. The following table summarizes the typical effects observed. It is important to note that the precise impact will vary depending on the overall lipid composition, the molar percentage of DSPE-PEG₈-Mal used, and the nature of the conjugated ligand.

PropertyTypical Impact of DSPE-PEG₈-Mal IncorporationRationale
Size (Hydrodynamic Diameter) Slight increaseThe PEG chains and conjugated ligands extend from the LNP surface, increasing the overall hydrodynamic radius.
Polydispersity Index (PDI) Generally maintained at < 0.2When formulated correctly using methods like microfluidics, a homogenous population of LNPs can be maintained.
Zeta Potential Shift towards neutralityThe PEG layer can shield the surface charge of the LNP core lipids, resulting in a zeta potential closer to neutral.[1]
mRNA Encapsulation Efficiency Generally high (>90%)The primary encapsulation process is driven by the interaction of mRNA with the ionizable lipid within the LNP core and is not significantly hindered by the inclusion of a small percentage of DSPE-PEG₈-Mal.[2]
Stability EnhancedThe PEGylated surface provides steric hindrance, preventing aggregation of the LNPs during storage and in biological fluids.[3]

Experimental Protocols

Formulation of Maleimide-Functionalized mRNA-LNPs via Microfluidic Mixing

This protocol describes the formulation of targeted LNPs using a microfluidic device, a method that allows for precise control over LNP size and polydispersity.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC))

  • Cholesterol

  • DSPE-PEG₈-Mal

  • mRNA encoding the antigen of interest

  • Ethanol (anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG₈-Mal in anhydrous ethanol to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:DSPE-PEG₈-Mal).[4]

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.

  • Prepare the Aqueous mRNA Phase:

    • Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the aqueous mRNA phase into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (aqueous:organic). The rapid mixing within the microfluidic channels induces the self-assembly of the lipids around the mRNA, forming the LNPs.[5]

  • Purification:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and exchange the buffer.

    • Concentrate the purified LNPs using centrifugal filter units if necessary.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Conjugation of Thiolated Peptides to DSPE-PEG₈-Mal Functionalized LNPs

This protocol details the covalent attachment of a cysteine-containing peptide to the surface of the pre-formed maleimide-functionalized LNPs.

Materials:

  • Maleimide-functionalized LNPs in PBS, pH 7.4

  • Thiolated peptide (with a terminal cysteine residue)

  • Reaction buffer: PBS, pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Size exclusion chromatography (SEC) column or centrifugal filter units for purification

Procedure:

  • Peptide Preparation (if necessary):

    • If the peptide contains internal disulfide bonds that need to be reduced to expose a free thiol, dissolve the peptide in the reaction buffer and add a 10-50 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed prior to conjugation.

  • Conjugation Reaction:

    • Add the thiolated peptide solution to the maleimide-functionalized LNP suspension. A molar excess of peptide to maleimide groups (e.g., 2:1 to 10:1) is typically used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing. The reaction should be protected from light if using fluorescently labeled peptides.

  • Purification of Conjugated LNPs:

    • Remove the unreacted peptide by either SEC or by repeated washing using centrifugal filter units with a molecular weight cutoff that retains the LNPs but allows the smaller peptide to pass through.

Characterization of Targeted LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP sample in PBS. Analyze using a DLS instrument to obtain the Z-average diameter and PDI. A PDI value below 0.2 is indicative of a monodisperse sample.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis

  • Procedure: Dilute the LNP sample in an appropriate low-ionic-strength buffer. Measure the electrophoretic mobility to determine the zeta potential, which reflects the surface charge of the LNPs.

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen® Assay

  • Procedure:

    • Measure the total mRNA concentration by lysing a sample of the LNPs with a detergent (e.g., 1% Triton™ X-100) to release all encapsulated mRNA, and then adding the RiboGreen® reagent and measuring the fluorescence.

    • Measure the amount of free (unencapsulated) mRNA in an intact LNP sample by adding the RiboGreen® reagent without the detergent.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

4. Quantification of Peptide Conjugation:

  • Technique: Fluorometric Maleimide Assay or HPLC

  • Procedure (Fluorometric Assay): Use a commercially available kit to quantify the number of free maleimide groups on the LNP surface before and after the conjugation reaction. The difference corresponds to the amount of peptide conjugated.

  • Procedure (HPLC): Analyze the reaction mixture using reverse-phase HPLC to quantify the amount of unreacted peptide.

5. Visualization of LNP Morphology:

  • Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)

  • Procedure: Flash-freeze a thin film of the LNP suspension and image under cryogenic conditions. This allows for the visualization of the size, shape, and lamellarity of the LNPs in their native, hydrated state.

In Vitro Transfection Efficiency Assessment

Materials:

  • Target cells (e.g., dendritic cells, cancer cell lines)

  • Cell culture medium

  • Targeted mRNA-LNPs (encoding a reporter protein like Luciferase or GFP)

  • Untargeted control LNPs

  • 96-well plates

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the targeted and untargeted mRNA-LNPs. Include a negative control (cells only).

  • Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.

  • Quantification:

    • For Luciferase: Lyse the cells and add a luciferase assay reagent. Measure the luminescence using a plate reader.

    • For GFP: Harvest the cells and analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.

In Vivo Biodistribution and Efficacy Studies

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Targeted mRNA-LNPs (encoding Luciferase)

  • Untargeted control LNPs

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS)

Procedure:

  • Administration: Administer the targeted and untargeted mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular). A typical dose for mice is in the range of 0.1-1.0 mg/kg of mRNA.

  • Bioluminescence Imaging: At various time points post-administration (e.g., 6, 24, 48 hours), inject the mice with D-luciferin intraperitoneally. After a short incubation period (5-10 minutes), anesthetize the mice and image them using an IVIS to visualize the sites of luciferase expression.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest the organs of interest (e.g., spleen, lymph nodes, liver, tumor). Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify protein expression in specific organs.

Signaling Pathways and Cellular Uptake

The conjugation of a targeting ligand to the LNP surface via DSPE-PEG₈-Mal is designed to hijack natural cellular uptake mechanisms, primarily receptor-mediated endocytosis.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Targeted_LNP Targeted LNP (DSPE-PEG₈-Mal-Ligand) Binding Ligand-Receptor Binding Targeted_LNP->Binding 1. Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 3. Escape TLR_Sensing TLR Sensing (in Endosome) Late_Endosome->TLR_Sensing Adjuvant Effect mRNA_Release mRNA Release into Cytosol Endosomal_Escape->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Antigen_Presentation Antigen Presentation (MHC Molecules) Translation->Antigen_Presentation Antigen Production Immune_Activation T-Cell Activation Antigen_Presentation->Immune_Activation Cytokine_Production Cytokine Production TLR_Sensing->Cytokine_Production

Caption: Cellular uptake and processing of a targeted mRNA-LNP.

  • Binding: The targeting ligand on the LNP surface specifically binds to its cognate receptor on the target cell.

  • Internalization: This binding event triggers receptor-mediated endocytosis, leading to the engulfment of the LNP into an early endosome.

  • Endosomal Escape: As the endosome matures and its internal pH drops, the ionizable lipid in the LNP becomes protonated. This charge reversal is thought to disrupt the endosomal membrane, facilitating the escape of the mRNA payload into the cytoplasm.

  • Translation and Immune Response: Once in the cytoplasm, the mRNA is translated by the cell's ribosomes to produce the encoded antigen. This antigen is then processed and presented on Major Histocompatibility Complex (MHC) molecules on the cell surface, leading to the activation of T cells and the initiation of an adaptive immune response.

  • Innate Immune Sensing: The mRNA itself can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8. This interaction can trigger downstream signaling pathways that lead to the production of type I interferons and other pro-inflammatory cytokines, which can act as a natural adjuvant to further enhance the vaccine-induced immune response.

Experimental Workflow: From Formulation to In Vivo Evaluation

The following diagram illustrates a typical experimental workflow for the development and testing of a targeted mRNA vaccine using DSPE-PEG₈-Mal.

Experimental_Workflow LNP_Formulation 1. LNP Formulation (Microfluidics) Conjugation 2. Ligand Conjugation (Maleimide-Thiol Chemistry) LNP_Formulation->Conjugation Characterization 3. Physicochemical Characterization Conjugation->Characterization In_Vitro_Screening 4. In Vitro Screening (Transfection Efficiency) Characterization->In_Vitro_Screening DLS DLS (Size, PDI) Zeta Zeta Potential RiboGreen Encapsulation Efficiency CryoTEM Morphology In_Vivo_Studies 5. In Vivo Studies (Biodistribution & Efficacy) In_Vitro_Screening->In_Vivo_Studies Lead Candidate Data_Analysis 6. Data Analysis & Optimization In_Vivo_Studies->Data_Analysis Data_Analysis->LNP_Formulation Iterative Optimization

Caption: A streamlined workflow for developing targeted mRNA-LNPs.

Conclusion and Future Perspectives

DSPE-PEG₈-Mal is a powerful and versatile tool in the arsenal of the mRNA vaccine developer. Its well-defined structure and reliable conjugation chemistry provide a robust platform for the surface functionalization of lipid nanoparticles, enabling the development of targeted delivery systems with enhanced potency and specificity. As the field of mRNA therapeutics continues to expand beyond infectious diseases and into areas like personalized cancer vaccines and immunotherapies, the ability to precisely direct these powerful medicines to the desired cell populations will be of paramount importance. The continued optimization of LNP formulations incorporating functionalized lipids like DSPE-PEG₈-Mal, coupled with the discovery of novel targeting ligands, will undoubtedly pave the way for the next generation of highly effective and targeted mRNA-based therapies.

References

DSPE-PEG8-Mal in Gene Therapy Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of gene therapy has opened new frontiers in the treatment of a myriad of genetic and acquired diseases. The safe and effective delivery of therapeutic nucleic acids to target cells remains a central challenge in the field. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, owing to their biocompatibility, high encapsulation efficiency, and tunable physicochemical properties. Within the diverse landscape of lipid excipients, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) has garnered significant attention for its pivotal role in the development of targeted gene delivery systems.

This technical guide provides a comprehensive overview of this compound, detailing its function, application in the formulation of LNPs for the delivery of siRNA, mRNA, and plasmid DNA, and the methodologies for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the advancement of gene-based therapeutics.

Core Concepts: The Role and Function of this compound

This compound is a heterobifunctional lipid-polymer conjugate that plays a multifaceted role in the design and performance of LNPs for gene therapy.[1] Its structure comprises three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the lipid anchor, enabling stable incorporation into the lipid bilayer of nanoparticles.[1]

  • Poly(ethylene glycol) with 8 repeating units (PEG8): A hydrophilic polymer that forms a protective corona on the surface of the LNP. This "stealth" characteristic reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging the circulation half-life of the nanoparticles in vivo.[2]

  • Maleimide (Mal): A reactive functional group at the distal end of the PEG chain. The maleimide moiety readily reacts with free sulfhydryl (thiol) groups on targeting ligands, such as peptides, antibodies, or aptamers, via a stable thioether bond.[1] This allows for the surface functionalization of LNPs for active targeting to specific cells or tissues.

The strategic incorporation of this compound into LNP formulations thus imparts both "stealth" properties for enhanced systemic circulation and a versatile handle for the attachment of targeting moieties, enabling precise delivery of genetic payloads.

Data Presentation: Physicochemical Properties of this compound-Containing LNPs

The physicochemical characteristics of LNPs are critical determinants of their in vitro and in vivo performance. The following tables summarize quantitative data from various studies that have utilized DSPE-PEG-Maleimide in the formulation of LNPs for gene delivery.

Formulation IDGenetic PayloadTargeting LigandLNP Composition (molar ratio)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
siRNA-LNP-1siRNARGD peptideCationic Lipid:DSPE-PEG-RGD156.4<0.2+24.9 ± 1.598.83 ± 0.01[3]
siRNA-LNP-2siRNAAnti-EGFR Fab'Cationic Lipid:Helper Lipid:Cholesterol:DSPE-PEG-Mal~130<0.2+30 to +40~90
mRNA-LNP-1Cre mRNAAmineIonizable lipid:Helper lipid:Sterol:DMG-PEG2k:DSPE-PEG2k-Amine (50:38.5:10:1.2:0.3)~80-100~0.1-0.2Neutral>90
pDNA-LNP-1Plasmid DNAMu peptideCationic Lipid:Helper Lipid:Cholesterol:DSPE-PEG~100-150<0.2PositiveNot Reported

Table 1: Physicochemical characteristics of DSPE-PEG-Maleimide containing LNPs for gene delivery.

Formulation IDIn Vitro/In Vivo ModelTarget GeneGene Expression/KnockdownKey FindingsReference
siRNA-LNP-1Human retinal pigment epithelial cellsVEGFSignificant downregulation of VEGFRGD-modified liposomes showed enhanced cellular uptake via integrin receptor-mediated endocytosis.
siRNA-LNP-2SMMC-7721 hepatocellular carcinoma cellsLuciferase>50% silencing at 250 nM siRNADSPE-PEG-Mal conjugated LNPs showed superior gene silencing compared to DSPE-PEG-COOH conjugated LNPs.
mRNA-LNP-1Mouse retinaCre recombinaseEfficient gene expression in photoreceptors and RPE cellsSurface modification with functionalized PEGs influences retinal cell targeting.
pDNA-LNP-1H460 xenograft miceNot specifiedNot specifiedPEGylation density significantly impacts tumor accumulation and biodistribution.

Table 2: In vitro and in vivo performance of DSPE-PEG-Maleimide containing LNPs.

Experimental Protocols

This section provides detailed methodologies for the formulation, ligand conjugation, and characterization of this compound-containing LNPs.

Protocol 1: LNP Formulation by Thin-Film Hydration

The thin-film hydration method is a conventional and widely used technique for the preparation of liposomes and LNPs.

Materials:

  • Lipids (e.g., cationic lipid, helper lipid, cholesterol, this compound)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve the desired lipids in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired LNP characteristics.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • To reduce the size and lamellarity of the resulting multilamellar vesicles (MLVs), sonicate the suspension using a water bath sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 2: LNP Formulation by Microfluidic Mixing

Microfluidic-based synthesis offers precise control over LNP size and polydispersity, leading to highly reproducible formulations.

Materials:

  • Lipid mixture dissolved in ethanol

  • Nucleic acid (siRNA, mRNA, or pDNA) dissolved in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Prepare the lipid solution by dissolving the lipids in ethanol at the desired molar ratio.

  • Prepare the nucleic acid solution by dissolving the genetic payload in the aqueous buffer.

  • Load the lipid and nucleic acid solutions into separate syringes and place them on the syringe pumps connected to the microfluidic device.

  • Set the desired flow rates for the two solutions. The flow rate ratio will influence the final LNP size.

  • Initiate the flow of the solutions through the microfluidic device. The rapid mixing of the ethanol and aqueous phases induces the self-assembly of the LNPs with the nucleic acid encapsulated within the core.

  • Collect the LNP suspension from the outlet of the device.

  • Dialyze the LNP suspension against PBS to remove the ethanol and unencapsulated nucleic acid.

Protocol 3: Ligand Conjugation to this compound (Post-Insertion Method)

The post-insertion technique is a common method for attaching targeting ligands to pre-formed LNPs.

Materials:

  • Pre-formed LNPs

  • This compound

  • Thiolated targeting ligand (e.g., peptide, antibody fragment)

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Inert gas (e.g., argon or nitrogen)

  • Quenching agent (e.g., 2-mercaptoethanol)

Procedure:

  • Prepare a micellar solution of this compound by hydrating a dried film of the lipid with the reaction buffer.

  • Incubate the this compound micellar solution with the thiolated targeting ligand. The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiol groups. A typical molar ratio of lipid to ligand is 3:1.

  • Allow the conjugation reaction to proceed at room temperature for a specified time (e.g., 8 hours).

  • Quench any unreacted maleimide groups by adding a quenching agent like 2-mercaptoethanol.

  • Incubate the ligand-conjugated this compound micelles with the pre-formed LNPs at a temperature above the phase transition temperature of the LNP lipids (e.g., 60°C) for a defined period (e.g., 30 minutes). This facilitates the insertion of the conjugated lipid into the outer leaflet of the LNP bilayer.

  • Purify the targeted LNPs to remove unconjugated ligands and micelles using methods such as dialysis or size exclusion chromatography.

Protocol 4: Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

  • Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and PDI of LNPs in suspension.

Zeta Potential:

  • Zeta potential, a measure of the surface charge of the LNPs, is determined using electrophoretic light scattering.

Encapsulation Efficiency:

  • The encapsulation efficiency of the nucleic acid payload is typically determined using a fluorescent dye-based assay, such as the RiboGreen assay for RNA or PicoGreen assay for DNA. The fluorescence of the sample is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as:

    • EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Mandatory Visualizations

Signaling Pathways

Targeted gene delivery using this compound functionalized LNPs often aims to modulate specific signaling pathways involved in disease pathogenesis. Below are examples of signaling pathways that can be targeted.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD-LNP-siRNA RGD-Targeted LNP (VEGF siRNA) Integrin Integrin Receptor RGD-LNP-siRNA->Integrin Binding & Endocytosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activation Endosome Endosome Integrin->Endosome PI3K PI3K VEGFR2->PI3K siRNA_release siRNA Release Endosome->siRNA_release RISC RISC siRNA_release->RISC VEGFR2_mRNA VEGFR2 mRNA RISC->VEGFR2_mRNA Cleavage VEGFR2_mRNA->VEGFR2 Translation (Blocked) Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Inhibited) Akt->Angiogenesis

Caption: RGD-targeted LNP delivering VEGF siRNA to inhibit angiogenesis.

PI3K_Akt_Signaling_Pathway LNP_siRNA LNP (PI3K siRNA) Cell_Uptake Cellular Uptake LNP_siRNA->Cell_Uptake Endosomal_Escape Endosomal Escape Cell_Uptake->Endosomal_Escape siRNA_Release siRNA Release Endosomal_Escape->siRNA_Release RISC RISC Loading siRNA_Release->RISC PI3K_mRNA PI3K mRNA RISC->PI3K_mRNA Cleavage PI3K_mRNA_Cleavage PI3K_mRNA->PI3K_mRNA_Cleavage Cleavage PI3K PI3K PI3K_mRNA->PI3K Translation (Blocked) Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival (Inhibited) mTOR->Cell_Survival Proliferation Proliferation (Inhibited) mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt pathway by LNP-delivered siRNA.

Experimental Workflows

The following diagrams illustrate typical experimental workflows in gene therapy research utilizing this compound.

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_conjugation Targeting Ligand Conjugation cluster_characterization Characterization Lipid_Prep 1. Lipid Preparation (this compound, etc.) Mixing 3. Microfluidic Mixing Lipid_Prep->Mixing NA_Prep 2. Nucleic Acid Preparation (siRNA/mRNA/pDNA) NA_Prep->Mixing Purification 4. Purification (Dialysis) Mixing->Purification Ligand_Prep 5. Thiolated Ligand Preparation Purification->Ligand_Prep Conjugation 6. Post-Insertion Purification->Conjugation Ligand_Prep->Conjugation Size_Zeta 7. Size, PDI, Zeta Potential (DLS) Conjugation->Size_Zeta EE 8. Encapsulation Efficiency (RiboGreen) Size_Zeta->EE

Caption: Workflow for targeted LNP formulation and characterization.

InVivo_Evaluation_Workflow Formulated_LNP Targeted LNP Administration IV Administration Formulated_LNP->Administration Animal_Model Disease Animal Model (e.g., Tumor Xenograft) Animal_Model->Administration Biodistribution Biodistribution Analysis (IVIS Imaging) Administration->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Administration->Efficacy Toxicity Toxicity Assessment (Histology, Bloodwork) Administration->Toxicity

Caption: Workflow for in vivo evaluation of targeted LNPs.

Conclusion

This compound is a critical component in the design of advanced, targeted LNP-based gene delivery systems. Its unique trifunctional structure provides stability, prolonged circulation, and a platform for the attachment of targeting ligands. The data and protocols presented in this technical guide highlight the versatility and efficacy of this compound in the delivery of a range of nucleic acid payloads. As the field of gene therapy continues to evolve, the rational design of delivery vectors incorporating functionalized lipids like this compound will be paramount to the development of safe and effective treatments for a wide spectrum of diseases. Further research focusing on the optimization of LNP formulations for specific applications, particularly for mRNA and plasmid DNA delivery, and a deeper understanding of the in vivo fate of these nanoparticles will continue to drive innovation in this exciting field.

References

An In-depth Technical Guide to Maleimide-Thiol Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Maleimide-Thiol Ligation

Maleimide-thiol chemistry is a cornerstone of bioconjugation, enabling the specific and efficient covalent labeling of biomolecules.[1] This ligation strategy is highly valued for its exceptional selectivity for thiols under mild, physiological conditions. The reaction involves a Michael addition of a thiol group, typically from a cysteine residue in a protein, to the electron-deficient carbon-carbon double bond of a maleimide ring, forming a stable covalent thioether bond.[1] Its reliability and efficiency have made it an indispensable tool for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced functionalized biomolecules for research and therapeutic applications.[1][2]

The Core Chemistry: Michael Addition

The fundamental mechanism of the maleimide-thiol reaction is a Michael addition. In this reaction, a thiol group, acting as a nucleophile, attacks one of the carbon atoms of the alkene within the maleimide ring. This process leads to the formation of a stable succinimidyl thioether linkage. The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with competing amines, such as the side chains of lysine residues.

Caption: The Michael addition of a thiol to a maleimide.

Key Parameters Influencing the Reaction

The success of maleimide-thiol conjugation is critically dependent on the careful control of several experimental parameters. Optimizing these factors is essential to maximize yield and minimize side reactions.

ParameterOptimal Range/ValueNotesReference(s)
pH 6.5 - 7.5This range balances the reactivity of the thiol group (which is more nucleophilic in its thiolate form at higher pH) while minimizing side reactions like maleimide hydrolysis and reaction with amines, which become more prevalent above pH 7.5.
Temperature 4°C - 25°CReactions can be performed overnight at 4°C for sensitive proteins or accelerated at room temperature (25°C) for 1-2 hours.
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1An excess of the maleimide reagent is typically used to drive the reaction to completion. For protein labeling, a 10-20 fold excess is common. For smaller peptides or nanoparticles, the optimal ratio may be lower (e.g., 2:1 to 5:1) and should be determined empirically.
Buffer Choice Phosphate (PBS), HEPES, TrisBuffers should be free of extraneous thiols (like DTT) and primary/secondary amines. Buffers should be degassed to prevent thiol oxidation.
Solvent Aqueous Buffer (with DMSO/DMF for stock)Maleimide reagents are often dissolved in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution before being added to the aqueous reaction buffer.

Side Reactions and Adduct Stability

While the maleimide-thiol reaction is highly selective, the resulting succinimidyl thioether adduct can undergo subsequent reactions that impact its stability, particularly in biological environments. Understanding these pathways is crucial for designing stable conjugates.

The stability of the conjugate is primarily a competition between two pathways: an undesirable, reversible retro-Michael reaction and a desirable, irreversible hydrolysis of the succinimide ring that "locks" the conjugate.

G Fate of the Maleimide-Thiol Adduct Reactants Maleimide + Thiol Adduct Thiosuccinimide Adduct (Initial Product) Reactants->Adduct Michael Addition (pH 6.5-7.5) Retro Retro-Michael Reaction (Reversible) Adduct->Retro Undesirable Equilibrium Hydrolysis Ring Hydrolysis (Irreversible) Adduct->Hydrolysis Desirable Stabilization Exchange Thiol Exchange (e.g., with Glutathione) Retro->Exchange Leads to Off-Target Effects Stable Stable Ring-Opened Adduct (Succinamic Acid Thioether) Hydrolysis->Stable

Caption: Competing pathways for the thiosuccinimide adduct.

Key Side Reactions:
  • Maleimide Hydrolysis : The unreacted maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This opens the ring to form an unreactive maleamic acid derivative. To mitigate this, maleimide solutions should always be prepared fresh.

  • Retro-Michael Reaction (Thiol Exchange) : The thioether bond is reversible and can undergo a retro-Michael reaction. In a thiol-rich biological environment, this can lead to the conjugated molecule being transferred to other thiols, such as glutathione, causing off-target effects. This is a major concern for the in-vivo stability of ADCs.

  • Thiazine Rearrangement : When conjugating to a peptide or protein with an N-terminal cysteine, the initial adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. While this can complicate characterization, the resulting thiazine linker is significantly more stable and over 20 times less susceptible to thiol exchange.

Quantitative Data Summary

The kinetics and stability of maleimide-thiol conjugates are highly dependent on the specific maleimide and thiol structures. Electron-withdrawing substituents on the maleimide nitrogen can significantly accelerate both the initial conjugation and the subsequent, stabilizing ring-opening hydrolysis.

Table 1: Stability of Thiosuccinimide Adducts (pH 7.4, 37°C)

Maleimide Adduct TypeHalf-life (Hydrolysis)Half-life (Thiol Exchange with N-Ac-Cys)Key FindingReference
N-Alkyl Thiosuccinimide~27 hours-Slower hydrolysis, more prone to reversal.
N-Aryl Thiosuccinimide~1.5 hours-Aryl group accelerates stabilizing hydrolysis.
N-Fluorophenyl Thiosuccinimide~0.7 hours-Electron-withdrawing group further accelerates hydrolysis.
NEM-MPA Adduct~200 hours~19 hoursRetro-reaction half-life can be significantly shorter than hydrolysis, leading to instability.
Disulfide Bonds (for comparison)-8 - 45 minutes (with Glutathione)Maleimide-thiol adducts are generally more stable than disulfide bonds in reducing environments.

Table 2: Relative Reaction Rates

ReactionConditionRelative RateSignificanceReference(s)
Maleimide-Thiol vs. Maleimide-AminepH 7.0~1000 : 1Demonstrates high chemoselectivity for thiols at neutral pH.
N-Aryl Maleimide vs. N-Alkyl MaleimidePhysiological pH~2.5x faster reaction with thiolsN-Aryl substitution enhances reactivity.
N-Aryl Maleimide vs. N-Alkyl MaleimidePhysiological pH~5.5x faster hydrolysis (unconjugated)N-Aryl substitution increases susceptibility to hydrolysis, requiring fresh preparation.

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

G General Experimental Workflow for Bioconjugation cluster_P1 Details cluster_P2 cluster_P3 cluster_P4 cluster_P5 P1 Step 1: Protein Preparation (Disulfide Reduction) P2 Step 2: Reagent Preparation P1->P2 D1 Dissolve protein in degassed buffer (pH 7.0-7.5). Add 50-100x molar excess of TCEP. Incubate for 20-60 min at RT. P1->D1 P3 Step 3: Conjugation Reaction P2->P3 D2 Dissolve maleimide reagent in DMSO or DMF to create a fresh, concentrated stock solution. P2->D2 P4 Step 4: Purification P3->P4 D3 Add 10-20x molar excess of maleimide stock to protein. Flush with inert gas (Ar/N2). Incubate for 2h at RT or overnight at 4°C. P3->D3 P5 Step 5: Characterization P4->P5 D4 Remove excess maleimide and reducing agent via Size-Exclusion Chromatography (SEC), dialysis, or HPLC. P4->D4 D5 Confirm conjugation and determine Degree of Labeling (DOL) via UV-Vis, Mass Spectrometry, or HPLC. P5->D5

Caption: A typical workflow for maleimide-thiol bioconjugation.

Protocol 1: Reduction of Protein Disulfide Bonds
  • Objective : To expose free sulfhydryl groups for conjugation.

  • Dissolve the thiol-containing protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

  • Prepare a fresh stock solution of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Add a 50-100 fold molar excess of TCEP to the protein solution.

  • Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.

Protocol 2: Maleimide-Thiol Conjugation
  • Objective : To covalently link the maleimide reagent to the protein.

  • Immediately before use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as DMSO or DMF, to create a concentrated stock solution.

  • Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution. The solution should be added dropwise while gently stirring.

  • Flush the reaction vial with an inert gas, seal, and mix thoroughly.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.

Protocol 3: Purification and Characterization
  • Objective : To remove unreacted reagents and analyze the final product.

  • Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC to remove excess, unreacted maleimide and reducing agent.

  • Determine the concentration of the protein and the conjugated molecule using UV-Vis spectrophotometry.

  • Calculate the Degree of Labeling (DOL), which is the average number of conjugated molecules per protein, using the Beer-Lambert law with the respective extinction coefficients.

  • Confirm the identity and purity of the conjugate using mass spectrometry and/or SDS-PAGE.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody, which in turn recognizes a tumor-specific antigen. This strategy allows for the specific delivery of the drug payload to cancer cells, minimizing systemic toxicity.

The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody. This is often achieved by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR). Ten of the twelve ADCs approved by the FDA utilize maleimide-thiol chemistry in their construction.

G Application in Antibody-Drug Conjugate (ADC) Therapy ADC 1. ADC in Circulation (Antibody-Drug Conjugate) Binding 3. Selective Binding to Antigen ADC->Binding Targets TumorCell 2. Tumor Cell (Antigen Expression) Internalization 4. Internalization of ADC Binding->Internalization Release 5. Payload Release (e.g., in Lysosome) Internalization->Release Apoptosis 6. Cell Death (Apoptosis) Release->Apoptosis

Caption: Conceptual pathway of an ADC in targeted cancer therapy.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. However, a thorough understanding of the reaction kinetics, influencing factors, and the stability of the resulting thioether adduct is critical for the successful design and implementation of robust and effective conjugates. By carefully controlling reaction conditions and considering strategies to mitigate instability, such as promoting succinimide ring hydrolysis, researchers can harness the full potential of this essential chemistry.

References

The Pivotal Role of the PEG Spacer in DSPE-PEG Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the Poly(ethylene glycol) (PEG) spacer in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-PEG lipids, a cornerstone of modern drug delivery systems. We delve into the molecular mechanisms, quantitative effects, and experimental considerations that underscore the importance of the PEG spacer in optimizing the performance of liposomal nanocarriers.

The "Stealth" Effect: Evading the Immune System

The primary function of the PEG spacer is to create a hydrophilic, protective layer on the surface of liposomes, a phenomenon widely known as the "stealth" effect. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which are responsible for marking foreign particles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1][2] By minimizing opsonization, DSPE-PEG lipids significantly prolong the circulation half-life of liposomes, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3]

The conformation of the PEG chains on the liposome surface, described as either a "mushroom" or "brush" regime, is a critical determinant of the stealth effect's efficacy. The transition between these conformations is dependent on the molecular weight and grafting density of the PEG-lipid.[4] At low densities, the PEG chains adopt a "mushroom" conformation, offering partial protection. As the density increases, the chains extend outwards into a "brush" conformation, providing a more robust steric barrier.[4]

Quantitative Impact of PEG Spacer Properties

The physicochemical properties of the PEG spacer, namely its molecular weight (chain length) and the molar percentage (density) of the DSPE-PEG lipid in the liposome formulation, have a profound and quantifiable impact on the liposome's in vivo performance.

Influence of PEG Molecular Weight on Circulation Half-Life

The length of the PEG chain directly influences the thickness of the hydrophilic layer and, consequently, the circulation time of the liposome. Studies have systematically evaluated the effect of different PEG molecular weights on liposome pharmacokinetics.

DSPE-PEG Molecular Weight (Da)Molar % in LiposomeCirculation Half-Life (t½)ObservationsReference
10006 mol%Significantly IncreasedProlonged circulation time more effectively than higher molecular weights.
20006 mol%~40% of dose in blood at 6hDisplayed a high concentration in the blood, indicating prolonged circulation.
50006 mol%IncreasedLess effective at prolonging circulation time compared to MW 1000 and 2000.
120006 mol%IncreasedSimilar to MW 5000, less effective than lower molecular weights.
20003 mol%IncreasedMinimum of 3 mol% was required for activity.
50003.7 mol%Maximally EnhancedThis concentration resulted in the maximal enhancement of circulation time for small liposomes (≤ 200 nm).
Effect of PEG Density on Liposome Properties

The molar percentage of DSPE-PEG in the lipid bilayer affects not only circulation time but also particle size, stability, and drug release kinetics.

DSPE-PEG2000 Molar %Effect on Particle SizeEffect on StabilityEffect on Drug ReleaseReference
0.5 mol%-Significantly increased plasma circulation longevity.-
2 mol%-Completely precluded aggregation.-
Up to 4 mol%No significant effect"Mushroom" regime, provides some stability.-
7 ± 2 mol%Anomalous peak in sizeMaximum biological stability achieved.-
> 4 mol%Size decreases exponentially with increasing concentration"Brush" regime, enhanced steric stabilization.Can influence the kinetics of de-PEGylation and drug release.
Up to 20%Can be tolerated in supported bilayersHigh density provides strong steric shielding.-

Cellular Uptake and Intracellular Trafficking

While the PEG spacer is designed to prevent uptake by MPS cells, it also influences the interaction of liposomes with target cells. The hydrophilic barrier can sometimes hinder cellular association and internalization. However, PEGylated liposomes are still taken up by cells, primarily through endocytosis pathways. The specific mechanism can be cell-type dependent and may involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

The "PEG dilemma" refers to the balance between achieving long circulation (requiring a stable PEG shield) and enabling efficient cellular uptake and endosomal escape (which can be hindered by the PEG layer). Strategies to overcome this include the use of cleavable PEG lipids or incorporating targeting ligands at the distal end of the PEG chain to facilitate receptor-mediated endocytosis.

Experimental Protocols

Protocol 1: Liposome Preparation using the Thin-Film Hydration Method

This protocol describes a standard method for preparing PEGylated liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug to be encapsulated (lipophilic or hydrophilic)

Procedure:

  • Lipid Dissolution: Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation (e.g., DSPC:Cholesterol:DSPE-PEG2000 at 55:40:5 molar ratio). If encapsulating a lipophilic drug, add it to the chloroform solution at this stage.

  • Film Formation: Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature (Tc) of the lipids (for DSPC, this is ~55°C). Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film and form multilamellar vesicles (MLVs).

  • Sizing (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated for 10-20 cycles.

  • Purification: Remove any unencapsulated drug by a suitable method such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

  • Liposome suspension

  • Deionized, filtered water or appropriate buffer for dilution

  • DLS instrument

Procedure:

  • Sample Preparation: Dilute the liposome suspension with filtered deionized water or the original hydration buffer to an appropriate concentration to avoid multiple scattering effects. Ensure the sample is free of large aggregates or dust by filtering through a low-protein-binding syringe filter (e.g., 0.22 µm).

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement, which typically involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light over time.

  • Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the particle size distribution, average hydrodynamic diameter (Z-average), and the polydispersity index (PDI), which indicates the broadness of the size distribution. Zeta potential, a measure of the surface charge, can also be measured using the same instrument with an appropriate electrode-containing cuvette.

Protocol 3: Visualization of Liposome Morphology by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the size, shape, and lamellarity of liposomes.

Materials:

  • Liposome suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

Procedure:

  • Grid Preparation: Place a drop of the liposome suspension onto a TEM grid for a few minutes to allow the liposomes to adsorb.

  • Wicking: Carefully blot off the excess liquid from the edge of the grid with a piece of filter paper.

  • Staining: Apply a drop of the negative staining solution to the grid for a brief period (e.g., 30-60 seconds). The stain will surround the liposomes, creating a contrast.

  • Final Wicking: Remove the excess stain with filter paper.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Observe the prepared grid under a transmission electron microscope. The liposomes will appear as bright, spherical structures against a dark background.

Protocol 4: Quantification of Drug Encapsulation by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique to determine the concentration of a drug encapsulated within liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Mobile phase (specific to the drug being analyzed)

  • HPLC column (e.g., C18)

  • Solvent to disrupt liposomes (e.g., methanol or a mixture of methanol and isopropanol)

  • Standard solutions of the drug at known concentrations

Procedure:

  • Sample Preparation (Total Drug): To determine the total drug concentration, disrupt a known volume of the liposome suspension by adding a solvent like methanol. This will release the encapsulated drug. Centrifuge to pellet the lipid debris and collect the supernatant for analysis.

  • Sample Preparation (Unencapsulated Drug): To determine the amount of unencapsulated (free) drug, separate the liposomes from the external medium using a method like size exclusion chromatography or ultracentrifugation. The eluate or supernatant containing the free drug is then analyzed.

  • HPLC Analysis: Inject the prepared samples and the standard solutions into the HPLC system. The drug will be separated on the column and detected by a suitable detector (e.g., UV-Vis or fluorescence).

  • Quantification: Create a standard curve by plotting the peak area of the standard solutions against their known concentrations. Use the peak area of the samples to determine their drug concentration from the standard curve.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Visualizations

Interaction with the Mononuclear Phagocyte System (MPS)

MPS_Interaction cluster_blood Bloodstream cluster_mps Mononuclear Phagocyte System (MPS) Liposome Conventional Liposome Opsonins Opsonin Proteins Liposome->Opsonins Opsonization PEG_Liposome DSPE-PEG Liposome PEG_Liposome->Opsonins Steric Hindrance (Stealth Effect) Prolonged_Circulation Prolonged Circulation PEG_Liposome->Prolonged_Circulation Macrophage Macrophage (Liver/Spleen) Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis Engulfment Opsonins->Macrophage Recognition

Caption: DSPE-PEG lipids create a "stealth" shield, inhibiting opsonization and subsequent clearance by the MPS.

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow A 1. Lipid Dissolution (DSPE-PEG, Lipids, Drug in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Sizing (Extrusion) C->D E 5. Purification (Chromatography/Dialysis) D->E F Characterization E->F G Size & Zeta Potential (DLS) F->G H Morphology (TEM) F->H I Encapsulation Efficiency (HPLC) F->I

Caption: A typical workflow for the preparation and characterization of DSPE-PEG liposomes.

Cellular Uptake Pathways of PEGylated Liposomes

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell PEG_Liposome DSPE-PEG Liposome Clathrin Clathrin-mediated Endocytosis PEG_Liposome->Clathrin Caveolae Caveolae-mediated Endocytosis PEG_Liposome->Caveolae Macropino Macropinocytosis PEG_Liposome->Macropino Endosome Endosome Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion Clathrin->Endosome Caveolae->Endosome Macropino->Endosome

Caption: PEGylated liposomes primarily enter target cells through various endocytic pathways.

References

An In-depth Technical Guide to Bioconjugation with DSPE-PEG8-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of bioconjugation using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal). This functionalized phospholipid is a critical reagent in the development of targeted drug delivery systems, diagnostics, and advanced biomaterials. By leveraging the specific reactivity of the maleimide group with thiol-containing molecules, researchers can effectively conjugate proteins, peptides, and other ligands to lipid-based nanocarriers.

Introduction to this compound

This compound is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic octaethylene glycol (PEG8) spacer, and a reactive maleimide group at the terminus.[1][2] The DSPE portion facilitates stable incorporation into lipid bilayers of liposomes, micelles, and other nanoparticles, while the PEG8 linker provides a flexible, water-soluble spacer that reduces steric hindrance and non-specific protein binding.[3][4][5] The terminal maleimide group allows for the covalent attachment of thiol-containing molecules through a highly specific Michael addition reaction.

This unique combination of properties makes this compound an invaluable tool for the surface functionalization of lipid-based drug delivery systems, enabling the attachment of targeting ligands such as antibodies, peptides, and aptamers to direct nanoparticles to specific cells or tissues.

The Chemistry of Thiol-Maleimide Bioconjugation

The core of bioconjugation with this compound is the reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable, covalent thioether bond.

This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. This high selectivity allows for the precise modification of biomolecules at specific cysteine residues.

Below is a diagram illustrating the thiol-maleimide reaction mechanism.

Thiol_Maleimide_Reaction cluster_reagents Reactants cluster_product Product reagents {DSPE-PEG8-Maleimide | + | Thiol-containing Molecule (R-SH)} reaction_step Michael Addition (pH 6.5 - 7.5) reagents->reaction_step product DSPE-PEG8-Thioether Conjugate reaction_step->product dspe_peg_mal DSPE-PEG8 Maleimide conjugate DSPE-PEG8 Thioether Bond R dspe_peg_mal:f1->conjugate:f1 Covalent Bond Formation thiol R-SH thiol->conjugate:f1 Bioconjugation_Workflow start Start: Thiol-containing Protein prepare_protein 1. Prepare Protein Solution (Conjugation Buffer, pH 7.2-7.5) start->prepare_protein react 3. Mix Reactants (10-20x molar excess of this compound) prepare_protein->react prepare_dspe 2. Prepare this compound Solution (Dissolve in DMSO/DMF, dilute in buffer) prepare_dspe->react incubate 4. Incubate (2-4h at RT or overnight at 4°C) react->incubate quench 5. Quench Reaction (Add L-cysteine) incubate->quench purify 6. Purify Conjugate (SEC, Dialysis, or HPLC) quench->purify characterize 7. Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->characterize end End: Purified DSPE-PEG8-Protein Conjugate characterize->end Targeted_Drug_Delivery cluster_systemic Systemic Circulation cluster_cell Target Cancer Cell liposome Targeted Liposome (DSPE-PEG8-Ligand) receptor Overexpressed Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release cellular_effect Therapeutic Effect (e.g., Apoptosis) drug_release->cellular_effect

References

Introduction: The Role of DSPE-PEG8-Mal in Advanced Nanomedicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DSPE-PEG8-Mal for Surface Functionalization of Nanoparticles

Audience: Researchers, Scientists, and Drug Development Professionals

The precise surface functionalization of nanoparticles is a cornerstone of modern drug delivery and diagnostic development. Among the vast array of tools available for this purpose, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (this compound) has emerged as a critical enabling reagent. This heterobifunctional lipid-polymer conjugate provides a robust and versatile platform for covalently attaching targeting ligands, imaging agents, and other biomolecules to the surface of nanoparticles.

This compound is an amphiphilic molecule composed of three key functional units:

  • A DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor: This hydrophobic portion readily inserts into the lipid bilayer of nanoparticles like liposomes and lipid nanoparticles (LNPs), ensuring stable incorporation.[1][2]

  • An octaethylene glycol (PEG8) spacer: This flexible, hydrophilic polymer chain extends from the nanoparticle surface. It imparts "stealth" characteristics, which can increase systemic circulation time, and provides steric stabilization to prevent aggregation.[1][3]

  • A terminal maleimide group: This highly reactive functional group specifically and efficiently forms stable covalent bonds with free thiol (sulfhydryl) groups, commonly found in cysteine residues of peptides and proteins.[4]

This unique combination of features makes this compound an invaluable tool for creating sophisticated, targeted nanocarriers for applications ranging from mRNA delivery and gene editing to precision cancer therapy. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and methods for characterizing the resulting functionalized nanoparticles.

Core Principles of this compound Functionalization

Physicochemical Properties and Structure

This compound is a white, solid powder soluble in chloroform and warm water. Its structure is designed for seamless integration into lipid-based nanostructures while presenting a reactive group for subsequent bioconjugation. The DSPE component consists of two saturated 18-carbon fatty acid chains, which contributes to the formation of stable, rigid lipid bilayers. The PEG8 linker is a monodispersed, low molecular weight spacer that enhances water solubility and biocompatibility.

DSPE_PEG8_Mal_Structure cluster_DSPE DSPE Anchor (Hydrophobic) cluster_PEG PEG Spacer (Hydrophilic) cluster_Mal Reactive Group DSPE 1,2-distearoyl-sn- glycero-3-phosphoethanolamine PEG8 Octaethylene Glycol (8 PEG units) DSPE->PEG8 Covalent Link Maleimide Maleimide PEG8->Maleimide Covalent Link

Caption: Molecular components of the this compound linker.

Mechanism of Surface Modification

The functionalization process occurs in two primary stages: nanoparticle formulation and ligand conjugation.

  • Incorporation into Nanoparticles: this compound is typically mixed with other lipids (e.g., DSPC, cholesterol) during the nanoparticle formulation process. Due to its amphiphilic nature, the hydrophobic DSPE anchor spontaneously inserts into the lipid core of the nanoparticle, while the hydrophilic PEG8-maleimide chain orients towards the aqueous exterior. This self-assembly process results in a nanoparticle surface decorated with reactive maleimide groups.

  • Thiol-Maleimide Ligation: The maleimide group is an electrophile that reacts specifically with nucleophilic thiol groups (also known as sulfhydryl groups or mercaptans) via a Michael addition reaction. This reaction is highly efficient and proceeds under mild, physiological conditions, typically at a pH between 6.5 and 7.5, to form a stable thioether bond. This specificity allows for the precise, covalent attachment of thiol-containing molecules, such as cysteine-terminated peptides or antibody fragments, to the nanoparticle surface.

Quantitative Data and Characterization

Successful functionalization requires careful control of reaction parameters and thorough characterization of the final product. The following tables summarize key quantitative data and analytical techniques.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 3091879-22-7 / 2112737-94-5
Molecular Formula C67H124N3O20P / C64H119N2O19P
Formula Weight ~1316.63 g/mol / ~1251.61 g/mol
Purity ≥95%
Appearance White solid powder
Solubility Soluble in DMSO, DCM, DMF, chloroform, warm water
Storage Temperature -20°C, protected from light and moisture

Note: Minor variations in molecular formula and weight exist between suppliers.

Table 2: Typical Reaction Conditions for Thiol-Maleimide Conjugation
ParameterRecommended ConditionRationale / NotesSource(s)
pH 6.5 - 7.5Optimal for specific reaction with thiols while minimizing hydrolysis of the maleimide ring.
Temperature 4°C to 25°C (Room Temp)Room temperature offers faster kinetics (30 min - 2 hrs), while 4°C is used for sensitive proteins to minimize degradation (8-16 hrs).
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of maleimide helps drive the reaction to completion. Optimization is often required.
Reaction Buffer Phosphate or HEPES buffersAvoid buffers containing free thiols (e.g., DTT, β-mercaptoethanol).
Reaction Time 30 minutes to 4 hoursThe reaction is typically rapid; progress can be monitored by analytical techniques.
Table 3: Key Analytical Techniques for Characterization
TechniqueParameter MeasuredPurposeSource(s)
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI)To confirm nanoparticle size and uniformity before and after conjugation.
Zeta Potential Analysis Surface ChargeTo assess colloidal stability and confirm changes in surface chemistry after functionalization.
Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) Morphology, Size, and ShapeTo visualize the nanoparticles and confirm their structural integrity.
HPLC (Reversed-Phase or Size-Exclusion) Conjugation EfficiencyTo quantify the amount of unreacted ligand (e.g., peptide) in the supernatant after the reaction.
SDS-PAGE Change in Molecular WeightTo visualize the increase in molecular weight of a protein or peptide after conjugation to the lipid-PEG.
FTIR Spectroscopy Chemical BondsTo confirm the presence of specific chemical bonds and successful surface modification.
¹H NMR Spectroscopy Molecular StructureTo confirm the successful synthesis of the DSPE-PEG-ligand conjugate by identifying characteristic peaks.

Experimental Protocols & Workflows

The following sections provide standardized protocols for the formulation and functionalization of nanoparticles using this compound.

General Workflow for Nanoparticle Functionalization

The overall process follows a logical sequence from nanoparticle creation to the final, purified conjugate.

Functionalization_Workflow cluster_Prep Nanoparticle Preparation cluster_Ligand Ligand Preparation cluster_Conj Conjugation & Purification A 1. Formulate Nanoparticles (e.g., Liposomes) with this compound B 2. Purify Maleimide-NPs (e.g., Dialysis, SEC) to remove unreacted lipids A->B D 4. Conjugation Reaction (Mix Maleimide-NPs and Thiol-Ligand at pH 6.5-7.5) B->D C 3. Prepare Thiol-Ligand (Reduce disulfide bonds with TCEP if necessary) C->D E 5. Purify Final Conjugate (Remove excess ligand) D->E

Caption: Standard workflow for surface functionalization.

Protocol 1: Formulation of Maleimide-Functionalized Liposomes

This protocol describes the ethanol injection method for preparing liposomes incorporating this compound.

  • Prepare Lipid Stock Solutions:

    • Dissolve structural lipids (e.g., DSPC, Cholesterol) and this compound in absolute ethanol to form a lipid phase. A typical molar ratio might be 55:40:5 (DSPC:Chol:this compound).

  • Prepare Aqueous Phase:

    • Prepare a buffer solution (e.g., HEPES or PBS, pH 7.4) and heat it to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

  • Liposome Formation:

    • While vigorously stirring the heated aqueous phase, inject the lipid-ethanol solution dropwise. The rapid dilution causes the lipids to self-assemble into liposomes.

  • Ethanol Removal and Sizing:

    • Stir the resulting emulsion gently for approximately one hour to allow for the removal of residual ethanol.

    • To obtain a uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove any un-encapsulated material or non-incorporated lipids by dialyzing the liposome suspension against the aqueous buffer overnight at 4°C.

Protocol 2: Conjugation of a Thiolated Peptide to Nanoparticles

This protocol outlines the covalent attachment of a cysteine-containing peptide to the maleimide-functionalized nanoparticles prepared in Protocol 1.

  • Ligand Preparation (if needed):

    • If the peptide may have formed disulfide bonds (dimers), it must be reduced. Dissolve the peptide in a reaction buffer (e.g., PBS, pH 7.2) and add a 5-10 fold molar excess of a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column if necessary.

  • Conjugation Reaction:

    • Add the reduced thiol-peptide solution to the purified maleimide-functionalized nanoparticle suspension. Aim for a 10-20 fold molar excess of maleimide groups on the nanoparticle surface relative to the peptide.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol like L-cysteine can be added to the mixture and incubated for an additional 30 minutes.

  • Final Purification:

    • Purify the final peptide-conjugated nanoparticles to remove excess peptide and quenching agent. This can be achieved by dialysis, size-exclusion chromatography (SEC), or repeated centrifugation and resuspension.

The Thiol-Maleimide Ligation Pathway

The chemical basis for the conjugation is the Michael addition reaction, which forms a stable thioether linkage.

Caption: The reaction between a maleimide and a thiol.

Conclusion

This compound stands out as a highly effective and versatile reagent for the surface functionalization of nanoparticles. Its amphiphilic structure allows for stable incorporation into lipid-based carriers, while the PEG8 spacer provides crucial biocompatibility and steric shielding. The terminal maleimide group enables highly specific and efficient covalent conjugation of thiol-containing biomolecules under mild conditions. By leveraging the principles and protocols outlined in this guide, researchers can develop precisely engineered nanoparticles for targeted drug delivery, advanced diagnostics, and a wide range of biomedical applications, ultimately contributing to the next generation of nanomedicines.

References

An In-depth Technical Guide to the Solubility of DSPE-PEG8-Mal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal). It includes quantitative solubility data, detailed experimental protocols for solubility determination and nanoparticle formulation, and workflow visualizations to aid in experimental design.

This compound is an amphiphilic lipid-polymer conjugate widely used in drug delivery and bioconjugation. Its structure comprises a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, which facilitates stable insertion into lipid bilayers of liposomes or the core of micelles, and a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] The PEG linker, specifically an 8-unit chain in this case, imparts water-solubility and creates a "stealth" characteristic that helps nanoparticles evade the immune system, prolonging circulation time.[4][5] The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as cysteine-containing peptides and proteins, to the nanoparticle surface for targeted delivery.

Solubility Profile of DSPE-PEG-Maleimide

The solubility of DSPE-PEG-Maleimide is dictated by its amphiphilic nature. The DSPE lipid is hydrophobic, while the PEG chain is hydrophilic. This dual characteristic results in good solubility in various organic solvents and the ability to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC).

While specific quantitative data for the PEG8 variant is not extensively published, the general solubility profile can be extrapolated from data on DSPE-PEG-Maleimide with various PEG chain lengths. The principles remain the same, with the shorter PEG8 chain resulting in slightly less hydrophilicity compared to longer-chain variants like PEG2000.

Table 1: Summary of DSPE-PEG-Maleimide Solubility in Different Solvents

SolventSolubilityConcentrationConditions & NotesSource(s)
Aqueous Buffers (e.g., PBS, HEPES) Forms micelles> CMCThe PEG8 linker imparts water-solubility, leading to the formation of a clear or translucent micellar solution upon hydration, often aided by gentle heating (e.g., 40-60°C).
Chloroform Soluble>10 mg/mLA common solvent used for the initial dissolution step in thin-film hydration methods.
Methylene Chloride (DCM) SolubleNot specifiedCan be used interchangeably with chloroform for dissolving the lipid.
Ethanol Soluble>10 mg/mL; ~5 mg/mLSoluble in hot ethanol. A stock solution can be prepared.
Dimethyl Sulfoxide (DMSO) Soluble25 - 50 mg/mLRequires sonication and/or gentle warming (37-60°C) to achieve full dissolution.
Dimethylformamide (DMF) SolubleNot specifiedListed as a suitable solvent for DSPE-PEG derivatives.
Chloroform:Methanol Mixture (e.g., 85:15) Soluble~5 mg/mLA common solvent mixture for dissolving various lipids.

Experimental Protocols

This protocol provides a straightforward method to visually assess the solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Selection of solvents (e.g., Chloroform, DMSO, Ethanol, Deionized Water, PBS pH 7.4)

  • Glass vials

  • Vortex mixer

  • Water bath or heating block

  • Pipettes

Methodology:

  • Preparation: Weigh 1 mg of this compound and place it into a clean glass vial.

  • Solvent Addition: Add 100 µL of the test solvent to the vial to achieve an initial concentration of 10 mg/mL.

  • Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature. Visually inspect for any undissolved particulate matter against a dark background.

  • Application of Heat/Sonication: If the compound is not fully dissolved, gently heat the vial in a water bath (e.g., to 40°C) for 5-10 minutes and vortex again. For solvents like DMSO, an ultrasonic bath can be used.

  • Observation: A clear, particle-free solution indicates that the compound is soluble at that concentration. If the solution remains cloudy or contains visible particles, the compound is considered poorly soluble or insoluble at 10 mg/mL.

  • Titration (Optional): If the compound did not dissolve, add an additional 100 µL of solvent (total volume 200 µL, concentration 5 mg/mL) and repeat steps 3-4. Continue this process until dissolution is achieved to estimate the approximate solubility.

This is a standard method for preparing functionalized micelles or liposomes for subsequent bioconjugation.

Materials:

  • This compound

  • Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)

  • Aqueous buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.2)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream (optional)

Methodology:

  • Dissolution: Dissolve the desired amount of this compound (and any other lipids or hydrophobic drugs) in chloroform within a round-bottom flask. Swirl gently to ensure complete dissolution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-45°C) to form a thin, uniform lipid film on the flask's inner surface.

  • Drying: Further dry the film under a high vacuum or a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the pre-warmed (e.g., 60-65°C) aqueous buffer to the flask. The volume is determined by the desired final lipid concentration.

  • Micelle Formation: Gently agitate the flask by hand or on a shaker in a water bath set above the phase transition temperature of the DSPE lipid (~60°C) for 30-60 minutes. The solution should transition from a milky suspension to a clear or slightly opalescent solution, indicating the self-assembly of micelles.

  • Sterilization (Optional): For biological applications, the final micelle solution can be sterilized by passing it through a 0.22 µm syringe filter. Store the formulation at 4°C.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound.

G start Start: Weigh this compound add_solvent Add defined volume of test solvent start->add_solvent agitate Vortex / Agitate at room temperature add_solvent->agitate observe Visually inspect for dissolution agitate->observe heat Apply gentle heat (e.g., 40°C) and/or sonicate observe->heat Particulates Remain   soluble Result: Soluble (Calculate concentration) observe->soluble  Clear Solution observe2 Visually inspect for dissolution heat->observe2 observe2->soluble  Clear Solution insoluble Result: Insoluble at this concentration observe2->insoluble Particulates Remain  

Caption: Workflow for qualitative solubility determination.

G cluster_prep Nanoparticle Preparation cluster_conj Bioconjugation dissolve 1. Dissolve this compound (and other components) in organic solvent film 2. Create thin lipid film via rotary evaporation dissolve->film hydrate 3. Hydrate film with aqueous buffer (with heating) to form nanoparticles film->hydrate add_ligand 4. Add thiol-containing ligand (e.g., cysteine-peptide) hydrate->add_ligand incubate 5. Incubate at room temp (pH 6.5-7.5) for conjugation add_ligand->incubate purify 6. Purify final product (e.g., dialysis, size exclusion) incubate->purify final_product Targeted Nanoparticles purify->final_product

References

Navigating the Stability of DSPE-PEG8-Maleimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal), a key reagent in the development of targeted drug delivery systems, particularly lipid nanoparticles (LNPs) for mRNA vaccines and therapeutics. Understanding the stability profile of this functionalized lipid is paramount for ensuring the quality, efficacy, and reproducibility of novel nanomedicines.

Core Concepts: Storage and Handling

DSPE-PEG8-Maleimide is a reactive lipid that requires specific storage conditions to maintain its integrity and functionality. The stability of the molecule is primarily dictated by the susceptibility of the maleimide group to hydrolysis.

Key Recommendations: Proper storage is crucial to prevent the degradation of DSPE-PEG8-Maleimide. The compound should be stored at low temperatures, in a dry environment, and protected from light to minimize degradation.[1]

ParameterRecommendationRationale
Temperature -20°C is the most frequently recommended storage temperature.[2][3] An alternative of -5°C has also been suggested.[1]Minimizes the rate of chemical degradation, particularly hydrolysis of the maleimide ring.
Atmosphere Store in a desiccated environment.The presence of moisture accelerates the hydrolysis of the maleimide group.[2]
Light Avoid sunlight.Protects against potential photo-degradation.
Handling Avoid frequent freeze-thaw cycles. Prepare solutions fresh before use.Repeated temperature fluctuations can degrade the material. The maleimide group has limited stability in aqueous solutions.

The Chemistry of Instability: Degradation Pathways

The utility of DSPE-PEG8-Maleimide hinges on the reactivity of its maleimide group with thiol (-SH) moieties on targeting ligands such as peptides and antibodies. However, this reactivity also makes it susceptible to degradation.

Hydrolysis of the Maleimide Ring

The primary degradation pathway for unconjugated DSPE-PEG8-Maleimide is the hydrolysis of the maleimide's cyclic imide bond. This reaction opens the ring to form a non-reactive maleamic acid derivative, rendering the lipid incapable of participating in the desired thiol-maleimide conjugation.

The rate of hydrolysis is highly dependent on pH and temperature.

  • pH Dependence: The maleimide group is most stable at a slightly acidic to neutral pH (around 6.5-7.5). As the pH increases into the alkaline range, the rate of hydrolysis significantly accelerates. For instance, a study on DSPE-PEG2000-Maleimide showed that at pH 7.0, the maleimide groups remained stable over 24 hours, whereas at pH 9.5, the activity decreased to 18% after just 5 hours.

  • Temperature Dependence: Higher temperatures increase the rate of hydrolysis.

Below is a diagram illustrating the hydrolysis of the maleimide group.

Caption: Hydrolysis of DSPE-PEG8-Maleimide to its inactive maleamic acid form.

Post-Conjugation Instability: The Retro-Michael Reaction

After successful conjugation to a thiol-containing molecule, the resulting thiosuccinimide linkage can still be susceptible to a reverse reaction known as the retro-Michael addition. This reaction can lead to the deconjugation of the targeting ligand from the lipid, potentially compromising the efficacy of the final drug product. The reformed maleimide can then react with other thiol-containing molecules, such as serum albumin, leading to off-target effects.

The stability of the thiosuccinimide bond can be enhanced by the hydrolysis of the succinimide ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.

The following diagram illustrates the thiol-maleimide conjugation and the competing degradation pathways.

cluster_0 Conjugation & Degradation Pathways DSPE_PEG8_Mal DSPE-PEG8-Maleimide Thiosuccinimide_Adduct Thiosuccinimide Adduct (Conjugated Product) DSPE_PEG8_Mal->Thiosuccinimide_Adduct + Thiol-Ligand (pH 6.5-7.5) Thiol_Ligand Thiol-containing Ligand (e.g., Peptide, Antibody) Thiol_Ligand->Thiosuccinimide_Adduct Retro_Michael_Products Reformed this compound + Thiol-Ligand Thiosuccinimide_Adduct->Retro_Michael_Products Retro-Michael Reaction Hydrolyzed_Adduct Hydrolyzed Adduct (Stable Conjugate) Thiosuccinimide_Adduct->Hydrolyzed_Adduct Hydrolysis

Caption: Thiol-maleimide conjugation and subsequent stability pathways.

Experimental Protocols for Stability Assessment

A robust assessment of DSPE-PEG8-Maleimide stability involves quantifying the active maleimide content over time under various conditions.

Quantification of Active Maleimide using an Indirect Ellman's Assay

This method determines the amount of active maleimide by reacting it with a known excess of a thiol-containing compound (e.g., cysteine) and then quantifying the remaining unreacted thiol using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

Materials:

  • DSPE-PEG8-Maleimide sample

  • L-Cysteine

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a standard curve for the thiol:

    • Prepare a series of known concentrations of L-Cysteine in the reaction buffer.

    • Add a solution of Ellman's reagent to each standard.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus concentration to create a standard curve.

  • React DSPE-PEG8-Maleimide with excess thiol:

    • Incubate a known concentration of the DSPE-PEG8-Maleimide sample with a known excess of L-Cysteine (e.g., 5-fold molar excess) at room temperature and a controlled pH (e.g., pH 7.0) for a defined period (e.g., 30 minutes).

  • Quantify unreacted thiol:

    • To the reaction mixture from step 2, add the Ellman's reagent solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculate active maleimide:

    • Using the standard curve, determine the concentration of unreacted L-Cysteine.

    • Subtract the amount of unreacted L-Cysteine from the initial amount added to determine the amount that reacted with the maleimide.

    • This value corresponds to the amount of active maleimide in the original sample.

Stability-Indicating RP-HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method can separate the intact DSPE-PEG8-Maleimide from its degradation products.

Typical System:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).

  • Detector: An Evaporative Light Scattering Detector (ELSD) is often used for lipids as they may lack a strong UV chromophore.

Procedure Outline:

  • Method Development: Develop an HPLC method that achieves baseline separation between the DSPE-PEG8-Maleimide peak and the peak corresponding to its hydrolyzed form.

  • Forced Degradation Study: Subject samples of DSPE-PEG8-Maleimide to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and confirm that the method can separate them from the parent compound.

  • Stability Study:

    • Store aliquots of DSPE-PEG8-Maleimide under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points, dissolve a sample in a suitable solvent and analyze it using the validated HPLC method.

    • Quantify the peak area of the intact DSPE-PEG8-Maleimide to determine the percentage remaining over time.

The following diagram outlines a typical workflow for a stability study.

cluster_1 Stability Study Workflow Start This compound Sample Storage Store at Different Conditions (Temp, Humidity, Light) Start->Storage Sampling Sample at Time Points (t=0, 1, 3, 6 months) Storage->Sampling Analysis Analyze by Stability-Indicating Method (e.g., RP-HPLC) Sampling->Analysis Data Quantify Remaining Active Ingredient Analysis->Data Report Generate Stability Report Data->Report

Caption: A generalized workflow for conducting a stability study on DSPE-PEG8-Maleimide.

Conclusion

The stability of DSPE-PEG8-Maleimide is a critical parameter that directly impacts its performance in bioconjugation and the ultimate efficacy of the resulting drug delivery system. By adhering to strict storage and handling protocols and understanding the chemical pathways of its degradation, researchers can ensure the quality and reliability of this essential component in their formulation development. The implementation of robust analytical methods to monitor stability is a cornerstone of good scientific practice and a regulatory expectation in drug development.

References

Methodological & Application

Application Note: A Robust Protocol for the Conjugation of DSPE-PEG8-Maleimide to Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the formulation of peptide-based nanocarriers, such as liposomes, for targeted drug delivery and other biomedical applications.

Introduction:

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) is a heterobifunctional lipid-PEG derivative commonly employed for the surface functionalization of liposomes and other nanoparticles with targeting peptides. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue in a peptide via a Michael addition reaction, forming a stable thioether bond. This covalent conjugation strategy is widely used to attach peptides to lipid bilayers, thereby enhancing the target specificity of the nanocarrier. This application note provides a detailed protocol for the conjugation of this compound to a cysteine-containing peptide, including reaction conditions, purification, and characterization methods.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of DSPE-PEG-Maleimide to thiol-containing peptides, compiled from various literature sources.

ParameterValueNotes
Molar Ratio (DSPE-PEG-Mal : Peptide) 1.2:1 to 3:1A molar excess of the lipid-PEG-maleimide is often used to ensure complete reaction with the peptide. The optimal ratio may need to be determined empirically.
Reaction pH 6.5 - 8.0The maleimide-thiol reaction is most efficient at a pH range of 6.5-7.5. A pH of 8.0 has also been reported for successful conjugation.[1] It is crucial to avoid acidic conditions to prevent hydrolysis of the DSPE ester linkages.[2][3]
Reaction Temperature 4°C to Room Temperature (20-25°C)Reactions can be performed at room temperature for faster kinetics or at 4°C overnight.
Reaction Time 1 hour to 48 hoursReaction progress can be monitored using analytical techniques such as HPLC to determine the optimal time.[2][4]
Solvent/Buffer Phosphate Buffer, PBS, DMF/Buffer mixtures, Chloroform:DMSOThe choice of solvent depends on the solubility of the peptide and the lipid-PEG derivative.

Experimental Workflow

The following diagram illustrates the overall workflow for the conjugation, purification, and characterization of the DSPE-PEG8-Peptide conjugate.

G cluster_prep Reactant Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization cluster_final Final Product prep_peptide Dissolve Cysteine-Peptide in Degassed Buffer (pH 6.5-7.5) reaction Mix Peptide and Lipid Solutions Incubate at RT (1-4h) or 4°C (overnight) prep_peptide->reaction Add prep_lipid Dissolve this compound in Organic Solvent (e.g., DMSO) prep_lipid->reaction Add purify Purify Conjugate via Reverse-Phase HPLC reaction->purify Purify characterize Confirm Conjugation and Purity: - Mass Spectrometry (MALDI-TOF/ESI-MS) - HPLC Analysis purify->characterize Analyze final_product Lyophilize and Store DSPE-PEG8-Peptide Conjugate characterize->final_product Finalize

Caption: Workflow for DSPE-PEG8-Peptide Conjugation.

Experimental Protocol

This protocol outlines the steps for conjugating a cysteine-containing peptide to DSPE-PEG8-Maleimide.

Materials:

  • Cysteine-containing peptide

  • DSPE-PEG8-Maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffer (0.1 M, pH 7.4) or Phosphate-Buffered Saline (PBS, pH 7.4), degassed

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Reverse-Phase HPLC system

  • Mass Spectrometer (MALDI-TOF or ESI-MS)

  • Lyophilizer

Procedure:

1. Preparation of Reactants:

  • Peptide Solution: Dissolve the cysteine-containing peptide in degassed phosphate buffer (pH 7.4) to a final concentration of 5-10 mg/mL. It is crucial to use a degassed buffer to prevent oxidation of the free thiol group.

  • This compound Solution: Immediately before use, dissolve the DSPE-PEG8-Maleimide in a minimal amount of anhydrous DMSO or DMF.

2. Conjugation Reaction:

  • Slowly add the this compound solution to the peptide solution with gentle stirring. A common molar ratio is a 1.2 to 3-fold excess of this compound to the peptide.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined by monitoring the reaction progress via HPLC.

  • (Optional) Quench any unreacted maleimide groups by adding a small excess of a thiol-containing compound like L-cysteine or 2-mercaptoethanol and incubating for an additional 30 minutes.

3. Purification of the Conjugate:

  • The DSPE-PEG8-peptide conjugate can be purified using reverse-phase HPLC (RP-HPLC).

  • It is critical to avoid acidic mobile phases and high temperatures during purification to prevent hydrolysis of the DSPE ester bonds. If an acidic mobile phase is necessary, the collected fractions should be immediately neutralized.

  • A common mobile phase system consists of a gradient of acetonitrile in water, both containing a neutral or slightly basic buffer.

4. Characterization of the Conjugate:

  • Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product using MALDI-TOF or ESI-MS. A mass shift corresponding to the addition of the peptide to the this compound will be observed.

  • HPLC Analysis: Assess the purity of the final conjugate using analytical RP-HPLC. The chromatogram should show a single major peak corresponding to the DSPE-PEG8-peptide conjugate.

5. Storage:

  • The purified DSPE-PEG8-peptide conjugate can be lyophilized and stored at -20°C or -80°C for long-term stability.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical reaction and the logical relationship between the reactants and the final product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dspe_peg_mal DSPE-PEG8-Maleimide (Thiol-Reactive Lipid) reaction Michael Addition (pH 6.5-7.5) dspe_peg_mal->reaction peptide Cysteine-Containing Peptide (Thiol Source) peptide->reaction conjugate DSPE-PEG8-Peptide Conjugate (Stable Thioether Bond) reaction->conjugate

Caption: Michael Addition Reaction for Conjugation.

The protocol described in this application note provides a reliable method for the conjugation of DSPE-PEG8-Maleimide to cysteine-containing peptides. By carefully controlling the reaction conditions, especially pH and temperature, and employing appropriate purification and characterization techniques, researchers can successfully synthesize high-purity peptide-lipid conjugates for the development of targeted nanocarriers. This enables the advancement of drug delivery systems with enhanced efficacy and reduced off-target effects.

References

Application Notes and Protocols for the Preparation of DSPE-PEG8-Mal Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and functionalization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal). This protocol is designed for professionals in research, and drug development who are looking to create targeted drug delivery systems. This compound is a versatile phospholipid conjugate that enables the covalent attachment of thiol-containing ligands, such as peptides and antibodies, to the surface of liposomes.[1][2]

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer. They are valuable as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents.[3] The incorporation of polyethylene glycol (PEG) onto the liposome surface, a process known as PEGylation, provides a "stealth" characteristic, which helps to reduce recognition by the immune system and prolong circulation time in the bloodstream.[4][5]

This compound is a specific type of PEGylated lipid where the distal end of the PEG chain is functionalized with a maleimide group. This maleimide group can readily react with free sulfhydryl (thiol) groups, forming a stable thioether bond. This functionality is particularly useful for the targeted delivery of therapeutics, as it allows for the conjugation of specific targeting moieties to the liposome surface, guiding the liposome to the desired cells or tissues.

This document outlines the thin-film hydration method followed by extrusion, a robust and widely used technique for preparing this compound functionalized liposomes.

Experimental Protocols

Materials and Equipment

Lipids:

  • Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (this compound)

Solvents and Buffers:

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath or heating block

  • Extruder device

  • Polycarbonate membranes (various pore sizes, e.g., 0.2 µm, 0.1 µm)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument for size analysis

  • Zeta potential analyzer

Liposome Preparation: Thin-Film Hydration and Extrusion

The preparation of this compound liposomes is a multi-step process that begins with the formation of a lipid film, followed by hydration to form multilamellar vesicles (MLVs), and finally extrusion to produce unilamellar vesicles (ULVs) of a defined size.

Step 1: Lipid Film Formation

  • Dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound) in chloroform or a suitable organic solvent mixture in a round-bottom flask. A typical molar ratio is DSPC:Cholesterol:this compound of 7:3:1.

  • Attach the flask to a rotary evaporator.

  • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

  • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Continue to dry the film under high vacuum for at least one hour to remove any residual solvent.

Step 2: Hydration

  • Add the aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration.

  • Agitate the flask to hydrate the lipid film. This can be done by gentle rotation or vortexing. This process leads to the formation of multilamellar vesicles (MLVs).

Step 3: Extrusion

  • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 0.1 µm).

  • Transfer the MLV suspension to a syringe and attach it to the extruder.

  • Force the liposome suspension through the membrane by applying manual pressure to the syringe plunger. This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution.

  • The extrusion process should be carried out at a temperature above the lipid phase transition temperature.

  • The resulting translucent suspension contains unilamellar liposomes of a size determined by the membrane pore size.

Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion A 1. Dissolve Lipids in Organic Solvent B 2. Evaporate Solvent using Rotary Evaporator A->B C 3. Dry Film under Vacuum B->C D 4. Add Aqueous Buffer C->D E 5. Agitate to Form Multilamellar Vesicles (MLVs) D->E F 6. Pass MLVs through Polycarbonate Membrane E->F G 7. Repeat Extrusion for Homogeneity F->G H 8. Collect Unilamellar Vesicles (ULVs) G->H

Caption: Workflow for this compound liposome preparation.
Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

The maleimide group on the surface of the liposomes allows for the covalent attachment of molecules containing a free thiol group, such as cysteine-containing peptides.

  • Prepare a solution of the thiolated ligand (e.g., peptide) in a suitable buffer.

  • Add the ligand solution to the this compound liposome suspension. A slight molar excess of the ligand may be used to ensure complete reaction with the available maleimide groups.

  • Incubate the mixture at room temperature for several hours or overnight with gentle stirring to allow for the conjugation reaction to proceed. The reaction is most efficient at a pH between 6.5 and 7.5.

  • After the incubation period, unreacted ligand can be removed by methods such as dialysis or size exclusion chromatography.

Conjugation of a Thiolated Peptide to a this compound Liposome

G cluster_0 This compound Liposome cluster_1 Thiolated Peptide cluster_2 Conjugated Liposome liposome Liposome Bilayer peg DSPE-PEG8- liposome->peg mal Maleimide peg->mal bond Thioether Bond mal->bond + peptide Peptide thiol -SH peptide->thiol thiol->bond liposome_conj Liposome Bilayer peg_conj DSPE-PEG8- liposome_conj->peg_conj peg_conj->bond peptide_conj Peptide bond->peptide_conj

Caption: Covalent conjugation of a thiolated peptide to a this compound liposome.

Data Presentation

The following tables summarize typical quantitative data for the preparation and characterization of this compound liposomes.

Table 1: Example Lipid Formulation

Lipid ComponentMolar RatioPurpose
DSPC7Main structural component of the bilayer
Cholesterol3Modulates membrane fluidity and stability
This compound1Provides "stealth" properties and functional group for conjugation

Table 2: Extrusion Parameters and Resulting Liposome Characteristics

ParameterValueImpact on Liposomes
Membrane Pore Size0.1 µmDetermines the final average diameter of the liposomes.
Number of Extrusion Cycles11-21Increases the homogeneity of the liposome size distribution.
Extrusion Temperature> Lipid TcEnsures lipids are in a fluid state for efficient extrusion.
Resulting Average Diameter (DLS)~100-120 nmDependent on pore size and lipid composition.
Polydispersity Index (PDI)< 0.2Indicates a narrow and uniform size distribution.
Zeta PotentialSlightly negativeInfluences liposome stability and interaction with biological systems.

Applications

This compound liposomes are a powerful tool for targeted drug delivery with a wide range of potential applications in medicine and research.

  • Targeted Cancer Therapy: By conjugating antibodies or peptides that recognize tumor-specific antigens, these liposomes can deliver chemotherapeutic agents directly to cancer cells, potentially increasing efficacy and reducing off-target side effects.

  • Gene Delivery: Functionalized liposomes can be used to deliver nucleic acids, such as siRNA or plasmids, to specific cell types for gene therapy applications.

  • Targeted Imaging: By encapsulating imaging agents and conjugating targeting ligands, these liposomes can be used for the specific visualization of tissues or cells in diagnostic applications.

  • Vaccine Development: Antigens or adjuvants can be delivered in a targeted manner to immune cells to enhance the immune response.

Conclusion

The protocol described in these application notes provides a reliable method for the preparation of this compound functionalized liposomes. The thin-film hydration and extrusion technique allows for the production of unilamellar vesicles with a controlled size and narrow distribution. The maleimide functionality on the liposome surface offers a straightforward approach for the covalent attachment of targeting ligands, making these liposomes a highly adaptable platform for the development of advanced drug delivery systems. Careful control of the formulation and process parameters is crucial for achieving reproducible and effective results.

References

Application Notes: DSPE-PEG8-Mal Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to DSPE-PEG8-Mal

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (this compound) is a functionalized, low molecular weight PEG-lipid conjugate essential for developing targeted drug delivery systems.[1] It is an amphiphilic molecule composed of three key parts: a DSPE lipid anchor, a hydrophilic octaethylene glycol (PEG8) spacer, and a reactive maleimide group.[2] The DSPE portion securely anchors the molecule within the lipid bilayer of a nanoparticle, while the PEG spacer extends outwards, providing a "stealth" shield that helps reduce protein adsorption and prolong circulation time in the body.[3][4][5] The terminal maleimide group is highly reactive towards free thiol (sulfhydryl) groups, making it ideal for covalently conjugating targeting ligands like peptides, antibodies, or aptamers to the LNP surface. This targeted approach enhances cellular uptake and improves the therapeutic precision of encapsulated payloads such as mRNA, siRNA, or small molecule drugs.

Mechanism of Action: Thiol-Maleimide Conjugation

The primary application of this compound in LNP formulations is to facilitate surface functionalization through thiol-maleimide chemistry. This "click chemistry" reaction is highly efficient and specific, forming a stable thioether bond between the maleimide group on the LNP surface and a thiol group on the targeting ligand. The reaction proceeds readily at neutral pH (around 7.0-7.4) and room temperature. This method is one of the most widely used strategies for attaching antibodies and other ligands to nanoparticles. Researchers can incorporate this compound during the initial LNP formulation process or add it to pre-formed LNPs via a post-insertion method.

Key Applications
  • Targeted Cancer Therapy: LNPs functionalized with ligands that bind to receptors overexpressed on cancer cells (e.g., folate, RGD peptides) can achieve targeted delivery of chemotherapeutics or nucleic acids, increasing efficacy and reducing off-target toxicity. Studies have shown that LNPs modified with PEG-maleimide demonstrate increased association with and interaction with cancer cells.

  • Gene and mRNA Delivery: For gene editing, vaccine development, and protein replacement therapies, this compound enables the targeting of LNPs containing mRNA or siRNA to specific cell types. For example, peptide-functionalized LNPs have been designed to deliver mRNA across the blood-brain barrier by targeting receptors on both brain endothelial cells and neurons.

  • Immunotherapy: By conjugating antibodies or immune-stimulatory molecules to the LNP surface, researchers can direct immunotherapies to specific immune cells or to the tumor microenvironment to modulate immune responses.

Quantitative Data Summary

The physicochemical properties of LNPs are critical for their in vivo performance. The inclusion of this compound and subsequent ligand conjugation can influence these parameters.

LNP Formulation ComponentParameterTypical ValueReference
Ionizable Lipid, Phospholipid, Cholesterol, PEG-LipidSize (Z-average Diameter)80 - 120 nm
(e.g., SM-102, DOPE, Cholesterol, DSPE-PEG-Mal)Polydispersity Index (PDI)< 0.2
Zeta Potential (at neutral pH)Near-neutral to slightly negative (-10 mV to 0 mV)
mRNA Encapsulation Efficiency> 90%
Thiol-Maleimide ConjugationLigand:Maleimide Molar Ratio1:2 to 1:5 (Thiol:Maleimide)
(e.g., cRGDfK peptide)Conjugation Efficiency~84% (for peptides)
(e.g., Nanobody)Conjugation Efficiency~58% (for nanobodies)

Experimental Protocols

Protocol 1: Formulation of Maleimide-Functionalized LNPs via Microfluidics

This protocol describes the preparation of LNPs incorporating this compound using a microfluidic mixing device, a common method for producing LNPs with uniform size and high encapsulation efficiency.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper Phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Payload (e.g., mRNA, siRNA)

  • Ethanol (molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 20 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-20 mM.

  • Prepare Aqueous Payload Solution: Dissolve the mRNA or siRNA cargo in 50 mM citrate buffer (pH 4.0) at a suitable concentration.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic).

  • LNP Formation: Pump the aqueous and lipid-ethanol solutions through the microfluidic mixer. The rapid mixing of the two phases causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid payload.

  • Dialysis: Immediately dialyze the resulting LNP solution against 1x PBS (pH 7.4) for at least 2 hours using a dialysis cassette to remove ethanol and raise the pH.

  • Sterilization and Storage: Sterile filter the dialyzed LNP solution through a 0.22 µm syringe filter. Store the maleimide-functionalized LNPs at 4°C for short-term use. For long-term storage, consult specific stability data, but storage at -20°C is common.

Protocol 2: Conjugation of Thiolated Ligands to Maleimide-LNPs

This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., a cysteine-terminated peptide) to the surface of the pre-formed Maleimide-LNPs.

Materials:

  • Maleimide-functionalized LNPs (from Protocol 1)

  • Thiol-containing ligand (e.g., cRGDfK peptide, antibody fragment)

  • Reaction Buffer: PBS, pH 7.0-7.4

  • Optional: Reducing agent like TCEP or DTT (if reducing antibody disulfide bonds)

  • Centrifugal filter units (e.g., 100 kDa MWCO) to remove excess ligand

Procedure:

  • Ligand Preparation (If necessary): If using an antibody, it may need to be partially reduced to expose free thiol groups. Incubate the antibody with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Mix the maleimide-functionalized LNPs with the thiol-containing ligand in PBS (pH 7.0-7.4). A common molar ratio is a 2:1 to 5:1 excess of maleimide groups to thiol groups to ensure efficient conjugation.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine to the reaction mixture and incubate for an additional 30 minutes.

  • Purification: Remove the unconjugated ligand and quenching agent by repeatedly washing the LNPs using a centrifugal filter unit appropriate for the LNP size. Resuspend the final targeted LNP pellet in sterile PBS.

  • Confirmation: Confirm successful conjugation using methods such as SDS-PAGE (to observe a shift in protein band size) or by quantifying the remaining free ligand in the supernatant.

Protocol 3: Characterization of Functionalized LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP sample in 1x PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP sample in deionized water or a low ionic strength buffer (e.g., 0.1x PBS).

  • Measure the surface charge using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Quantification:

  • Use a fluorescent dye assay such as the Quant-iT RiboGreen assay.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.1% Triton X-100).

  • The difference in fluorescence corresponds to the amount of encapsulated nucleic acid. Calculate the efficiency using the formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.

Visualizations

DSPE_PEG8_Mal_Structure cluster_lipid DSPE-PEG8-Maleimide Molecule cluster_lnp Lipid Nanoparticle Bilayer dspe DSPE Anchor (Hydrophobic) peg PEG8 Spacer (Hydrophilic) dspe->peg Covalent Link lnp LNP Core (e.g., mRNA) dspe->lnp Anchors into Bilayer mal Maleimide Group (Thiol-Reactive) peg->mal Covalent Link

Caption: Structure of the this compound lipid and its orientation in an LNP.

LNP_Conjugation_Workflow start Start: Prepare Reagents lnp 1. Formulate LNP with This compound start->lnp ligand 2. Prepare Thiol-Ligand (e.g., reduce antibody) start->ligand mix 3. Mix LNPs and Ligand (pH 7.0 - 7.4) lnp->mix ligand->mix react 4. Incubate (2-4h at RT) mix->react purify 5. Purify by Centrifugal Filtration (Removes excess ligand) react->purify characterize 6. Characterize Final Product (Size, Zeta, Conjugation) purify->characterize end End: Targeted LNP characterize->end

Caption: Workflow for conjugating a targeting ligand to a maleimide-functionalized LNP.

LNP_Targeted_Uptake Mechanism of Targeted LNP Uptake lnp Targeted LNP (Ligand-PEG-DSPE) binding 1. Specific Binding lnp->binding Binds to receptor Cell Surface Receptor receptor->binding membrane Cell Membrane endocytosis 2. Receptor-Mediated Endocytosis binding->endocytosis endosome 3. Endosome Formation endocytosis->endosome escape 4. Endosomal Escape endosome->escape release 5. Payload Release (e.g., mRNA translation) escape->release

Caption: Pathway of targeted LNP cellular entry and payload release.

References

Application Notes and Protocols for DSPE-PEG8-Maleimide and Cysteine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for conjugating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) with cysteine-containing molecules. This bioconjugation technique is pivotal in the development of targeted drug delivery systems, such as liposomes and antibody-drug conjugates (ADCs), by enabling the attachment of biomolecules to lipid nanoparticles.[1][2][3]

Principle of Maleimide-Thiol Chemistry

The conjugation of this compound to a cysteine residue relies on the highly selective Michael addition reaction between the maleimide group and the sulfhydryl (thiol) group of cysteine.[4][5] This reaction forms a stable thioether bond, effectively linking the lipid-PEG conjugate to the cysteine-containing molecule. The reaction is favored at a neutral pH range and is significantly faster with thiols compared to other nucleophilic groups like amines, ensuring high specificity.

This compound is an amphiphilic molecule with a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive maleimide group. The DSPE portion allows for incorporation into lipid bilayers of nanoparticles, while the PEG spacer provides a "stealth" characteristic, reducing non-specific protein binding and prolonging circulation time. The terminal maleimide group is the key to covalently attaching targeting ligands, such as peptides or antibodies containing cysteine residues, to the surface of these nanoparticles.

Factors Influencing the Reaction

Several factors critically influence the success and efficiency of the this compound and cysteine conjugation:

  • pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Below this range, the reaction rate decreases, while at pH values above 7.5, the maleimide group becomes susceptible to hydrolysis into a non-reactive maleamic acid, and the reaction with amines (e.g., lysine residues) becomes more competitive.

  • Temperature and Reaction Time: The reaction can be performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures may be preferable for sensitive proteins.

  • Molar Ratio: A molar excess of the maleimide reagent (typically 10 to 20-fold) is recommended to ensure efficient conjugation to the thiol-containing molecule.

  • Reducing Agents: Cysteine residues in proteins can form disulfide bonds, which are unreactive with maleimides. Therefore, it is often necessary to pre-treat the protein with a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to cleave these bonds and free the sulfhydryl groups. Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent as it will compete for the reaction.

  • Buffer Composition: The reaction buffer should be free of thiols. Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used. It is also recommended to degas the buffer to minimize oxidation of the thiols.

  • Stability of Reagents: Maleimide-functionalized reagents are susceptible to hydrolysis, especially in aqueous solutions. Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use and to store the stock solution in a dry, biocompatible organic solvent like DMSO or DMF at -20°C.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound and cysteine conjugation reaction.

ParameterRecommended ConditionExpected Efficiency
pH 6.5 - 7.5High
Temperature Room Temperature (20-25°C) or 4°CReaction is faster at room temperature
Reaction Time 1-2 hours at room temperature; overnight at 4°CVaries with reactants and concentrations
Maleimide:Thiol Molar Ratio 10:1 to 20:1High
Protein Concentration 1-10 mg/mLOptimal for most proteins
Potential Side ReactionCondition to AvoidConsequence
Maleimide Hydrolysis pH > 7.5, prolonged storage in aqueous solutionFormation of non-reactive maleamic acid, reducing conjugation efficiency
Reaction with Amines pH > 8.5Loss of selectivity for thiols, potential for cross-reactivity with lysine residues
Thiol Oxidation Presence of oxygenFormation of disulfide bonds, rendering cysteine unreactive to maleimide

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a cysteine-containing protein.

Materials
  • DSPE-PEG8-Maleimide

  • Cysteine-containing protein

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetylcysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Protocol
  • Preparation of the Cysteine-Containing Protein: a. Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. b. (Optional) If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

  • Preparation of DSPE-PEG8-Maleimide Stock Solution: a. Allow the vial of this compound to warm to room temperature before opening. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: a. While gently stirring the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of maleimide to protein. b. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: a. (Optional but recommended) To quench any unreacted maleimide, add a 2-fold molar excess of a quenching reagent like N-acetylcysteine or 2-mercaptoethanol over the initial amount of this compound and incubate for 30 minutes.

  • Purification of the Conjugate: a. Remove the unreacted this compound, hydrolyzed maleimide, and quenching reagent by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Storage of the Conjugate: a. For immediate use, store the purified conjugate at 2-8°C, protected from light, for up to one week. b. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C for up to a year. Adding a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide is also recommended.

Visualizations

Maleimide-Thiol Conjugation Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Protein_Solution Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) Reduce_Disulfides Optional: Reduce Disulfides (Add TCEP, incubate 30-60 min) Protein_Solution->Reduce_Disulfides Mix Mix Protein and this compound (10-20x molar excess of Maleimide) Reduce_Disulfides->Mix Maleimide_Stock Prepare this compound Stock (10 mM in anhydrous DMSO/DMF) Maleimide_Stock->Mix Incubate Incubate (2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Add N-acetylcysteine) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Store Store Conjugate (-20°C with cryoprotectant) Purify->Store

Caption: Experimental workflow for the conjugation of DSPE-PEG8-Maleimide to a cysteine-containing protein.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product DSPE_PEG_Mal DSPE-PEG8-Maleimide Thioether_Bond Stable Thioether Bond DSPE_PEG_Mal->Thioether_Bond Michael Addition (pH 6.5-7.5) Cysteine Cysteine Residue (Thiol) Cysteine->Thioether_Bond

Caption: Chemical reaction pathway for the formation of a stable thioether bond between DSPE-PEG8-Maleimide and a cysteine residue.

References

Post-Insertion Method for DSPE-PEG-Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the post-insertion method utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal). This technique is a cornerstone in the development of targeted drug delivery systems, allowing for the surface functionalization of pre-formed liposomes and other lipid-based nanoparticles.

Introduction to the Post-Insertion Method

The post-insertion technique is a versatile and widely used method for anchoring ligand-conjugated DSPE-PEG-Mal into the outer leaflet of a pre-formed liposomal bilayer.[1][2][3] This approach offers significant advantages over traditional methods where functionalized lipids are incorporated during the initial liposome formulation. Key benefits include the ability to modify various pre-formed liposomes containing different drugs, which allows for the creation of targeted therapeutics tailored to individual needs.[2] The process involves the spontaneous transfer of the DSPE-PEG-Mal conjugate from a micellar solution into the liposome membrane, driven by the hydrophobic DSPE anchor. This method is efficient and reproducible for preparing actively targeted liposomes.[4]

The maleimide group on the distal end of the PEG chain provides a reactive handle for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands. This specific and efficient reaction proceeds readily at neutral pH. The PEG linker serves to extend the circulation half-life of the liposomes by reducing non-specific protein binding and cell adhesion, a "stealth" property that is crucial for effective drug delivery.

Applications

The post-insertion of DSPE-PEG-Mal has been instrumental in advancing various therapeutic and diagnostic applications:

  • Targeted Cancer Therapy: Liposomes can be decorated with antibodies or antibody fragments (e.g., anti-CD19, anti-CD22, anti-EGFR Fab') or peptides (e.g., RGD) to specifically target cancer cells, thereby enhancing drug delivery and reducing off-target toxicity. For instance, RGD-modified liposomes have been shown to enhance siRNA delivery to retinal pigment epithelial cells via integrin receptor-mediated endocytosis.

  • Enhanced Cellular Uptake: Modification of liposomes with maleimide has been demonstrated to enhance cellular uptake. This is hypothesized to be due to thiol-mediated membrane trafficking, which includes both endocytosis and energy-independent transport mechanisms.

  • Gene Delivery: Lipid nanoparticles (LNPs) functionalized with targeting ligands via post-insertion are effective non-viral vectors for the delivery of siRNA, mRNA, and DNA.

  • Crossing Biological Barriers: Functionalized liposomes have been developed to cross the blood-brain barrier for the treatment of neurological disorders.

  • In Situ Binding to Endogenous Proteins: Maleimide-functionalized liposomes can bind to endogenous albumin in the bloodstream, which can improve their tumor-targeting efficiency.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide

This protocol describes the covalent attachment of a cysteine-containing peptide to DSPE-PEG-Maleimide.

Materials:

  • DSPE-PEG-Maleimide (e.g., DSPE-PEG2000-Maleimide)

  • Thiol-containing peptide (e.g., RGD peptide)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • Reaction vessel (e.g., glass vial)

  • Inert gas (e.g., nitrogen or argon)

  • HPLC system for purification (optional)

Procedure:

  • Dissolve DSPE-PEG-Maleimide: Dissolve the DSPE-PEG-Maleimide in an organic solvent such as chloroform or methylene chloride. For conjugation, it can be dissolved in DMF or DMSO.

  • Dry the Lipid Film: In a round-bottom flask, dry the DSPE-PEG-Maleimide solution under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film.

  • Hydrate the Lipid Film: Hydrate the dried lipid film with PBS (pH 7.4) to form a micellar solution.

  • Dissolve the Peptide: Dissolve the thiol-containing peptide in degassed PBS (pH 7.4).

  • Conjugation Reaction: Add the DSPE-PEG-Maleimide micellar solution to the peptide solution. A typical molar ratio is 3:1 (DSPE-PEG-Mal:peptide).

  • Incubate: Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen) for at least 1-8 hours at room temperature with gentle stirring.

  • Purification (Optional): The resulting DSPE-PEG-peptide conjugate can be purified using HPLC to remove any unreacted peptide.

Protocol 2: Post-Insertion of DSPE-PEG-Peptide into Pre-formed Liposomes

This protocol outlines the process of inserting the pre-formed DSPE-PEG-peptide conjugate into existing liposomes.

Materials:

  • Pre-formed liposomes (e.g., containing a therapeutic agent)

  • DSPE-PEG-peptide conjugate solution (from Protocol 1)

  • Water bath or incubator set to a temperature above the phase transition temperature (Tm) of the liposome lipids.

Procedure:

  • Prepare Micelles of the Conjugate: The DSPE-PEG-peptide conjugate from the previous protocol is already in a micellar form if hydrated in an aqueous buffer.

  • Incubate with Liposomes: Add the DSPE-PEG-peptide micellar solution to the pre-formed liposome suspension.

  • Heat Incubation: Incubate the mixture at a temperature above the Tm of the liposome lipids for a specified period (e.g., 1-24 hours). For many common lipid formulations, incubation at 40-60°C is effective.

  • Cool Down: Allow the mixture to cool to room temperature.

  • Purification: Remove any non-inserted micelles by methods such as size exclusion chromatography or dialysis. However, studies have shown that the incorporation of the added ligands into the liposomes can be quantitative.

Quantitative Data

The efficiency and outcome of the post-insertion method can be quantified. The following tables summarize key quantitative parameters.

ParameterValueConditionsReference
Insertion Efficiency Near complete insertionPost-insertion of dye-labeled Mal-PEG2000-DSPE micelles into preformed liposomes. No remaining free micelles detected.
Peptide Conjugation ~0.3 µg antagonist G / µmol phospholipidPost-insertion of a hexapeptide into pre-formed Stealth liposomes.
Antibody Conjugation ~150-200 protein molecules/liposome200 nm liposomes modified with antibody-polymer-lipid conjugates via post-insertion.
ParameterObservationCell LinesReference
Cellular Uptake Enhancement Decreased to ~70% of controlPre-blocking cellular thiols with N-ethylmaleimide in HeLa, HCC1954, MDA-MB-468, and COS-7 cells.
Inhibition of Thiol-Reductase 15%-45% inhibition of uptakeInhibition of protein disulfide isomerase in various cell lines.
Temperature Effect on Uptake Uptake at 4°C was 35%-67% of that at 37°CComparison of maleimide-modified vs. unmodified liposomes in HeLa, HCC1954, MDA-MB-468, and COS-7 cells.
Targeting Efficiency ~4-fold increase in siRNA deliveryRGD-PEGylated liposomes compared to non-targeted PEGylated liposomes in retinal pigment epithelial cells.

Visualizing Workflows and Pathways

Experimental Workflow for Targeted Liposome Preparation

G cluster_0 Step 1: Ligand Conjugation cluster_1 Step 2: Post-Insertion DSPE-PEG-Mal DSPE-PEG-Mal Conjugation Conjugation DSPE-PEG-Mal->Conjugation Thiol-Ligand Thiol-Ligand Thiol-Ligand->Conjugation DSPE-PEG-Ligand DSPE-PEG-Ligand Conjugation->DSPE-PEG-Ligand Incubation Incubation DSPE-PEG-Ligand->Incubation Pre-formed Liposome Pre-formed Liposome Pre-formed Liposome->Incubation Targeted Liposome Targeted Liposome Incubation->Targeted Liposome

Caption: Workflow for preparing targeted liposomes using the post-insertion method.

Cellular Uptake Pathway of Maleimide-Modified Liposomes

G Maleimide-Liposome Maleimide-Liposome Interaction Interaction Maleimide-Liposome->Interaction Cell_Surface_Thiols Cell_Surface_Thiols Cell_Surface_Thiols->Interaction Internalization Internalization Interaction->Internalization Endocytosis Endocytosis Internalization->Endocytosis Thiol-mediated Energy_Independent_Transport Energy_Independent_Transport Internalization->Energy_Independent_Transport Thiol-mediated

Caption: Proposed cellular uptake mechanism for maleimide-functionalized liposomes.

Stability and Storage Considerations

DSPE-PEG-Maleimide is susceptible to hydrolysis, especially at elevated temperatures and in the presence of moisture. Therefore, it should be stored at -20°C under dry conditions. It is recommended to prepare fresh solutions immediately before use and to avoid repeated freeze-thaw cycles. The stability of DSPE-PEG micelles is also influenced by temperature, with a melting transition observed around 12.8°C for DSPE-PEG(2000) micelles. Micelle stability is higher in the low-temperature condensed phase. Studies have also investigated the impact of preparation methods on the activity of the maleimide group, showing that the post-insertion method results in a higher percentage of active maleimide groups (76%) compared to pre-insertion methods (63%, which decreases further after purification).

By following these guidelines and protocols, researchers can effectively utilize the DSPE-PEG-Mal post-insertion method to develop advanced and targeted drug delivery systems.

References

Application Notes and Protocols for DSPE-PEG8-Mal in Antibody Conjugation to Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) in the conjugation of antibodies to liposomes for targeted drug delivery.

Introduction

DSPE-PEG8-Maleimide is a heterobifunctional lipid-PEG conjugate essential for the development of targeted nanomedicines.[1][2] It comprises a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a reactive maleimide group.[1][3] The DSPE moiety securely integrates into the lipid bilayer of liposomes, while the PEG spacer provides a "stealth" characteristic, prolonging circulation time and minimizing non-specific protein binding.[2] The terminal maleimide group enables the covalent attachment of thiol-containing molecules, such as antibodies or their fragments, to the liposome surface. This targeted approach enhances the delivery of therapeutic payloads to specific cells or tissues, thereby improving efficacy and reducing off-target effects.

The conjugation chemistry relies on the Michael addition reaction between the maleimide group of this compound and a sulfhydryl (thiol) group from a cysteine residue on the antibody. This reaction is highly specific and efficient, proceeding rapidly under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.

Key Applications

  • Targeted Drug Delivery: Development of immunoliposomes for the targeted delivery of chemotherapeutic agents, siRNA, and other therapeutic molecules to cancer cells or other diseased tissues.

  • In Vivo Imaging: Formulation of targeted contrast agents for enhanced diagnostic imaging.

  • Personalized Medicine: Creation of customized drug delivery systems based on specific biomarkers.

Experimental Protocols

Materials and Reagents
  • This compound

  • Lipid components for liposome formulation (e.g., DSPC, Cholesterol)

  • Antibody or antibody fragment (with available thiol groups)

  • Reducing agent (e.g., TCEP-HCl, DTT) if antibody requires thiolation

  • Reaction Buffers (e.g., HEPES, PBS)

  • Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)

  • Dialysis membranes (appropriate MWCO)

  • Solvents (e.g., Chloroform, Methanol, DMSO)

  • Characterization equipment (e.g., Dynamic Light Scattering, Zeta Potential Analyzer, HPLC)

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the "film hydration" method for preparing liposomes incorporating this compound.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipid mixture, including this compound (typically 1-5 mol%), in a suitable organic solvent (e.g., chloroform).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., HEPES, pH 6.5-7.0) by gentle rotation at a temperature above the phase transition temperature (Tm) of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 10-20 passes through the membrane to ensure a narrow size distribution.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Antibody Thiolation (if necessary)

If the antibody does not have accessible free sulfhydryl groups, they can be introduced through the reduction of disulfide bonds or modification of primary amines.

  • Reduction of Disulfide Bonds:

    • Dissolve the antibody in a reaction buffer (e.g., PBS, pH 7.0-7.5).

    • Add a 10- to 20-fold molar excess of a reducing agent like TCEP-HCl.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent immediately before conjugation using a desalting column.

Protocol 3: Conjugation of Antibody to Maleimide-Liposomes
  • Conjugation Reaction:

    • Add the thiolated antibody solution to the maleimide-functionalized liposome suspension. A typical molar ratio is 1-10 antibodies per 1000 lipid molecules.

    • Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching of Unreacted Maleimide Groups:

    • To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol to the reaction mixture and incubate for 30 minutes.

  • Purification of Immunoliposomes:

    • Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size exclusion chromatography or dialysis.

Protocol 4: The Post-Insertion Method

This alternative method involves preparing the liposomes first and then incorporating the antibody-PEG-lipid conjugate.

  • Prepare Antibody-PEG-Lipid Micelles:

    • Conjugate the thiolated antibody to this compound in a micellar solution as described in Protocol 3.

  • Incubation with Pre-formed Liposomes:

    • Add the antibody-PEG-lipid micelles to a suspension of pre-formed liposomes (without the maleimide-lipid).

    • Incubate the mixture at a temperature slightly above the Tm of the lipids for 1-2 hours. During this incubation, the antibody-DSPE-PEG8 conjugate will spontaneously insert into the liposome bilayer.

  • Purification:

    • Purify the resulting immunoliposomes as described in Protocol 3.

Characterization and Data Presentation

Thorough characterization of the resulting immunoliposomes is crucial. Key parameters and typical data are summarized below.

ParameterMethodTypical ValuesReference
Vesicle Size (Diameter) Dynamic Light Scattering (DLS)100 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.25
Zeta Potential Electrophoretic Light Scattering-10 to -20 mV
Conjugation Efficiency HPLC, SDS-PAGE> 90%
Antibodies per Liposome Spectrophotometric Assay (e.g., BCA)50 - 150
In Vitro Drug Release Dialysis MethodpH-dependent release demonstrated
Cellular Uptake Flow Cytometry, Confocal MicroscopyIncreased uptake in target cells
In Vivo Tumor Regression Animal ModelsSignificant tumor burden reduction

Visualizing the Workflow and Chemistry

Signaling Pathways and Experimental Workflows

Antibody_Liposome_Conjugation_Workflow cluster_liposome_prep Liposome Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification lipid_mix Lipid Mixture (e.g., DSPC, Cholesterol, This compound) film_formation Lipid Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration Hydration (Buffer) film_formation->hydration extrusion Size Extrusion (e.g., 100 nm membrane) hydration->extrusion mal_lipo Maleimide-Functionalized Liposomes extrusion->mal_lipo conjugation Conjugation Reaction (pH 6.5-7.5) mal_lipo->conjugation antibody Antibody (mAb) reduction Reduction of Disulfides (e.g., with TCEP) antibody->reduction If no free thiols thiol_ab Thiolated Antibody reduction->thiol_ab thiol_ab->conjugation quenching Quenching (e.g., Cysteine) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification immuno_lipo Immunoliposome purification->immuno_lipo

Caption: Experimental workflow for antibody conjugation to liposomes.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_reaction Michael Addition Reaction cluster_product Product lipo_mal Liposome-PEG-Maleimide reaction pH 6.5 - 7.5 lipo_mal->reaction ab_sh Antibody-SH (Thiol) ab_sh->reaction product Liposome-PEG-S-Antibody (Stable Thioether Bond) reaction->product

Caption: Maleimide-thiol conjugation chemistry.

Stability and Storage

  • Maleimide Stability: The maleimide group can undergo hydrolysis, especially at higher pH. It is recommended to use freshly prepared maleimide-functionalized liposomes for conjugation.

  • Storage of this compound: Store the lyophilized powder at -20°C, protected from moisture and light.

  • Storage of Immunoliposomes: Store the final immunoliposome formulation at 4°C, protected from light. For long-term storage, consider adding cryoprotectants and storing at -80°C, although stability under these conditions should be validated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete antibody reduction- Hydrolysis of maleimide group- Incorrect reaction pH- Optimize reducing agent concentration and incubation time- Use freshly prepared liposomes; ensure buffer pH is between 6.5-7.5- Verify and adjust the pH of the reaction buffer
Liposome Aggregation - High antibody to lipid ratio- Inappropriate buffer conditions- Optimize the antibody:lipid ratio- Ensure buffer ionic strength is appropriate; avoid buffers that may cause aggregation
Broad Size Distribution (High PDI) - Inefficient extrusion- Aggregation after conjugation- Increase the number of extrusion cycles- Re-evaluate conjugation conditions (see above)

Conclusion

This compound is a versatile and effective reagent for the development of antibody-targeted liposomes. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted drug delivery. Careful optimization of the formulation and conjugation parameters is essential to achieve a robust and effective immunoliposome product.

References

Application Notes and Protocols for Creating Targeted Liposomes with DSPE-PEG8-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of targeted liposomes utilizing the thiol-reactive phospholipid, DSPE-PEG8-Mal. This functionalized lipid enables the covalent attachment of targeting moieties, such as antibodies, peptides, or other ligands, to the surface of liposomes, thereby enhancing their delivery to specific cells and tissues.

Introduction to this compound in Targeted Drug Delivery

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (this compound) is a heterobifunctional lipid derivative that plays a crucial role in the development of targeted nanocarriers.[1][2] The DSPE portion serves as a lipid anchor, readily incorporating into the lipid bilayer of liposomes. The short polyethylene glycol (PEG8) spacer provides a hydrophilic shield, which can help to reduce non-specific protein binding, while the terminal maleimide group offers a reactive site for the covalent conjugation of thiol-containing targeting ligands.[1][3] This conjugation is typically achieved through a Michael addition reaction, forming a stable thioether bond.[4] The resulting targeted liposomes can be engineered to recognize and bind to specific cell surface receptors, leading to enhanced cellular uptake and improved therapeutic efficacy of encapsulated drugs.

Experimental Protocols

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Main structural lipid (e.g., DSPC, POPC)

  • Cholesterol

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, HBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the main structural lipid, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the main lipid component. For DSPC-based liposomes, this is typically around 65°C.

    • The hydration process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid Tc.

    • Pass the liposome suspension through the extruder multiple times (e.g., 11 times) to ensure a narrow and uniform size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).


Workflow for Liposome Formulation

G Figure 1: Workflow for the preparation of maleimide-functionalized liposomes. cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion A Dissolve Lipids (DSPC, Cholesterol, this compound) in Chloroform B Rotary Evaporation A->B C Vacuum Drying B->C D Add Aqueous Buffer C->D Hydrate Film E Vortex/Agitate above Tc D->E F Extrude through Polycarbonate Membrane E->F Size Reduction G Formation of Unilamellar Vesicles F->G H H G->H Characterization G Figure 2: Workflow for conjugating a targeting ligand to liposomes. A Maleimide-Functionalized Liposomes C Incubate at pH 7.0-7.5 A->C B Thiolated Targeting Ligand (e.g., Peptide) B->C D Purification (SEC or Dialysis) C->D Michael Addition Reaction E Targeted Liposomes D->E F Characterization (Conjugation Efficiency, Size, Zeta Potential) E->F G Figure 3: Receptor-mediated endocytosis of targeted liposomes. cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space liposome Targeted Liposome (with Ligand) receptor Cell Surface Receptor liposome->receptor 1. Recognition endosome Endosome receptor->endosome 2. Internalization binding Binding membrane lysosome Lysosome endosome->lysosome 3. Endosomal Escape or Fusion drug_release Drug Release lysosome->drug_release 4. Drug Release

References

Application Notes and Protocols for Cell Surface Engineering using DSPE-PEG8-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface engineering is a powerful technique for modifying cellular functions, enhancing targeting capabilities, and developing novel cell-based therapies. One effective method for achieving this is through the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal). This lipid-polymer conjugate allows for the stable anchoring of a reactive maleimide group onto the cell membrane, which can then be used to covalently attach thiol-containing molecules such as peptides, antibodies, or small molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell surface engineering.

The core principle of this technique relies on the spontaneous insertion of the DSPE lipid anchor into the cell's plasma membrane. The hydrophilic PEG8 spacer extends from the cell surface, presenting the maleimide group for conjugation.[1] The maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond, a reaction commonly known as maleimide-thiol "click chemistry".[4] This approach is highly efficient and proceeds readily at neutral pH.

Applications

This compound facilitates a variety of applications in research and drug development, including:

  • Targeted Cell Delivery: Modification of therapeutic cells (e.g., T-cells, stem cells) with targeting ligands to enhance their localization to specific tissues or tumors.

  • In Vivo Cell Tracking: Conjugation of imaging agents to the cell surface allows for non-invasive monitoring of cell fate and biodistribution.

  • Immunomodulation: Attachment of antibodies or cytokines to the surface of immune cells to modulate their activity.

  • Fundamental Research: Studying receptor-ligand interactions and cellular signaling by presenting specific molecules on the cell surface.

Data Presentation

Table 1: DSPE-PEG Insertion Efficiency into Lipid Bilayers
Lipid AnchorPEG LengthConcentration (µM)Incubation TimeIncubation Temperature (°C)Insertion Efficiency (%)Cell Type/ModelReference
DSPE2000520 min37Low (qualitative)RAW 264.7 cells
DSPE20001020 min37Low (qualitative)RAW 264.7 cells
Cholesterol2000520 min37~78-81RAW 264.7 cells
Cholesterol20001020 min37~78-81RAW 264.7 cells
DSPE2000Variable (up to 20 mol%)1 h60Saturable, linearly increases up to 20 mol%Lipid-Calcium-Phosphate Nanoparticles
DSPE200010µg/mlOvernight379.7 ± 3.3Extracellular Vesicles
Cholesterol200010µg/mlOvernight3733.2 ± 0.5Extracellular Vesicles

Note: While direct quantitative data for this compound on live cells is limited in the provided search results, the data for longer PEG chains (e.g., PEG2000) on liposomes, nanoparticles, and some cell types provide a strong indication of the feasibility and efficiency of the lipid insertion method. Cholesterol-based anchors may offer higher insertion efficiency in some cell types.

Table 2: Stability of DSPE-PEG on Cell Surfaces
Lipid AnchorPEG LengthContextRetention/StabilityReference
DSPEVariableCell CultureProlonged surface retention
DSPE2000In vivo (under shear stress)Prolonged retention compared to shorter lipids
DSPE2000In DPBS at 4°C overnight107 ± 34% remained associated with EVs
DSPE2000After freeze/thaw in DPBS94 ± 13% remained associated with EVs
DSPE2000In DPBS at 37°C for 2 hours106 ± 15% remained associated with EVs
DSPE2000In DPBS with Fetal Bovine Serum at 37°C for 2 hours65 ± 3% remained associated with EVs

Note: The stability of the DSPE anchor is crucial for in vivo applications. The data suggests that while stable in buffer, the presence of serum components may lead to some dissociation over time.

Experimental Protocols

Protocol 1: Cell Surface Modification with this compound

This protocol describes the basic procedure for anchoring this compound to the cell surface.

Materials:

  • Cells of interest (e.g., T-cells, HeLa cells)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Cell culture medium appropriate for the cell type

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with sterile PBS by centrifugation.

    • Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

    • Dilute the stock solution in PBS to the desired final concentration (e.g., 1-50 µM). The optimal concentration should be determined empirically for each cell type and application.

  • Incubation:

    • Add the diluted this compound solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C with gentle agitation. The optimal incubation time may vary.

  • Washing:

    • After incubation, wash the cells three times with PBS to remove any unincorporated this compound. Centrifuge at a gentle speed to avoid damaging the cells.

  • Cell Resuspension:

    • Resuspend the maleimide-functionalized cells in the appropriate buffer or medium for the downstream application.

Protocol 2: Conjugation of a Thiol-Containing Molecule to Maleimide-Functionalized Cells

This protocol outlines the steps for conjugating a thiol-containing peptide or protein to the surface of cells modified with this compound.

Materials:

  • Maleimide-functionalized cells (from Protocol 1)

  • Thiol-containing molecule (e.g., cysteine-terminated peptide, thiolated antibody)

  • PBS, pH 7.2-7.4

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • (Optional) Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in PBS at a concentration that results in a 10-20 fold molar excess relative to the estimated number of maleimide groups on the cell surface.

    • (Optional) If the molecule contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Resuspend the maleimide-functionalized cells in PBS.

    • Add the solution of the thiol-containing molecule to the cell suspension.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in an oxygen-free environment if possible to prevent re-oxidation of thiols.

  • Washing:

    • Wash the cells three times with PBS to remove unreacted molecules.

  • Quenching (Optional but Recommended):

    • To quench any unreacted maleimide groups, resuspend the cells in PBS containing a small molecule thiol like L-cysteine (1 mM) or β-mercaptoethanol (1-5 mM) and incubate for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Final Resuspension:

    • Resuspend the final engineered cells in the appropriate medium for your experiment.

Protocol 3: Quantification of Cell Surface Modification

This protocol provides a method to quantify the number of functional groups introduced onto the cell surface using a fluorescent thiol.

Materials:

  • Maleimide-functionalized cells (from Protocol 1)

  • Control (unmodified) cells

  • Thiol-containing fluorescent dye (e.g., Cysteine-FITC)

  • Flow cytometer

  • PBS, pH 7.2-7.4

Procedure:

  • Labeling:

    • Follow the steps in Protocol 2 to conjugate the thiol-containing fluorescent dye to both the maleimide-functionalized cells and the control cells.

  • Washing:

    • Thoroughly wash the cells to remove any unbound fluorescent dye.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of both the labeled modified cells and the labeled control cells using a flow cytometer.

    • The shift in fluorescence intensity of the modified cells compared to the control cells indicates successful conjugation.

  • Quantification (Optional):

    • A standard curve can be generated using beads with a known number of fluorescent molecules to estimate the number of conjugated molecules per cell.

Protocol 4: Cell Viability Assay

It is crucial to assess the impact of the surface modification process on cell health.

Materials:

  • Engineered cells

  • Control (unmodified) cells

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or a live/dead staining kit)

  • Plate reader or flow cytometer

Procedure:

  • Cell Plating:

    • Plate the engineered cells and control cells in a 96-well plate at a suitable density.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Measurement:

    • Measure the signal (absorbance or fluorescence) using a plate reader or analyze the cells by flow cytometry for live/dead staining.

  • Analysis:

    • Compare the viability of the engineered cells to the control cells to determine any cytotoxic effects of the surface modification process.

Visualizations

G cluster_0 Cell Surface Engineering Workflow cluster_1 Conjugation of Thiol-Molecule start Start: Cell Suspension prep Prepare this compound Solution start->prep 1. incubate Incubate Cells with this compound prep->incubate 2. wash1 Wash to Remove Unbound Lipid incubate->wash1 3. mal_cells Maleimide-Functionalized Cells wash1->mal_cells 4. conjugate Incubate with Maleimide-Functionalized Cells mal_cells->conjugate thiol_prep Prepare Thiol-Containing Molecule thiol_prep->conjugate 5. wash2 Wash to Remove Unbound Molecule conjugate->wash2 6. quench Quench Unreacted Maleimides (Optional) wash2->quench 7. final_cells Engineered Cells quench->final_cells 8. G cluster_0 Mechanism of Cell Surface Modification cluster_1 This compound cluster_2 Thiol-Molecule cell_membrane Cell Membrane conjugation Thiol-Maleimide Conjugation dspe DSPE Anchor peg PEG8 Spacer dspe->peg insertion Lipid Insertion mal Maleimide peg->mal molecule Molecule (Peptide, Antibody, etc.) thiol Thiol Group (-SH) molecule->thiol insertion->cell_membrane engineered_cell Engineered Cell Surface conjugation->engineered_cell

References

Application Notes and Protocols for Cellular Labeling with DSPE-PEG₈-Mal Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of cell surfaces using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG₈-Mal) conjugates. This technology allows for the stable anchoring of molecules of interest, such as antibodies, peptides, or small molecules, to the cell membrane for applications in basic research, targeted drug delivery, and cell tracking.

The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion of the conjugate inserts into the lipid bilayer of the cell membrane, providing a stable anchor, while the polyethylene glycol (PEG) spacer minimizes steric hindrance and non-specific interactions.[1] The terminal maleimide group enables the specific and covalent conjugation to sulfhydryl (thiol) groups present on the targeting moiety.[2]

Core Principles

The labeling strategy is a two-step process:

  • Conjugation: The maleimide group of DSPE-PEG₈-Mal is covalently linked to a sulfhydryl group on the molecule of interest (e.g., a cysteine residue in a peptide or a reduced antibody).

  • Cellular Labeling: The resulting DSPE-PEG₈-conjugate is incubated with the target cells, allowing the DSPE lipid anchor to spontaneously insert into the plasma membrane.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the preparation and application of DSPE-PEG₈-Mal conjugates.

Table 1: Thiol-Maleimide Conjugation Efficiency

ParameterValueReference
Optimal Maleimide-to-Thiol Molar Ratio2:1 to 10:1
Reaction Time30 min to 2 hours at room temperature
Reaction pH7.0 - 7.5
Achievable Conjugation Efficiency>95%

Table 2: Stability and Cellular Association of DSPE-PEG Conjugates

ParameterConditionValueReference
Stability of Protein Association with Extracellular Vesicles 4°C Overnight in DPBS107 ± 34%
Freeze/Thaw in DPBS94 ± 13%
37°C for 2 hours in DPBS106 ± 15%
37°C for 2 hours in DPBS + Fetal Bovine Serum (1:50)65 ± 3%
Cellular Association Efficiency (Extracellular Vesicles) DSPE-PEG₂₀₀₀-HRP9.7 ± 3.3%
Cholesterol-PEG₂₀₀₀-HRP33.2 ± 0.5%
Molecules per Extracellular Vesicle DSPE-PEG₂₀₀₀-HRP (37°C incubation)456 ± 53

Experimental Protocols

Protocol 1: Conjugation of a Thiolated Peptide to DSPE-PEG₈-Mal

This protocol describes the conjugation of a peptide containing a cysteine residue to DSPE-PEG₈-Mal.

Materials:

  • DSPE-PEG₈-Maleimide

  • Thiolated peptide (e.g., with a terminal cysteine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • 2-Mercaptoethanol or L-cysteine (for quenching)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Dissolve DSPE-PEG₈-Maleimide in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the thiolated peptide in degassed PBS to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, it may be necessary to reduce it first. To do this, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the DSPE-PEG₈-Maleimide solution and the thiolated peptide solution at a 5:1 to 10:1 molar ratio of maleimide to peptide.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add 2-Mercaptoethanol to a final concentration of 2 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted peptide and quenching reagent by size-exclusion chromatography. The DSPE-PEG₈-peptide conjugate will elute in the void volume.

  • Characterization (Optional):

    • Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the peptide to the DSPE-PEG₈-Mal.

Protocol 2: Direct Labeling of Cells with DSPE-PEG₈-Conjugate

This protocol outlines the procedure for labeling the surface of mammalian cells with the purified DSPE-PEG₈-conjugate.

Materials:

  • Purified DSPE-PEG₈-conjugate

  • Target cells in suspension

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold PBS or serum-free culture medium to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Cell Labeling:

    • Add the DSPE-PEG₈-conjugate to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and conjugate.

    • Incubate the cells with the conjugate for 30-60 minutes at 37°C. Incubation at a higher temperature can increase the association efficiency.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove any unbound conjugate. Centrifuge at 300 x g for 5 minutes for each wash.

  • Analysis:

    • The labeled cells are now ready for downstream applications.

    • Labeling efficiency can be quantified by flow cytometry if the conjugated molecule is fluorescent or if a fluorescent secondary antibody is used.

    • Cell viability can be assessed using a standard assay such as Trypan Blue exclusion or a commercial viability kit.

Visualizations

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Cell Labeling cluster_2 Step 3: Application DSPE_PEG_Mal DSPE-PEG₈-Maleimide Reaction Thiol-Maleimide Reaction (pH 7.0-7.5, RT) DSPE_PEG_Mal->Reaction Thiol_Molecule Thiol-Containing Molecule (e.g., Peptide, Antibody) Thiol_Molecule->Reaction Conjugate DSPE-PEG₈-Conjugate Reaction->Conjugate Incubation Incubation (37°C, 30-60 min) Conjugate->Incubation Target_Cell Target Cells Target_Cell->Incubation Labeled_Cell Labeled Cell Incubation->Labeled_Cell Downstream Downstream Applications (e.g., Cell Tracking, Drug Delivery) Labeled_Cell->Downstream

Caption: Experimental workflow for cell labeling with DSPE-PEG₈-Mal conjugates.

G cluster_0 Mechanism of Cell Surface Modification Conjugate DSPE-PEG₈-Ligand Conjugate DSPE_Insertion DSPE Anchor Insertion Conjugate->DSPE_Insertion Binding Ligand-Receptor Binding Conjugate->Binding Ligand Cell_Membrane Cell Plasma Membrane (Lipid Bilayer) DSPE_Insertion->Cell_Membrane Cell_Surface_Receptor Cell Surface Receptor Cell_Surface_Receptor->Binding Signaling Downstream Signaling (e.g., Receptor-Mediated Endocytosis) Binding->Signaling

Caption: Targeted cell interaction via DSPE-PEG₈-ligand conjugate.

References

Application Notes and Protocols for DSPE-PEG8-Mal in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) is a heterobifunctional lipid-PEG conjugate. This molecule consists of a DSPE lipid anchor, which can spontaneously insert into the lipid bilayer of live cell membranes, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a maleimide functional group. The maleimide group selectively reacts with free sulfhydryl (thiol) groups on cell surface proteins, forming a stable covalent thioether bond. This property makes this compound a valuable tool for modifying the surface of living cells for various research applications, including flow cytometry.

These application notes provide detailed protocols for the use of this compound in flow cytometry for cell surface labeling and analysis. The protocols cover cell preparation, labeling, optimization of labeling conditions, and assessment of cell viability.

Principle of Action

The primary application of this compound in the context of direct cell analysis by flow cytometry is the labeling of cell surface thiols. The DSPE portion of the molecule anchors the entire conjugate into the cell's plasma membrane. The maleimide group is then available to react with cysteine residues on the extracellular domains of membrane proteins. When a fluorescent molecule is conjugated to the this compound (either directly or via a secondary labeling step), this allows for the quantification of cell surface thiol expression or the tracking of labeled cells using flow cytometry.

Key Applications in Flow Cytometry

  • Quantification of Cell Surface Thiols: this compound, when conjugated to a fluorescent dye, can be used to measure the relative abundance of free thiol groups on the surface of different cell populations.

  • Cell Surface Engineering: The maleimide group can serve as a handle for the attachment of other molecules, such as peptides or small molecules containing a thiol group, to the cell surface for functional studies.

  • Cell Tracking: Once labeled with a fluorescently-tagged this compound, cells can be tracked in co-culture experiments or in vivo studies using flow cytometry.

  • Probing Redox Environment: Changes in the level of cell surface thiols can be indicative of the cellular redox state. This compound can be used to monitor these changes in response to various stimuli.

Data Presentation

The following table summarizes quantitative data from a study on the incorporation of DSPE-PEG lipids into the membranes of RAW 264.7 macrophage cells, as analyzed by flow cytometry. While the study used a DSPE-PEG derivative with a different reactive group (DBCO), the data provides a useful reference for the expected efficiency of lipid insertion into cell membranes.

Concentration of DSPE-PEGIncubation TimePercentage of Labeled Cells (%)
5 µM20 minLow incorporation
10 µM20 minLow incorporation

Data adapted from a study on DSPE-PEG-DBCO incorporation in RAW 264.7 cells, which showed lower incorporation efficiency compared to cholesterol-based anchors[1][2]. Researchers should optimize this compound concentration for their specific cell type.

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Thiols with Fluorescent this compound

This protocol describes the direct labeling of live cells with a fluorescently pre-labeled this compound for analysis by flow cytometry.

Materials:

  • Cells of interest in suspension

  • Fluorescently labeled this compound (e.g., this compound-FITC)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 12 x 75 mm polystyrene tubes for flow cytometry

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with PBS.

    • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Labeling:

    • Prepare a stock solution of fluorescent this compound in an appropriate solvent (e.g., DMSO).

    • Add the fluorescent this compound to the cell suspension at a final concentration ranging from 1 to 20 µM. It is crucial to optimize this concentration for your specific cell type and application.

    • Incubate the cells for 20-30 minutes at 37°C. Gentle mixing during incubation can enhance labeling efficiency.

  • Washing:

    • After incubation, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove any unincorporated this compound.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 0.5 mL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

    • Include an unstained cell sample as a negative control to set the baseline fluorescence.

Protocol 2: Indirect Labeling of Cells using this compound and a Thiol-Reactive Fluorescent Dye

This protocol is a two-step method where cells are first modified with this compound, and then a thiol-reactive fluorescent dye is used to label the incorporated maleimide groups.

Materials:

  • Cells of interest in suspension

  • This compound

  • Thiol-reactive fluorescent dye with a maleimide group (e.g., FITC-maleimide)

  • PBS, pH 7.2-7.4

  • Flow Cytometry Staining Buffer

  • 12 x 75 mm polystyrene tubes

Procedure:

  • Cell Surface Modification with this compound:

    • Follow steps 1 and 2 of Protocol 1 to incorporate this compound into the cell membrane.

  • Washing:

    • Wash the cells twice with cold PBS to remove unincorporated this compound.

  • Fluorescent Labeling:

    • Resuspend the cells in PBS at 1 x 10^6 cells/mL.

    • Add the thiol-reactive fluorescent dye at a concentration recommended by the manufacturer (typically 1-10 µM).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend and analyze the cells as described in step 4 of Protocol 1.

    • Include a control of cells treated only with the fluorescent dye to assess non-specific binding.

Protocol 3: Cell Viability Assessment

It is essential to assess cell viability after labeling to ensure that the observed fluorescence is not due to dye uptake by dead cells.

Materials:

  • Labeled and unlabeled cells from the above protocols

  • A viability dye such as Propidium Iodide (PI) or 7-AAD

  • Flow Cytometry Staining Buffer

Procedure:

  • After the final washing step of the labeling protocol, resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.

  • Add the viability dye according to the manufacturer's instructions (e.g., 1 µL of 1 mg/mL PI).

  • Incubate for 5-10 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry. Live cells will exclude the viability dye, while dead cells will be positive for it. Gate on the live cell population for further analysis of this compound labeling.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_labeling Labeling with this compound cluster_wash Washing cluster_analysis Flow Cytometry Analysis start Start with cell suspension wash1 Wash cells with PBS start->wash1 resuspend1 Resuspend in PBS at 1x10^6 cells/mL wash1->resuspend1 add_dspe Add this compound (1-20 µM) resuspend1->add_dspe incubate Incubate 30 min at 37°C add_dspe->incubate wash2 Wash twice with cold Flow Cytometry Staining Buffer incubate->wash2 resuspend2 Resuspend in Flow Cytometry Staining Buffer wash2->resuspend2 add_viability Add Viability Dye (e.g., PI) resuspend2->add_viability analyze Analyze on Flow Cytometer add_viability->analyze

Caption: Experimental workflow for cell labeling with this compound.

References

Application Notes and Protocols for Preparing DSPE-PEG8-Mal Micelles for Drug Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) is an amphiphilic lipid-polymer conjugate that readily self-assembles in aqueous solutions to form stable micellar nanostructures. These micelles possess a hydrophobic core composed of the DSPE lipid tails, which serves as a reservoir for encapsulating poorly water-soluble drugs, and a hydrophilic polyethylene glycol (PEG) shell. The PEGylated corona provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system, which can prolong systemic circulation time.[1][2] The terminal maleimide group offers a reactive handle for the covalent conjugation of targeting ligands, such as antibodies or peptides containing free thiol groups, enabling active targeting of the drug-loaded micelles to specific tissues or cells.[3][4][5]

This document provides detailed protocols for the preparation of this compound micelles, with and without an encapsulated drug payload, and outlines key characterization techniques to ensure the quality and consistency of the formulation.

Data Presentation: Physicochemical Properties of DSPE-PEG Micelles

The following table summarizes key quantitative data for DSPE-PEG micelles, providing a reference for expected values during characterization. It is important to note that these values can be influenced by the specific PEG chain length, the encapsulated drug, and the buffer conditions.

ParameterTypical ValuesFactors Influencing the ParameterReference
Critical Micelle Concentration (CMC) 0.5 - 1.5 µMPEG Chain Length, Buffer Composition
Particle Size (Hydrodynamic Diameter) 10 - 100 nmPEG Chain Length, Drug Loading, Polymer Concentration
Polydispersity Index (PDI) < 0.3Formulation Method, Sonication/Extrusion Parameters
Zeta Potential -38.0 mV to -13.7 mVSurface Charge of the Lipid, Buffer pH and Ionic Strength
Encapsulation Efficiency (EE%) 86.1% - 97.5%Drug-to-Lipid Ratio, Physicochemical Properties of the Drug
Drug Loading Content (LC%) Dependent on Drug and FormulationDrug-to-Lipid Ratio, Drug Solubility in the Core

Experimental Protocols

Protocol 1: Preparation of Empty this compound Micelles (Direct Dissolution Method)

This method is suitable for preparing micelles that will be used for subsequent conjugation of a targeting ligand before drug loading, or for applications where an empty carrier is needed.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES buffered saline)

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it directly in the aqueous buffer. The concentration should be well above the expected CMC.

  • Hydration: Gently agitate the solution to ensure complete dissolution. The solution should be clear and transparent.

  • Sterilization: Filter the micelle solution through a 0.22 µm syringe filter to remove any potential aggregates and ensure sterility.

  • Storage: Store the prepared empty micelles at 4°C.

Protocol 2: Preparation of Drug-Loaded this compound Micelles (Thin-Film Hydration Method)

This is a widely used method for encapsulating hydrophobic drugs within the core of the micelles.

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Co-dissolve a known amount of this compound and the hydrophobic drug in an organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized for the specific drug.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Hydrate the film with the aqueous buffer by adding the buffer to the flask and gently agitating. The temperature should be kept above the phase transition temperature of the DSPE lipid (around 60°C) to facilitate hydration.

  • Micelle Formation: Continue agitation for 30-60 minutes to allow for the self-assembly of the drug-loaded micelles. The solution should transition from a milky suspension to a clear or translucent solution.

  • Size Reduction (Optional but Recommended): To obtain a uniform size distribution, the micelle solution can be sonicated using a bath sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated drug by dialysis, ultrafiltration, or size exclusion chromatography.

  • Sterilization: Filter the final drug-loaded micelle solution through a 0.22 µm syringe filter.

  • Storage: Store the formulation at 4°C, protected from light.

Protocol 3: Characterization of this compound Micelles

3.1 Critical Micelle Concentration (CMC) Determination

The CMC can be determined using a fluorescence probe method with a dye like pyrene.

Procedure:

  • Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each this compound dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM). Evaporate the organic solvent.

  • Incubation: Incubate the samples overnight at room temperature in the dark to allow for the partitioning of the pyrene probe into the micelle cores.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample. A shift in the emission spectrum of pyrene will be observed as it partitions into the hydrophobic micelle cores. The CMC is determined from the plot of the fluorescence intensity ratio versus the logarithm of the this compound concentration.

3.2 Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the micelles. The zeta potential, a measure of the surface charge, is also determined using the same instrument.

Procedure:

  • Sample Preparation: Dilute the micelle solution with the appropriate buffer to a suitable concentration for DLS measurement.

  • Measurement: Analyze the sample using a DLS instrument to obtain the size distribution, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a homogenous population of micelles.

3.3 Determination of Encapsulation Efficiency (EE%) and Drug Loading Content (LC%)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques such as ultrafiltration or size exclusion chromatography.

  • Quantification of Free Drug: Measure the concentration of the free drug in the filtrate or the collected fractions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Quantification of Total Drug: Disrupt the micelles using a suitable organic solvent (e.g., methanol) to release the encapsulated drug and measure the total drug concentration.

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading Content (LC%) = [(Total Drug - Free Drug) / Total Weight of Micelles] x 100

Mandatory Visualizations

G cluster_prep Preparation of Drug-Loaded Micelles start Start dissolution 1. Co-dissolve this compound and Hydrophobic Drug in Organic Solvent start->dissolution film_formation 2. Form Thin Film using Rotary Evaporator dissolution->film_formation drying 3. Dry Film under High Vacuum film_formation->drying hydration 4. Hydrate Film with Aqueous Buffer drying->hydration micelle_formation 5. Agitate to Form Drug-Loaded Micelles hydration->micelle_formation size_reduction 6. Sonication/Extrusion (Optional) micelle_formation->size_reduction purification 7. Remove Unencapsulated Drug size_reduction->purification sterilization 8. Sterile Filtration (0.22 µm) purification->sterilization end End Product: Drug-Loaded Micelles sterilization->end

Caption: Experimental workflow for preparing drug-loaded this compound micelles.

G cluster_stability Factors Influencing Micelle Stability cluster_promoting Promoting Factors cluster_hindering Hindering Factors micelle_stability DSPE-PEG Micelle Stability strong_hydrophobic Strong Hydrophobic Interactions in Core micelle_stability->strong_hydrophobic high_peg_density High PEG Density on Surface micelle_stability->high_peg_density longer_peg_chains Longer PEG Chains micelle_stability->longer_peg_chains dilution_below_cmc Dilution Below CMC micelle_stability->dilution_below_cmc interaction_with_proteins Interaction with Blood Proteins micelle_stability->interaction_with_proteins harsh_conditions Harsh pH or Temperature micelle_stability->harsh_conditions

References

Application Notes and Protocols for DSPE-PEG8-Mal Reactions: A Guide to Calculating Molar Ratios

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for calculating molar ratios in reactions involving 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal). Accurate molar ratio calculations are critical for achieving high conjugation efficiency and ensuring the reproducibility of results in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).

Introduction to this compound and Maleimide-Thiol Chemistry

This compound is a heterobifunctional lipid-PEG conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a hydrophobic anchor for stable insertion into lipid bilayers, while the polyethylene glycol (PEG) spacer enhances hydrophilicity and provides a "stealth" characteristic to nanoparticles, reducing clearance by the mononuclear phagocyte system.[1][2][3] The terminal maleimide group is a highly selective reactive moiety that forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins.[4][5]

This conjugation reaction, a Michael addition, is most efficient and specific within a pH range of 6.5 to 7.5. At pH values below 6.5, the reaction rate is significantly reduced, while at pH values above 7.5, the maleimide group becomes susceptible to hydrolysis, rendering it non-reactive towards thiols.

Calculating Molar Ratios for Conjugation Reactions

The optimal molar ratio of this compound to the thiol-containing molecule is crucial for maximizing conjugation efficiency while minimizing unreacted components. The ideal ratio is system-dependent and should be empirically determined. However, a systematic approach to calculating and optimizing this ratio is outlined below.

Pre-reaction Quantification of Reactants

Accurate quantification of both the this compound and the free thiol groups on the molecule to be conjugated is the foundation of a successful conjugation reaction.

  • Quantification of this compound: The concentration of this compound solutions can be determined using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

  • Quantification of Free Thiols: The number of available free thiol groups on the peptide or protein should be determined experimentally. Ellman's assay is a widely used colorimetric method for quantifying free sulfhydryl groups. It is critical not to rely solely on the theoretical number of cysteines, as disulfide bond formation can reduce the number of available thiols. For proteins with existing disulfide bonds, a reduction step using reagents like tris(2-carboxyethyl)phosphine (TCEP) may be necessary prior to conjugation.

General Guidelines for Molar Ratios

A molar excess of this compound is generally recommended to drive the reaction to completion and ensure that all available thiol groups are conjugated. The table below provides a starting point for optimization, based on literature examples.

ApplicationMolar Ratio (this compound : Thiol)Reference
Peptide Conjugation2:1 to 3:1
Antibody/Protein Fragment Conjugation3:1 to 26:1

Note: These ratios are starting points. The optimal ratio will depend on factors such as the steric hindrance of the thiol group, the reactivity of the specific maleimide batch, and the desired degree of labeling.

Step-by-Step Calculation Example

Objective: Conjugate a 5 kDa peptide with a single free thiol group to this compound.

Given:

  • Concentration of this compound stock solution: 10 mg/mL

  • Molecular weight of this compound: ~1323 g/mol

  • Concentration of peptide stock solution: 5 mg/mL

  • Molecular weight of peptide: 5000 g/mol

  • Desired molar ratio (this compound : Peptide): 3:1

Step 1: Calculate the molar concentration of the stock solutions.

  • This compound: (10 mg/mL) / (1323 g/mol ) = 0.00756 mol/L = 7.56 mM

  • Peptide: (5 mg/mL) / (5000 g/mol ) = 0.001 mol/L = 1.0 mM

Step 2: Determine the volume of each reactant needed for the desired molar ratio.

Assume a final reaction volume of 1 mL and a final peptide concentration of 0.5 mM.

  • Volume of peptide solution needed: (0.5 mM * 1 mL) / 1.0 mM = 0.5 mL

  • Moles of peptide in the reaction: 0.5 mL * 1.0 mM = 0.5 µmol

  • Moles of this compound needed (for a 3:1 ratio): 3 * 0.5 µmol = 1.5 µmol

  • Volume of this compound solution needed: 1.5 µmol / 7.56 mM = 0.198 mL ≈ 0.2 mL

Step 3: Set up the reaction.

In a suitable reaction vessel, combine:

  • 0.5 mL of the 1.0 mM peptide solution

  • 0.2 mL of the 7.56 mM this compound solution

  • 0.3 mL of reaction buffer (e.g., PBS, HEPES) at pH 7.0-7.5

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Peptide
  • Prepare Reactant Solutions:

    • Dissolve the thiol-containing peptide in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5 to a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in a compatible solvent (e.g., DMSO, or the same buffer as the peptide) to create a concentrated stock solution.

  • Set up the Conjugation Reaction:

    • In a microcentrifuge tube, add the calculated volume of the peptide solution.

    • Add the calculated volume of the this compound solution to achieve the desired molar ratio (e.g., 3:1).

    • Gently mix the solution and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol such as 2-mercaptoethanol or cysteine to a final concentration of ~2 mM. Incubate for 30 minutes.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol for Incorporation of this compound Conjugate into Liposomes
  • Lipid Film Hydration:

    • In a round-bottom flask, combine the desired lipids (e.g., DSPC, Cholesterol) and the this compound conjugate in chloroform. A typical molar percentage for the PEGylated lipid is 1-5 mol%.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids.

    • Extrude the resulting liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

Data Presentation and Analysis

Quantification of Conjugation Efficiency

The efficiency of the conjugation reaction should be determined by quantifying the amount of conjugated product versus the unreacted starting materials.

Analytical TechniqueDescriptionKey Parameters MeasuredReference
RP-HPLC Separates components based on hydrophobicity.Peak areas of unreacted peptide/protein and the conjugate.
MALDI-TOF MS Determines the molecular weight of the components.Presence of a new peak corresponding to the molecular weight of the conjugate.
SEC-MALS Separates molecules by size and determines their absolute molar mass.Molar mass of the eluting species, confirming the formation of the conjugate.

Calculation of Conjugation Efficiency (via HPLC):

Efficiency (%) = [ (Initial moles of peptide - Moles of unreacted peptide) / Initial moles of peptide ] * 100

Characterization of the Final Conjugate

The final this compound conjugate should be thoroughly characterized to ensure its quality and suitability for downstream applications.

Characterization ParameterAnalytical Technique
Purity RP-HPLC, SDS-PAGE (for protein conjugates)
Molecular Weight Confirmation MALDI-TOF MS, LC-MS
Aggregation State Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification quant_dspe Quantify this compound calc_ratio Calculate Molar Ratio quant_dspe->calc_ratio quant_thiol Quantify Free Thiols quant_thiol->calc_ratio mix Mix Reactants calc_ratio->mix incubate Incubate mix->incubate quench Quench Reaction incubate->quench purify Purify Conjugate quench->purify characterize Characterize Conjugate purify->characterize

maleimide_thiol_reaction cluster_reactants Reactants cluster_product Product dspe_peg_mal DSPE-PEG8-Maleimide conjugate DSPE-PEG8-S-R (Stable Thioether Bond) dspe_peg_mal->conjugate pH 6.5 - 7.5 thiol_molecule Thiol-containing Molecule (R-SH) thiol_molecule->conjugate

References

Application Notes and Protocols for the Purification of DSPE-PEG8-Mal Conjugated Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-maleimide (DSPE-PEG-Mal) allows for the covalent conjugation of thiol-containing ligands, such as antibodies or peptides, to the liposome surface. This targeting moiety enhances the delivery of therapeutic agents to specific cells or tissues.

Following the preparation of these maleimide-functionalized liposomes, a critical purification step is required to remove un-encapsulated drugs, unconjugated lipids, and other reactants. The purity of the final liposomal formulation is paramount for its safety, efficacy, and stability. This document provides detailed application notes and protocols for the purification of DSPE-PEG8-Mal conjugated liposomes using common laboratory techniques: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.

Purification Strategies: A Comparative Overview

The choice of purification method depends on factors such as the scale of preparation, the properties of the encapsulated drug, and the desired final concentration of the liposome suspension. Below is a summary of the most common techniques.

Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size. Liposomes elute in the void volume, while smaller molecules are retained in the porous beads.High resolution, effective removal of small molecules, well-established method.Dilution of the sample, potential for lipid loss due to interaction with the column matrix.[1][2]
Tangential Flow Filtration (TFF) Separation based on size using a semi-permeable membrane with cross-flow to prevent clogging.Scalable, rapid concentration and buffer exchange, minimizes shear stress.[3][4]Requires specialized equipment, potential for membrane fouling.
Dialysis Separation based on size-selective diffusion across a semi-permeable membrane.Simple, inexpensive, gentle on liposomes.Time-consuming, may not be suitable for large volumes, potential for incomplete removal of impurities.[5]

Experimental Protocols

Purification by Size Exclusion Chromatography (SEC)

SEC is a widely used method for separating liposomes from smaller contaminants.

Materials:

  • Sepharose CL-4B or Sephadex G-75 column

  • Elution buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Fraction collector

  • UV-Vis spectrophotometer or other detector

Protocol:

  • Column Preparation:

    • Pack the column with the chosen resin according to the manufacturer's instructions. The column volume should be at least ten to twenty times the sample volume for efficient separation.

    • Equilibrate the column by washing with at least three column volumes of elution buffer. This step is crucial to ensure a stable baseline and remove any storage solutions.

  • Sample Loading:

    • Carefully load the crude liposome suspension onto the top of the column. Avoid disturbing the packed bed.

  • Elution:

    • Begin the elution with the chosen buffer at a flow rate appropriate for the column size and resin. A typical flow rate is 0.5-1.0 mL/min for a laboratory-scale column.

    • Collect fractions of a defined volume (e.g., 1 mL).

  • Fraction Analysis:

    • Monitor the elution profile using a UV-Vis spectrophotometer at a wavelength suitable for detecting the liposomes (e.g., 220 nm for lipids or a wavelength specific to an encapsulated drug).

    • The liposomes will elute first in the void volume of the column, appearing as the initial peak. Un-encapsulated small molecules will elute later.

    • Analyze the collected fractions to identify those containing the purified liposomes.

  • Pooling and Concentration:

    • Pool the fractions containing the purified liposomes.

    • If necessary, concentrate the purified liposome suspension using techniques like TFF or ultracentrifugation.

Workflow for Liposome Purification by SEC

SEC_Workflow start Crude Liposome Suspension pack_column Prepare and Equilibrate SEC Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Buffer and Collect Fractions load_sample->elute analyze Analyze Fractions (e.g., UV-Vis) elute->analyze pool Pool Purified Liposome Fractions analyze->pool end Purified Liposomes pool->end

Caption: Workflow for purifying liposomes using Size Exclusion Chromatography.

Purification by Tangential Flow Filtration (TFF)

TFF is an efficient method for concentrating and purifying liposomes, particularly for larger volumes.

Materials:

  • TFF system with a suitable membrane (e.g., 100 kDa molecular weight cut-off)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Pressure gauges and flow meters

Protocol:

  • System Setup and Sanitization:

    • Assemble the TFF system according to the manufacturer's instructions.

    • Sanitize the system with an appropriate solution (e.g., 0.5 M NaOH) followed by flushing with purified water until the pH is neutral.

  • Membrane Equilibration:

    • Equilibrate the membrane with the diafiltration buffer by circulating it through the system until a stable flux is achieved.

  • Concentration (Optional):

    • If the initial liposome suspension is dilute, it can be concentrated by closing the permeate outlet and recirculating the retentate.

  • Diafiltration:

    • Begin the diafiltration process by adding the diafiltration buffer to the retentate vessel at the same rate as the permeate is being removed. This maintains a constant volume in the retentate.

    • Continue the diafiltration for a sufficient number of volume exchanges (typically 5-10) to ensure the removal of un-encapsulated material.

    • Monitor the transmembrane pressure (TMP) and flow rates to maintain optimal performance and prevent liposome damage. Lower TMP is generally favorable for maintaining liposome integrity.

  • Final Concentration and Recovery:

    • After diafiltration, the liposome suspension can be further concentrated to the desired final volume.

    • Recover the purified and concentrated liposome suspension from the retentate line.

Logical Diagram for TFF Process

TFF_Process cluster_TFF Tangential Flow Filtration System feed Crude Liposome Suspension pump Pump feed->pump membrane Retentate (Liposomes) Permeate (Impurities) pump->membrane:f0 retentate_out Purified Concentrated Liposomes membrane:f0->retentate_out permeate_out Waste (Un-encapsulated material, buffer) membrane:f1->permeate_out

Caption: Schematic of the Tangential Flow Filtration process for liposome purification.

Purification by Dialysis

Dialysis is a simple and gentle method suitable for small-scale purification.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (e.g., 10-20 kDa)

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Protocol:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.

  • Sample Loading:

    • Load the crude liposome suspension into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.

    • Securely close the ends of the tubing or cassette.

  • Dialysis:

    • Place the sealed dialysis bag or cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume).

    • Place the beaker on a stir plate and stir gently to facilitate the diffusion of small molecules out of the sample.

    • Perform the dialysis at 4°C to maintain liposome stability.

  • Buffer Exchange:

    • Change the dialysis buffer several times over a period of 24-48 hours to ensure complete removal of impurities. A typical schedule is to change the buffer after 2-4 hours, then after 8-12 hours, and then every 12 hours.

  • Sample Recovery:

    • Carefully remove the dialysis bag or cassette from the buffer.

    • Recover the purified liposome suspension. Note that the sample volume may have increased slightly due to osmosis.

Quality Control and Characterization

After purification, it is essential to characterize the liposomes to ensure they meet the required quality attributes.

ParameterMethodPurpose
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and size distribution of the liposomes.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the liposomes, which influences their stability and interaction with biological systems.
Encapsulation Efficiency Spectrophotometry, Fluorometry, or HPLCTo quantify the amount of drug successfully entrapped within the liposomes.
Purity HPLC, SECTo confirm the removal of un-encapsulated drug and other impurities.
Maleimide Activity Ellman's Assay (indirectly)To determine the amount of active maleimide groups on the liposome surface available for conjugation.
Protocol for Quantification of Maleimide Activity (adapted from Ellman's Assay)

This protocol indirectly quantifies the active maleimide groups by reacting them with a known excess of a thiol-containing compound (e.g., L-cysteine) and then measuring the remaining unreacted thiols.

Materials:

  • Purified maleimide-functionalized liposomes

  • L-cysteine solution of known concentration

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction buffer (e.g., PBS, pH 7.2)

  • UV-Vis spectrophotometer

Protocol:

  • Reaction with L-cysteine:

    • Mix a known volume of the purified liposome suspension with a known excess of L-cysteine solution.

    • Incubate the mixture at room temperature for a sufficient time (e.g., 2 hours) to allow the maleimide-thiol reaction to go to completion.

  • Quantification of Unreacted Thiols:

    • To a new tube, add a known volume of the reaction mixture from step 1.

    • Add Ellman's reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Standard Curve:

    • Prepare a standard curve of L-cysteine of known concentrations reacting with Ellman's reagent.

  • Calculation:

    • Determine the concentration of unreacted L-cysteine in the reaction mixture using the standard curve.

    • Calculate the amount of L-cysteine that reacted with the maleimide groups on the liposomes by subtracting the unreacted amount from the initial amount.

    • The molar amount of reacted L-cysteine is equivalent to the molar amount of active maleimide groups.

Relationship between Purification and Quality Control

QC_Relationship cluster_Purification Purification cluster_QC Quality Control Assays SEC Size Exclusion Chromatography Purified_Liposomes Purified this compound Liposomes SEC->Purified_Liposomes TFF Tangential Flow Filtration TFF->Purified_Liposomes Dialysis Dialysis Dialysis->Purified_Liposomes Size Size & PDI (DLS) Zeta Zeta Potential (ELS) EE Encapsulation Efficiency Purity Purity (HPLC) Mal_Activity Maleimide Activity Purified_Liposomes->Size Purified_Liposomes->Zeta Purified_Liposomes->EE Purified_Liposomes->Purity Purified_Liposomes->Mal_Activity

Caption: The relationship between purification methods and subsequent quality control assays.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Liposome Recovery after SEC Liposomes are interacting with the column matrix.Pre-saturate the column with empty liposomes before loading the sample.
Clogged Membrane in TFF High transmembrane pressure, inappropriate membrane choice.Optimize TFF parameters, such as lowering the TMP. Ensure the membrane pore size is appropriate for the liposome size.
Incomplete Removal of Impurities by Dialysis Insufficient buffer volume or exchange frequency.Increase the volume of the dialysis buffer and the frequency of buffer changes.
Low Maleimide Activity Hydrolysis of the maleimide group during preparation or purification.The post-insertion method of incorporating DSPE-PEG-Mal may result in higher final maleimide activity compared to pre-insertion methods. Perform purification steps at lower temperatures and neutral pH to minimize hydrolysis.

Conclusion

The purification of this compound conjugated liposomes is a critical step in the development of targeted drug delivery systems. The choice of purification method should be carefully considered based on the specific requirements of the formulation. Proper characterization of the purified liposomes is essential to ensure their quality, safety, and efficacy. The protocols and guidelines presented in this document provide a comprehensive resource for researchers and scientists working in this field.

References

Troubleshooting & Optimization

Technical Support Center: DSPE-PEG₈-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG₈-Maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your DSPE-PEG₈-Mal conjugation experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer: Low conjugation efficiency with DSPE-PEG₈-Mal can arise from several factors, ranging from the stability of your reagents to the specifics of your reaction conditions. Below is a systematic guide to help you troubleshoot this issue.

Assess the Integrity and Reactivity of Your DSPE-PEG₈-Maleimide
  • Potential Cause: Maleimide Hydrolysis. The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3][4] The rate of hydrolysis increases with a higher pH.[2]

  • Solution:

    • Always prepare solutions of DSPE-PEG₈-Maleimide fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.

    • If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short durations. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can lead to a ~10% decrease in reactivity, while storage at 20°C can result in a loss of reactivity of nearly 40%.

    • DSPE-PEG-Maleimide should be stored at -20°C in a dry state.

Verify the Availability of Free Thiols on Your Molecule
  • Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (S-S), which are unreactive with maleimides. This oxidation can be catalyzed by the presence of divalent metals.

  • Solution:

    • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to the conjugation reaction.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding the maleimide reagent. It is effective over a wide pH range.

      • DTT (dithiothreitol): A potent reducing agent, but its activity is optimal at a pH greater than 7. Since DTT is a thiol-containing compound, any excess must be removed before the conjugation reaction to prevent it from competing with your target molecule for the maleimide.

    • Preventing Re-oxidation:

      • Degas your buffers to remove dissolved oxygen.

      • Incorporate a chelating agent such as EDTA (1-5 mM) into your reaction buffer to sequester metal ions that can catalyze thiol oxidation.

Optimize Reaction Conditions
  • Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.

  • Solution:

    • The optimal pH range for the maleimide-thiol reaction is typically 6.5-7.5.

    • At a pH below 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate anion form.

    • At a pH above 7.5, the maleimide group can lose its specificity and start reacting with primary amines (e.g., lysine residues). Additionally, the rate of maleimide hydrolysis significantly increases at a more alkaline pH.

  • Potential Cause: Incorrect Stoichiometry. The molar ratio of DSPE-PEG₈-Mal to the thiol-containing molecule can significantly impact conjugation efficiency.

  • Solution:

    • A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.

    • However, for larger molecules or nanoparticle conjugations, steric hindrance can be a factor. In such cases, optimizing the ratio is crucial. For example, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.

Troubleshooting Logic Diagram

Troubleshooting_Low_Conjugation_Efficiency cluster_reagent 1. Reagent Integrity cluster_thiol 2. Thiol Availability cluster_conditions 3. Reaction Conditions start Low Conjugation Efficiency check_maleimide Assess DSPE-PEG-Mal Reactivity start->check_maleimide hydrolysis Maleimide Hydrolyzed? check_maleimide->hydrolysis fresh_reagent Solution: - Prepare fresh DSPE-PEG-Mal solution - Use anhydrous DMSO/DMF - Store properly (-20°C) hydrolysis->fresh_reagent Yes check_thiol Verify Free Thiols on Target Molecule hydrolysis->check_thiol No success Improved Efficiency fresh_reagent->success thiol_oxidized Thiols Oxidized or Inaccessible? check_thiol->thiol_oxidized reduce_thiol Solution: - Reduce disulfide bonds (TCEP/DTT) - Remove excess DTT - Degas buffers - Add EDTA thiol_oxidized->reduce_thiol Yes check_conditions Review Reaction Conditions thiol_oxidized->check_conditions No reduce_thiol->success ph_issue pH outside 6.5-7.5? check_conditions->ph_issue adjust_ph Solution: - Adjust buffer pH to 6.5-7.5 ph_issue->adjust_ph Yes ratio_issue Incorrect Molar Ratio? ph_issue->ratio_issue No adjust_ph->success optimize_ratio Solution: - Optimize maleimide:thiol ratio (start with 10-20x excess) ratio_issue->optimize_ratio Yes ratio_issue->success No/Resolved optimize_ratio->success

Caption: Troubleshooting logic for low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DSPE-PEG₈-Mal conjugation? A1: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction with thiols is highly favored, being approximately 1,000 times faster than the competing reaction with amines at a neutral pH.

Q2: Why is the pH so critical for the reaction? A2: The pH affects both the reactivity of the thiol group and the stability of the maleimide. The reactive species for conjugation is the thiolate anion (-S⁻), not the protonated thiol (-SH). A pH below 6.5 shifts the equilibrium towards the protonated form, reducing the concentration of the reactive thiolate and thus slowing down the reaction. Conversely, a pH above 7.5 increases the rate of maleimide hydrolysis into an unreactive form and promotes the side reaction with primary amines.

Q3: What molar ratio of DSPE-PEG₈-Mal to my protein/peptide should I use? A3: A common starting point is a 10 to 20-fold molar excess of DSPE-PEG₈-Mal to the thiol-containing molecule. However, the optimal ratio can depend on the specific reactants and may require empirical optimization. For instance, studies have shown optimal ratios of 2:1 for small peptides and 5:1 for larger nanobodies.

Q4: My protein has disulfide bonds. Do I need to reduce them before conjugation? A4: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, if you intend to conjugate to cysteine residues involved in disulfide bridges, you must first reduce these bonds. TCEP is a commonly used reducing agent for this purpose.

Q5: Can I use DTT to reduce disulfide bonds? A5: While DTT is an effective reducing agent, it contains thiol groups and will compete with your target molecule for reaction with the maleimide. Therefore, it is crucial to remove any excess DTT after reduction and before adding the DSPE-PEG₈-Mal, for example, by using a desalting column.

Q6: How should I prepare and store my DSPE-PEG₈-Maleimide? A6: DSPE-PEG₈-Maleimide is susceptible to hydrolysis in aqueous solutions. It is best to prepare stock solutions in an anhydrous, biocompatible organic solvent like DMSO or DMF and use them immediately. For long-term storage, keep the solid material at -20°C under dry conditions.

Q7: What are some common side reactions to be aware of? A7: Besides maleimide hydrolysis, other potential side reactions include:

  • Reaction with amines: At a pH above 7.5, maleimides can react with primary amines like the side chains of lysine residues.

  • Retro-Michael reaction: The thioether bond formed can be reversible, especially in an environment rich in other thiols, leading to an exchange of the conjugated molecule.

  • Thiazine rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring. This is more likely to occur at neutral or basic pH.

Q8: How can I determine the concentration of free thiols in my protein solution? A8: Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a protein sample by measuring the absorbance at 412 nm.

Q9: How do I purify my final conjugate? A9: The choice of purification method depends on the properties of your conjugate. Common methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC to remove unreacted DSPE-PEG₈-Mal and other small molecules.

Data Summary Tables

Table 1: Recommended Reaction Conditions for DSPE-PEG₈-Mal Conjugation

ParameterRecommended Range/ValueRationale & Notes
pH 6.5 - 7.5Optimal for thiol reactivity and maleimide stability.
Temperature Room Temperature or 4°CReaction can proceed efficiently at either temperature. Overnight incubation at 4°C is a common practice.
Reaction Time 2 hours to overnightDependent on temperature and reactant concentrations.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (starting point)Should be optimized for the specific application. Lower ratios (e.g., 2:1 or 5:1) may be optimal in some cases.
Solvent for DSPE-PEG₈-Mal Anhydrous DMSO or DMFPrevents premature hydrolysis of the maleimide group.

Table 2: Comparison of Reducing Agents for Disulfide Bonds

Reducing AgentRecommended Molar ExcessIncubation TimeNeed for Removal Before Conjugation?Key Advantages/Disadvantages
TCEP 2-10x over disulfide bonds30-60 min at RTNoStable, odorless, effective over a wide pH range.
DTT 10-100x30-60 min at RTYesStrong reducing agent, but contains thiols that compete with the target molecule.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds using TCEP
  • Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

  • Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • The reduced protein solution can be used directly in the conjugation reaction without the need to remove the TCEP.

Protocol 2: DSPE-PEG₈-Maleimide Conjugation to a Thiol-Containing Protein
  • Immediately before use, dissolve the DSPE-PEG₈-Maleimide in a minimal amount of anhydrous DMSO or DMF.

  • Add the DSPE-PEG₈-Maleimide solution to the reduced protein solution to achieve the desired molar ratio (e.g., a 10-20 fold molar excess of maleimide).

  • Gently mix the reaction vessel.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

  • (Optional) To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Proceed with the purification of the conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted reagents.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (Degassed Buffer + EDTA) reduce 2. Reduce Disulfide Bonds (e.g., with TCEP) prep_protein->reduce conjugate 4. Mix Protein and DSPE-PEG-Mal (pH 6.5-7.5) prep_peg 3. Prepare Fresh DSPE-PEG-Mal Solution (in anhydrous DMSO/DMF) prep_peg->conjugate incubate 5. Incubate (2h at RT or overnight at 4°C) conjugate->incubate quench 6. (Optional) Quench Reaction (e.g., with cysteine) incubate->quench purify 7. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze 8. Analyze Conjugate (e.g., HPLC, SDS-PAGE) purify->analyze Maleimide_Thiol_Reaction cluster_conditions Reaction Conditions DSPE_PEG_Mal DSPE-PEG₈-Maleimide Conjugate Stable Thioether Bond (DSPE-PEG₈-S-Molecule) DSPE_PEG_Mal->Conjugate Michael Addition Thiol_Molecule Thiol-Containing Molecule (Protein, Peptide, etc.) Thiol_Molecule->Conjugate pH pH 6.5-7.5 temp RT or 4°C

References

Technical Support Center: DSPE-PEG-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of DSPE-PEG-maleimide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-maleimide and why is the maleimide group important?

DSPE-PEG-maleimide is a phospholipid-polyethylene glycol conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion is a lipid that can be incorporated into lipid-based nanoparticles like liposomes, while the PEG (polyethylene glycol) is a hydrophilic polymer that provides a "stealth" layer, reducing clearance by the immune system. The maleimide group is a reactive moiety at the end of the PEG chain that specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond, enabling the conjugation of targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles for targeted drug delivery.[1][2][3]

Q2: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up in the presence of water to form a maleamic acid derivative.[4] This resulting compound is unreactive towards thiol groups, meaning it can no longer participate in the desired conjugation reaction.[4] This loss of reactivity leads to lower conjugation efficiency, reduced yield of the final product, and potentially complicates downstream purification processes.

Q3: What are the primary factors that influence the rate of maleimide hydrolysis?

The stability of the maleimide group is significantly influenced by:

  • pH: The rate of hydrolysis increases dramatically with increasing pH. Alkaline conditions (pH > 7.5) lead to rapid hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Moisture: As water is a reactant in the hydrolysis process, the presence of moisture, especially during storage, can lead to the degradation of the maleimide group.

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

This is a common issue often attributable to the loss of maleimide reactivity. Here’s a systematic approach to troubleshoot this problem:

Assess Maleimide Reactivity
  • Potential Cause: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, rendering it inactive.

  • Solution:

    • pH Control: Maintain the reaction pH strictly between 6.5 and 7.5. This range offers a good compromise between efficient thiol-maleimide reaction and minimal hydrolysis.

    • Fresh Reagents: Always prepare DSPE-PEG-maleimide solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing it in aqueous solutions.

    • Proper Storage: Store the solid DSPE-PEG-maleimide compound at -20°C in a desiccated environment to protect it from moisture.

Verify Thiol Availability
  • Potential Cause: Thiol Oxidation. Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.

  • Solution:

    • Disulfide Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable and does not need to be removed before adding the maleimide reagent.

      • DTT (dithiothreitol): If used, excess DTT must be removed before adding the maleimide reagent, as it will compete for reaction.

    • Prevent Re-oxidation:

      • Degas buffers to remove dissolved oxygen.

      • Include a chelating agent like EDTA (1-5 mM) in your buffer to sequester metal ions that can catalyze thiol oxidation.

Optimize Reaction Conditions
  • Potential Cause: Suboptimal Stoichiometry. An incorrect molar ratio of maleimide to thiol can lead to incomplete conjugation.

  • Solution:

    • A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point for proteins. However, the optimal ratio is system-dependent and should be empirically determined. For smaller molecules, a lower excess may be sufficient.

  • Potential Cause: Incorrect Buffer Composition.

  • Solution:

    • Use non-nucleophilic buffers such as phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1-10 mM EDTA, pH 7.0-7.2) or HEPES buffer.

    • Ensure the buffer is free of any extraneous thiol-containing compounds.

Quantitative Data on Maleimide Stability

The rate of maleimide hydrolysis is highly dependent on the specific molecular structure, pH, and temperature. The following table summarizes available data to provide a general understanding of these effects.

CompoundpHTemperature (°C)Observation
8armPEG10k-maleimide3.0 & 5.537High stability, slow decrease in absorbance at 299 nm.
8armPEG10k-maleimide7.437Faster hydrolysis compared to pH 3.0 and 5.5.
8armPEG10k-maleimide7.437 vs. 20Hydrolysis rate constant is approximately 5 times higher at 37°C (6.55 x 10⁻⁵ s⁻¹) compared to 20°C (1.24 x 10⁻⁵ s⁻¹).
DSPE-PEG2000-Mal7.0Room Temp100% maleimide activity remained after 24 hours.
DSPE-PEG2000-Mal9.5Room TempMaleimide activity decreased to 18% after 5 hours and 26% after 24 hours.
N-phenyl maleimides7.4Not specifiedHydrolyze ~5.5 times faster than N-alkyl maleimides, with a half-life of about 55 minutes.

Note: The data presented is for different maleimide-containing molecules and should be used as a guideline. It is crucial to empirically determine the stability of your specific DSPE-PEG-maleimide conjugate under your experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation with Minimized Hydrolysis
  • Preparation of Thiol-Containing Molecule:

    • Dissolve your protein or peptide in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2).

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Preparation of DSPE-PEG-Maleimide Solution:

    • Immediately before use, dissolve the required amount of DSPE-PEG-maleimide in a minimal volume of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the DSPE-PEG-maleimide solution to the thiol-containing molecule solution. A 10-20 fold molar excess of maleimide is a common starting point.

    • Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescently labeled maleimide.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.

  • Purification:

    • Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Protocol 2: Quantification of Maleimide Activity (Adapted from Ellman's Assay)

This indirect method quantifies the amount of active maleimide by measuring the consumption of a known amount of a thiol standard.

  • Prepare a standard thiol solution: Prepare a solution of a known concentration of a thiol-containing compound (e.g., cysteine) in a non-thiol-containing buffer at pH 7.0.

  • Reaction: Mix your DSPE-PEG-maleimide sample with a 5-fold molar excess of the cysteine solution. Incubate at room temperature for 30 minutes to allow the active maleimides to react with the thiols.

  • Quantify unreacted thiols: Use Ellman's reagent (DTNB) to quantify the amount of unreacted cysteine. The absorbance at 412 nm is proportional to the amount of free thiol.

  • Calculate active maleimide: The amount of active maleimide is the initial amount of cysteine minus the amount of unreacted cysteine.

Visualizations

Hydrolysis_Mechanism cluster_0 Maleimide Hydrolysis Pathway Active Active DSPE-PEG-Maleimide (Reactive to Thiols) Inactive Inactive Maleamic Acid (Unreactive to Thiols) Active->Inactive Hydrolysis (Ring Opening) Water H₂O

Caption: The hydrolysis pathway of DSPE-PEG-maleimide.

Prevention_Workflow cluster_1 Workflow to Prevent DSPE-PEG-Maleimide Hydrolysis Start Start: DSPE-PEG-Maleimide (Solid, Desiccated) Prepare_Sol Prepare Solutions Fresh (Anhydrous DMSO/DMF) Start->Prepare_Sol Control_pH Maintain pH 6.5 - 7.5 (Phosphate or HEPES buffer) Prepare_Sol->Control_pH Control_Temp Control Temperature (Room Temp or 4°C) Control_pH->Control_Temp Conjugation Thiol-Maleimide Conjugation Control_Temp->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification End Stable Conjugate Purification->End

Caption: Experimental workflow for minimizing hydrolysis.

References

Technical Support Center: DSPE-PEG-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG-Maleimide conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DSPE-PEG-Maleimide conjugation to a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] This range represents a critical balance: the pH is high enough for the thiol group to exist in its reactive thiolate anion form but low enough to minimize competing side reactions.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity.[2]

Q2: Why is my conjugation efficiency low or non-existent?

Low conjugation efficiency is a common issue that can arise from several factors. The primary areas to investigate are the reactivity of the maleimide group, the availability of the free thiol on your target molecule, and the reaction conditions.

Troubleshooting Flowchart for Low Conjugation Efficiency

TroubleshootingWorkflow start Problem: Low Conjugation Efficiency cause1 Check 1: Maleimide Inactivity start->cause1 cause2 Check 2: Thiol Unavailability start->cause2 cause3 Check 3: Suboptimal Conditions start->cause3 sol1a Is the DSPE-PEG-Mal reagent old or improperly stored? cause1->sol1a sol2a Does the target molecule have disulfide bonds? cause2->sol2a sol3a Is the reaction pH between 6.5 and 7.5? cause3->sol3a sol1b Was the reagent exposed to moisture or high pH before use? sol1a->sol1b No sol1c Solution: Use fresh reagent. Store desiccated at -20°C. sol1a->sol1c Yes sol1b->sol1c Yes sol2b Solution: Reduce disulfide bonds with TCEP or DTT. (Remove excess DTT before conjugation) sol2a->sol2b Yes sol2c Was the buffer degassed? Does it contain a chelator? sol2a->sol2c No sol2d Solution: Degas buffers and add EDTA to prevent re-oxidation of thiols. sol2c->sol2d No sol3b Solution: Adjust pH to 6.5-7.5 using a non-amine, non-thiol buffer (e.g., Phosphate, HEPES). sol3a->sol3b No sol3c Is the stoichiometry correct? sol3a->sol3c Yes sol3d Solution: Optimize the molar ratio of maleimide to thiol. (Start with 10-20 fold excess of maleimide for proteins). sol3c->sol3d No

Caption: Troubleshooting workflow for low efficiency in DSPE-PEG-Maleimide conjugation reactions.

Q3: How can I prevent the hydrolysis of the maleimide group?

Maleimide hydrolysis is a side reaction where the maleimide ring opens to form an unreactive maleamic acid, reducing conjugation efficiency.[1] This reaction is highly dependent on pH and temperature.

  • Control the pH : The most critical factor is maintaining the reaction pH between 6.5 and 7.5. The rate of hydrolysis increases significantly at pH values above 8.0.

  • Prepare Fresh Solutions : Do not store DSPE-PEG-Maleimide in aqueous solutions for extended periods. Prepare fresh solutions immediately before use.

  • Storage : Store the solid DSPE-PEG-Maleimide reagent desiccated at -20°C.

The following table summarizes the stability of the maleimide group at different pH values.

pHTimeRemaining Maleimide ActivityKey Observation
7.024 hours~100%The maleimide group is stable under optimal reaction conditions.
9.55 hours~18%Demonstrates rapid hydrolysis and loss of reactivity under alkaline conditions.
9.524 hours~26%Further highlights the instability at high pH.
Q4: I am observing unexpected side products. What could be the cause?

The appearance of side products can compromise the purity and homogeneity of your final conjugate.

  • Reaction with Amines : At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine residues. To avoid this, maintain the reaction pH in the recommended 6.5-7.5 range.

  • Thiazine Rearrangement : If you are conjugating to a peptide or protein with a cysteine at the N-terminus, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This rearrangement is more prominent at physiological or higher pH. To minimize this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.

Q5: What type of buffer should I use for the conjugation reaction?

The choice of buffer is critical.

  • Recommended Buffers : Phosphate-buffered saline (PBS), HEPES, and other non-amine buffers are suitable. A common choice is 0.1 M sodium phosphate, pH 7.4.

  • Buffers to Avoid : Avoid buffers containing primary or secondary amines (e.g., Tris) as they can compete with the thiol-maleimide reaction, especially at pH > 7.5.

  • Additives : Include a chelating agent like EDTA (1-5 mM) in your buffer to sequester divalent metal ions that can catalyze the oxidation of thiols to disulfide bonds.

Experimental Protocols

Protocol 1: General DSPE-PEG-Maleimide Conjugation to a Thiolated Protein

This protocol provides a general workflow for conjugating DSPE-PEG-Maleimide to a protein containing free sulfhydryl groups.

A. Reagent Preparation

  • Protein Solution : Prepare the protein solution in a degassed conjugation buffer (e.g., PBS, 1 mM EDTA, pH 7.2).

  • Disulfide Bond Reduction (if necessary) : If the protein contains disulfide bonds, they must be reduced.

    • Add TCEP (tris(2-carboxyethyl)phosphine) to the protein solution to a final concentration of 10-100 mM. TCEP is stable and does not need to be removed before adding the maleimide.

    • Incubate at room temperature for 30-60 minutes.

  • DSPE-PEG-Maleimide Solution : Immediately before use, dissolve the DSPE-PEG-Maleimide powder in a minimal amount of an anhydrous organic solvent like DMSO or DMF, and then dilute with the conjugation buffer.

B. Conjugation Reaction

  • Add the dissolved DSPE-PEG-Maleimide to the reduced protein solution. A 10-20 fold molar excess of maleimide over thiol is a common starting point for optimization.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional) : To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

C. Purification

  • Remove the unreacted DSPE-PEG-Maleimide and quenching agent from the final conjugate.

  • Suitable methods include Size Exclusion Chromatography (SEC), dialysis, or Tangential Flow Filtration (TFF), depending on the scale and nature of the conjugate.

Protocol 2: Quantification of Maleimide Activity (Indirect Ellman's Assay)

This method can be used to determine the concentration of active maleimide groups on your DSPE-PEG-Maleimide before conjugation.

A. Principle A known excess of a thiol-containing compound (like cysteine) is reacted with the maleimide sample. The remaining unreacted thiols are then quantified using DTNB (Ellman's reagent), which reacts with thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.

B. Procedure

  • React a known concentration of your DSPE-PEG-Maleimide solution with a known excess of a standard thiol solution (e.g., L-cysteine) in a conjugation buffer (pH 7.0) for 2 hours.

  • In parallel, prepare a control sample containing only the standard thiol solution in the same buffer.

  • Add DTNB solution to both the reaction sample and the control sample.

  • Measure the absorbance of both samples at 412 nm using a spectrophotometer.

  • The concentration of active maleimide is calculated from the difference in absorbance between the control (total thiols) and the sample (unreacted thiols).

References

how to avoid aggregation of DSPE-PEG8-Mal liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the aggregation of DSPE-PEG8-Mal liposomes during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that can lead to the aggregation of this compound liposomes.

Issue 1: Liposome aggregation observed immediately after preparation, before conjugation.

  • Question: My this compound liposomes are aggregating right after I've prepared them, even before I've added my thiol-containing molecule for conjugation. What could be the cause?

  • Answer: Aggregation at this stage is often related to the formulation and preparation process itself. Here are some potential causes and solutions:

    • Inadequate PEG Density: The polyethylene glycol (PEG) layer provides a steric barrier that prevents liposomes from sticking together. If the density of the PEG chains on the surface is too low, this protective barrier may be insufficient.

      • Recommendation: Ensure that the molar percentage of this compound and any other PEGylated lipids in your formulation is sufficient to provide adequate surface coverage. Optimal concentrations often range from 2 to 10 mol% of the total lipid.

    • Improper Hydration or Extrusion: The method used to hydrate the lipid film and the extrusion process are critical for forming stable, unilamellar vesicles of a consistent size.

      • Recommendation: Ensure the lipid film is hydrated at a temperature above the phase transition temperature (Tm) of all lipid components. During extrusion, use a sequential approach with progressively smaller pore sizes to achieve a uniform size distribution.

    • Buffer Composition: The ionic strength and pH of your hydration buffer can impact liposome stability.

      • Recommendation: Prepare liposomes in a buffer with a pH between 6.5 and 7.5. High concentrations of divalent cations can sometimes promote aggregation and should be used with caution.

Issue 2: Aggregation occurs during the conjugation reaction with a thiol-containing molecule.

  • Question: My liposomes are stable until I add my thiolated protein/peptide. During the conjugation reaction, I see significant aggregation. Why is this happening?

  • Answer: This is a common issue and can be attributed to several factors related to the conjugation chemistry and reaction conditions.

    • pH of the Reaction Buffer: The maleimide group is most reactive with thiols in a specific pH range. Outside of this range, side reactions can occur, leading to aggregation.

      • Recommendation: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1] At pH values below 6.5, the reaction is slow, while at pH values above 7.5, the maleimide group can react with primary amines (like lysine residues on a protein) and is also more susceptible to hydrolysis.[1]

    • Hydrolysis of the Maleimide Group: The maleimide group can undergo hydrolysis, especially at a pH above 7.5, which renders it unreactive to thiols and can alter the surface charge of the liposomes, potentially leading to aggregation.[2][3]

      • Recommendation: Perform the conjugation reaction promptly after preparing the maleimide-functionalized liposomes and maintain the pH of the reaction mixture between 6.5 and 7.5.

    • Cross-linking between Liposomes: If your thiol-containing molecule has more than one thiol group, it can act as a cross-linker, bridging multiple liposomes together and causing aggregation.

      • Recommendation: If you are working with a molecule with multiple thiols, consider optimizing the molar ratio of the molecule to the liposomes to minimize cross-linking.

    • Instability of the Molecule Being Conjugated: The protein or peptide you are conjugating may be prone to aggregation under the reaction conditions.

      • Recommendation: Ensure that your thiol-containing molecule is soluble and stable in the chosen reaction buffer. It may be necessary to include stabilizing excipients in the buffer, provided they do not interfere with the conjugation reaction.

Issue 3: Liposomes appear stable after conjugation but aggregate during storage.

  • Question: The conjugation reaction went well, and my liposomes looked good. However, after storing them for a short period, I'm observing aggregation. What is causing this delayed aggregation?

  • Answer: Delayed aggregation is typically due to the long-term instability of the liposome formulation or the conjugated molecule.

    • Phospholipid Hydrolysis: Over time, the ester bonds in the phospholipid tails can hydrolyze, leading to the formation of lysolipids and free fatty acids.[4] These degradation products can destabilize the liposome membrane, causing fusion and aggregation.

      • Recommendation: Store your liposomes at 4°C and in a buffer with a pH around 6.5, as this minimizes the rate of phospholipid hydrolysis. Avoid freezing the liposomes, as this can disrupt their structure.

    • Oxidation of Lipids: Unsaturated lipids are susceptible to oxidation, which can also compromise membrane integrity.

      • Recommendation: If your formulation contains unsaturated lipids, consider preparing and storing the liposomes under an inert gas like argon or nitrogen to prevent oxidation.

    • Residual Reactive Maleimide Groups: If not all maleimide groups have reacted during the conjugation step, they can slowly react with other molecules or degrade over time, leading to changes in the liposome surface and potential aggregation.

      • Recommendation: After the conjugation reaction, it is good practice to quench any unreacted maleimide groups. This can be done by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a thiol-containing molecule to this compound liposomes?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. This range provides a good balance between the reaction rate of the maleimide with the thiol and the stability of the maleimide group, which is prone to hydrolysis at higher pH values.

Q2: How can I prevent the hydrolysis of the maleimide group?

A2: To minimize hydrolysis of the maleimide group, you should work within the recommended pH range of 6.5-7.5 and avoid exposing the liposomes to alkaline conditions (pH > 7.5). It is also advisable to use the maleimide-functionalized liposomes for conjugation as soon as possible after their preparation.

Q3: Can the length of the PEG chain in DSPE-PEG-Mal affect aggregation?

A3: Yes, the PEG chain length can influence the steric barrier and, consequently, the stability of the liposomes. While DSPE-PEG8 provides a certain level of steric protection, formulations with longer PEG chains (e.g., PEG2000 or PEG5000) may offer enhanced stability against aggregation, particularly during conjugation reactions involving large proteins. However, there can be an anomalous effect on liposome size at certain PEG densities, so optimization is key.

Q4: What are the best storage conditions for this compound liposomes?

A4: this compound liposomes, both before and after conjugation, should be stored at 4°C in a buffer with a pH around 6.5 to minimize both phospholipid and maleimide hydrolysis. It is crucial to never freeze liposomal formulations, as the formation of ice crystals can disrupt the lipid bilayer and lead to aggregation upon thawing.

Q5: Should I quench unreacted maleimide groups after conjugation?

A5: Yes, it is highly recommended to quench any remaining active maleimide groups after the conjugation reaction is complete. This prevents unwanted side reactions during storage or in subsequent applications. Small, thiol-containing molecules like L-cysteine or 2-mercaptoethanol are commonly used for this purpose.

Data Summary Table

ParameterRecommended Range/ConditionRationale
pH for Conjugation 6.5 - 7.5Optimal for maleimide-thiol reaction; minimizes maleimide hydrolysis.
Storage pH ~6.5Minimizes hydrolysis of both the phospholipid and the maleimide group.
Storage Temperature 4°CReduces the rate of chemical degradation (hydrolysis, oxidation).
PEG-Lipid Molar % 2 - 10 mol%Provides a sufficient steric barrier to prevent aggregation.
Reducing Agent TCEP (if needed)Reduces disulfide bonds without introducing competing thiols.
Quenching Agent L-cysteine, 2-mercaptoethanolDeactivates unreacted maleimide groups to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: Dissolve the lipids (including this compound) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer (pH 6.5-7.5) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm for 30-60 minutes.

  • Extrusion: To obtain unilamellar vesicles with a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform this at a temperature above the Tm of the lipids. It is often beneficial to extrude sequentially through membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm, then 100 nm).

Protocol 2: Thiol-Maleimide Conjugation to Liposomes

  • Prepare Thiolated Molecule: Ensure your protein, peptide, or other molecule to be conjugated has a free thiol group. If necessary, reduce any disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Reaction Setup: In a reaction vessel, combine the this compound liposomes with the thiolated molecule in a buffer with a pH between 6.5 and 7.5. The molar ratio of the maleimide groups on the liposomes to the thiol groups on the molecule should be optimized for your specific application, but a slight excess of the maleimide is often used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The optimal time and temperature may need to be determined empirically.

  • Quenching: Add a quenching agent, such as L-cysteine, to a final concentration of 1-2 mM to react with any remaining unreacted maleimide groups. Incubate for an additional 30 minutes.

  • Purification: Remove the unreacted molecule and quenching agent by a suitable method, such as size exclusion chromatography or dialysis.

Visualizations

Troubleshooting_Liposome_Aggregation start Start: Liposome Aggregation Observed timing When is aggregation observed? start->timing pre_conjugation Immediately after preparation (Pre-conjugation) timing->pre_conjugation Pre-conjugation during_conjugation During conjugation reaction timing->during_conjugation During conjugation post_conjugation During storage (Post-conjugation) timing->post_conjugation Post-conjugation peg_density Check PEG-Lipid Content (2-10 mol%) pre_conjugation->peg_density hydration_extrusion Optimize Hydration/Extrusion (T > Tm, sequential extrusion) pre_conjugation->hydration_extrusion buffer_composition_pre Verify Buffer Composition (pH 6.5-7.5, low divalent cations) pre_conjugation->buffer_composition_pre reaction_ph Verify Reaction pH (6.5 - 7.5) during_conjugation->reaction_ph crosslinking Assess for Cross-Linking (multi-thiol molecule?) during_conjugation->crosslinking protein_stability Check Protein/Peptide Stability in reaction buffer during_conjugation->protein_stability storage_conditions Check Storage Conditions (4°C, pH ~6.5, no freezing) post_conjugation->storage_conditions quenching Was unreacted maleimide quenched? post_conjugation->quenching hydrolysis Consider Phospholipid Hydrolysis (long-term storage) post_conjugation->hydrolysis

Caption: Troubleshooting workflow for this compound liposome aggregation.

References

Technical Support Center: Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during maleimide-thiol conjugation experiments.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Symptoms:

  • Low yield of the desired conjugate.

  • Incomplete consumption of starting materials (thiol-containing molecule or maleimide reagent).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Maleimide Hydrolysis Maleimides are susceptible to hydrolysis, especially at pH > 7.5, rendering them inactive.[1] Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. For short-term aqueous storage, use a slightly acidic buffer (pH 6.0-6.5) at 4°C.[1]
Thiol Oxidation Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Reduce disulfide bonds using a 10-100 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature prior to conjugation. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide.[2] Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.
Incorrect pH The optimal pH for maleimide-thiol conjugation is 6.5-7.5.[1] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the competing reaction with amines increases, as does maleimide hydrolysis.[1]
Suboptimal Stoichiometry A 10-20 fold molar excess of the maleimide reagent is a common starting point. However, this may need optimization. For small peptides, a 2:1 maleimide to thiol ratio might be optimal, while for larger molecules like nanobodies, a 5:1 ratio could be necessary to overcome steric hindrance.
Inaccessible Thiol Groups The target cysteine residue may be buried within the protein structure. Consider using a denaturant in the reaction buffer if the protein's function is not compromised.

Troubleshooting Workflow for Low Conjugation Efficiency

Low_Conjugation_Efficiency start Low Conjugation Yield check_maleimide Check Maleimide Integrity (Freshly prepared? Stored properly?) start->check_maleimide check_thiol Verify Free Thiol Availability (Perform Ellman's Assay) check_maleimide->check_thiol Yes hydrolysis High Probability of Maleimide Hydrolysis check_maleimide->hydrolysis No check_pH Confirm Reaction pH (Is it between 6.5-7.5?) check_thiol->check_pH Yes oxidation Thiol Oxidation Likely check_thiol->oxidation No check_ratio Evaluate Molar Ratio (Is there sufficient maleimide excess?) check_pH->check_ratio Yes suboptimal_pH Suboptimal pH check_pH->suboptimal_pH No suboptimal_ratio Insufficient Maleimide check_ratio->suboptimal_ratio No solution_hydrolysis Use Fresh Maleimide and Anhydrous Solvent hydrolysis->solution_hydrolysis solution_oxidation Reduce Disulfides (TCEP) Degas Buffers, Use EDTA oxidation->solution_oxidation solution_pH Adjust pH to 6.5-7.5 suboptimal_pH->solution_pH solution_ratio Optimize Molar Ratio (Increase Maleimide Excess) suboptimal_ratio->solution_ratio

Troubleshooting logic for low conjugation yield.
Issue 2: Conjugate Instability and Loss of Payload (In Vitro & In Vivo)

Symptoms:

  • Gradual decrease in the amount of intact conjugate over time.

  • Detection of free payload or payload attached to other thiol-containing molecules (e.g., albumin in serum).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed is reversible, especially in environments with high concentrations of other thiols like glutathione. To create a more stable conjugate, induce hydrolysis of the thiosuccinimide ring to the corresponding succinamic acid post-conjugation. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) until hydrolysis is complete, as monitored by mass spectrometry. The resulting ring-opened structure is not susceptible to the retro-Michael reaction.
Thiazine Rearrangement (for N-terminal Cysteine) If the conjugation is with an N-terminal cysteine, the initial adduct can rearrange to a more stable six-membered thiazine ring. While this can prevent the retro-Michael reaction, it alters the structure of the linker. To control this, you can either perform the conjugation at a more acidic pH (e.g., 5.0) to suppress the rearrangement or intentionally drive the reaction to completion at a higher pH if the thiazine structure is desired for its stability.

Reaction Pathways Leading to Conjugate Instability and Stabilization

Conjugate_Stability_Pathways cluster_main Main Conjugation Reaction cluster_side Side Reactions & Stabilization Maleimide Maleimide Thiosuccinimide_Adduct Thiosuccinimide Adduct (Reversible) Maleimide->Thiosuccinimide_Adduct + Thiol (pH 6.5-7.5) Thiol Thiol Thiosuccinimide_Adduct->Thiol Retro-Michael Reaction Hydrolyzed_Adduct Stable Hydrolyzed Adduct (Succinamic Acid) Thiosuccinimide_Adduct->Hydrolyzed_Adduct Hydrolysis (pH > 8.0) Irreversible Thiol_Exchange Thiol Exchange Product (e.g., with Glutathione) Thiosuccinimide_Adduct->Thiol_Exchange + External Thiol Thiazine_Product Stable Thiazine Adduct (N-terminal Cys) Thiosuccinimide_Adduct->Thiazine_Product Intramolecular Rearrangement (pH > 7.0)

Pathways of maleimide-thiol adducts.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions in maleimide-thiol conjugation?

A1: The primary side reactions are:

  • Hydrolysis of the maleimide ring: This occurs in aqueous solutions, especially at pH > 7.5, and inactivates the maleimide.

  • Retro-Michael reaction (thiol exchange): The thiosuccinimide bond is reversible and can lead to the exchange of the conjugated molecule with other thiols, such as glutathione in vivo.

  • Reaction with amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.

  • Thiazine rearrangement: With N-terminal cysteines, the initial conjugate can undergo an intramolecular cyclization to form a stable six-membered thiazine ring.

Q2: How does pH affect the maleimide-thiol reaction and its side reactions?

A2: pH is a critical parameter:

  • Optimal pH (6.5-7.5): Maximizes the rate of the specific reaction between thiols and maleimides while minimizing side reactions. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Acidic pH (<6.5): The reaction rate with thiols decreases as the thiol group is less likely to be in its reactive thiolate form. However, acidic conditions (e.g., pH 5.0) can be used to suppress thiazine rearrangement.

  • Alkaline pH (>7.5): The rate of maleimide hydrolysis increases significantly. The reaction with primary amines (lysine residues) also becomes more prominent. Thiazine rearrangement is accelerated at higher pH.

Q3: My maleimide conjugate is unstable in plasma. How can I improve its stability?

A3: The primary cause of instability in plasma is the retro-Michael reaction, leading to thiol exchange with abundant thiols like glutathione. To enhance stability, you can induce the hydrolysis of the thiosuccinimide ring of your purified conjugate to form a stable succinamic acid derivative. This is typically done by incubating the conjugate in a buffer at pH 8.5-9.0 and monitoring the conversion by mass spectrometry. The resulting ring-opened product is no longer susceptible to the retro-Michael reaction.

Q4: I am conjugating a maleimide to a peptide with an N-terminal cysteine and see an unexpected product with the same mass. What is it and how can I avoid it?

A4: You are likely observing a thiazine rearrangement product. This is an isomer of the expected thiosuccinimide adduct and thus has the same mass. It can be identified by UHPLC-MS/MS, as the two isomers often have different retention times and fragmentation patterns. To avoid this, you can either:

  • Perform the conjugation reaction at a more acidic pH (e.g., 5.0-6.0).

  • Acetylate the N-terminal amine of the cysteine before conjugation.

Q5: Can I store my maleimide-functionalized molecule in an aqueous buffer?

A5: It is not recommended to store maleimide-functionalized molecules in aqueous buffers for extended periods due to the risk of hydrolysis. For storage, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations only. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.

Quantitative Data Summary

Table 1: pH Dependence of Maleimide Hydrolysis
pHApproximate Half-life of N-ethylmaleimide (NEM)
6.0> 16 hours
7.0~ 8 hours
8.0~ 1 hour

Note: Half-life values are approximate and can vary depending on the specific maleimide derivative and buffer composition.

Table 2: Stability of Thiosuccinimide Adducts in the Presence of Glutathione (GSH)
Maleimide AdductThiol pKaIncubation ConditionsHalf-life of ConversionExtent of Conversion
N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA)6.6with GSH18 h~12%
N-phenylmaleimide (NPM) - MPA6.6with GSH3.1 h~90%
N-aminoethylmaleimide (NAEM) - MPA6.6with GSH--
NEM - 4-mercaptohydrocinnamic acid (MPP)7.0with GSH--
NEM - N-acetyl-l-cysteine (NAC)9.5with GSH258 h~1%

Data from model studies on N-substituted thioether succinimides incubated with glutathione.

Table 3: pH Dependence of Thiazine Rearrangement
pHTime% Conversion to Thiazine (for CGF-MPA adduct)
5.024 h~0%
7.324 h~90%
8.424 hNearly 90%

Data from a study on a tripeptide model system (H-Cys-Gly-Phe-OH conjugated with 3-maleimidopropionic acid).

Detailed Experimental Protocols

Protocol 1: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy

This protocol allows for the quantitative measurement of maleimide hydrolysis by monitoring the decrease in absorbance at the characteristic wavelength of the maleimide double bond (~302 nm).

Materials:

  • Maleimide-containing compound

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 8.0)

  • Anhydrous DMSO or DMF

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of the maleimide compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Equilibrate the reaction buffers to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Dilute the maleimide stock solution into the different pH buffers to a final concentration that gives an initial absorbance of ~1.0 at the λmax of the maleimide (around 302 nm, but should be determined experimentally).

  • Immediately start monitoring the absorbance of the solution at the λmax.

  • Record absorbance readings at regular time intervals. The frequency of readings will depend on the expected rate of hydrolysis (e.g., every minute for pH 8.0, every 30 minutes for pH 7.0).

  • Plot the absorbance versus time to determine the rate of hydrolysis. The half-life can be calculated from the first-order decay constant.

Protocol 2: Quantifying Thiol Exchange in Maleimide Conjugates by RP-HPLC

This protocol is used to determine the rate of deconjugation (via retro-Michael reaction and subsequent thiol exchange) of a maleimide-thiol adduct in a simulated physiological environment.

Materials:

  • Purified maleimide conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a solution of the maleimide conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

  • To initiate the degradation study, add GSH to a physiologically relevant concentration (e.g., 5 mM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of 0.1% TFA in ACN to precipitate protein and stop the reaction. Centrifuge to pellet any precipitate.

  • Analyze the supernatant by RP-HPLC. The mobile phases are typically A: 0.1% TFA in water and B: 0.1% TFA in ACN.

  • Use a suitable gradient to separate the intact conjugate, the free payload, and any other degradation products.

  • Monitor the elution profile at a wavelength where the payload and conjugate absorb.

  • Quantify the peak areas corresponding to the different species to determine the percentage of intact conjugate remaining over time.

Protocol 3: Detection and Quantification of Thiazine Rearrangement by UHPLC-MS/MS

This method is used to separate and identify the thiosuccinimide and thiazine isomers, which have the same mass.

Materials:

  • Crude or purified conjugation reaction mixture

  • 0.1% Formic acid in water

  • 0.1% Formic acid in acetonitrile

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 column suitable for peptide/protein separation

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with 0.1% formic acid in water/acetonitrile.

  • UHPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a gradient to achieve separation of the isomeric products (e.g., a shallow gradient of 5-50% B over 15-30 minutes).

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS1 Scan: Scan for the m/z of the expected conjugate.

    • MS2 Scan (Fragmentation): Select the parent ion mass and fragment it. The thiosuccinimide and thiazine isomers may produce unique fragment ions that allow for their unambiguous identification.

  • Data Analysis: Integrate the peak areas of the two isomers in the UHPLC chromatogram to determine their relative abundance.

References

Technical Support Center: Enhancing the Stability of DSPE-PEG-Maleimide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling and application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) formulations.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with DSPE-PEG-Mal.

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Hydrolysis of Maleimide Group: The maleimide ring is susceptible to hydrolysis at pH values outside the optimal range, rendering it inactive for thiol conjugation.[1][2]- Maintain the reaction pH between 6.5 and 7.5.[1][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. - Prepare DSPE-PEG-Mal solutions fresh before each use. - Store stock solutions in a dry, water-miscible solvent like DMSO or DMF.
2. Oxidation of Thiol Groups: Sulfhydryl groups on peptides or proteins can oxidize to form disulfide bonds, which are unreactive with maleimides.- Add a chelating agent, such as 2-5 mM EDTA, to the reaction buffer to prevent metal-catalyzed oxidation. - Consider using a reducing agent like TCEP, which does not need to be removed before adding the maleimide reagent.
3. Steric Hindrance: Dense packing of PEG chains or the large size of the molecule to be conjugated can physically block access to the maleimide group.- Optimize the molar ratio of maleimide to thiol; a 10-20 fold molar excess of the maleimide reagent is a common starting point for small molecules. For larger molecules, this ratio may need to be adjusted. - Consider using a longer PEG chain on the DSPE-PEG-Mal to increase the accessibility of the maleimide group.
Formation of Aggregates in Formulation 1. Hydrolysis of DSPE Ester Bonds: The ester linkages in the DSPE lipid can hydrolyze under acidic or alkaline conditions, leading to the formation of lysolipids and fatty acids, which can alter the liposome structure.- Maintain the pH of aqueous formulations close to neutral (pH 6.5-7.4) to minimize ester hydrolysis. - Avoid prolonged exposure to high temperatures.
2. High Ionic Strength of Buffer: Highly charged nanoparticles can aggregate in buffers with high salt concentrations.- If possible, reduce the ionic strength of the buffer. - Ensure adequate PEGylation on the nanoparticle surface to provide steric stabilization.
Inconsistent Experimental Results 1. Improper Storage and Handling: DSPE-PEG-Mal is sensitive to moisture and elevated temperatures, leading to degradation over time.- Store the solid DSPE-PEG-Mal at -20°C under desiccated conditions. - Avoid frequent freeze-thaw cycles of stock solutions.
2. Inaccurate Quantification of Reactive Maleimide: The amount of active maleimide may be lower than expected due to hydrolysis.- Quantify the active maleimide groups on your DSPE-PEG-Mal functionalized nanoparticles before proceeding with conjugation reactions using a technique like an indirect Ellman's assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide conjugation reaction?

The optimal pH range for the reaction between a maleimide group and a thiol (sulfhydryl) group is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. At a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines. Below pH 6.5, the reaction rate slows down significantly.

Q2: How should I store my DSPE-PEG-Mal?

DSPE-PEG-Mal should be stored as a solid at -20°C in a dry environment. It is recommended to desiccate the product during storage. For solutions, it is best to prepare them fresh right before use. If a stock solution must be prepared, use a dry, water-miscible, and biocompatible solvent such as DMSO or DMF and store at -20°C, minimizing freeze-thaw cycles.

Q3: My DSPE-PEG-Mal formulation is showing signs of degradation. What are the likely causes?

There are two primary degradation pathways for DSPE-PEG-Mal:

  • Maleimide Ring Hydrolysis: The maleimide group can undergo hydrolysis to form a non-reactive maleamic acid, especially at pH values above 7.5. This prevents the conjugation of thiol-containing molecules.

  • DSPE Ester Bond Hydrolysis: The ester bonds in the DSPE lipid anchor are susceptible to hydrolysis, particularly in acidic (below pH 6.5) or alkaline (above pH 7.4) conditions and at elevated temperatures. This can lead to the breakdown of the entire lipid-PEG conjugate.

Q4: How can I confirm that my DSPE-PEG-Mal is still active?

The activity of the maleimide group can be assessed using an indirect Ellman's assay. This method involves reacting the maleimide-containing sample with a known excess of a thiol-containing compound (like cysteine) and then quantifying the remaining unreacted thiols using Ellman's reagent (DTNB). The difference between the initial and final amount of thiol gives the amount of active maleimide.

Q5: What analytical techniques can be used to monitor the stability of DSPE-PEG-Mal formulations?

Several techniques can be employed to assess the stability of your formulations:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the intact DSPE-PEG-Mal from its degradation products.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Can be used to detect changes in the molecular weight of DSPE-PEG-Mal, which would indicate hydrolysis of either the ester bonds or the maleimide ring.

  • Dynamic Light Scattering (DLS): Can monitor changes in the size and aggregation state of your nanoparticles or liposomes over time.

Key Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation
  • Dissolve the Thiol-Containing Molecule: Dissolve your thiol-containing peptide or protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 7.5. If necessary, include 1-5 mM EDTA to prevent thiol oxidation.

  • Dissolve DSPE-PEG-Mal: Immediately before use, dissolve the DSPE-PEG-Mal in the same buffer or a compatible organic solvent like DMSO.

  • React the Components: Add the DSPE-PEG-Mal solution to the thiol-containing molecule solution. The molar ratio will need to be optimized, but a starting point is often a 5- to 20-fold molar excess of the maleimide.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional): To cap any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol or cysteine can be added.

  • Purification: Remove unconjugated molecules and byproducts using a suitable method such as dialysis, size exclusion chromatography, or tangential flow filtration.

Protocol 2: Indirect Ellman's Assay for Quantifying Active Maleimide Groups
  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0.

    • Ellman's Reagent Solution: 4 mg/mL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction buffer.

    • Cysteine Standard Solution: A freshly prepared solution of L-cysteine of known concentration (e.g., 1 mM) in the reaction buffer.

  • Reaction:

    • Incubate a known amount of your maleimide-containing sample with a 5-fold molar excess of the cysteine standard solution.

    • Allow the reaction to proceed for 30 minutes at room temperature to ensure complete reaction of the active maleimides with the thiols.

  • Quantification:

    • Take an aliquot of the reaction mixture and add it to the Ellman's reagent solution.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of unreacted cysteine by comparing the absorbance to a standard curve of known cysteine concentrations.

  • Calculation:

    • The amount of active maleimide is the initial amount of cysteine minus the amount of unreacted cysteine.

Visualizing Key Processes

DSPE_PEG_Mal_Degradation_Pathways DSPE_PEG_Mal Intact DSPE-PEG-Maleimide Hydrolyzed_Mal Inactive Maleamic Acid Derivative (Hydrolyzed Maleimide) DSPE_PEG_Mal->Hydrolyzed_Mal  pH > 7.5 (Maleimide Hydrolysis) Hydrolyzed_DSPE Lysolipid and Fatty Acid (Hydrolyzed DSPE) DSPE_PEG_Mal->Hydrolyzed_DSPE  pH < 6.5 or > 7.4  Elevated Temperature (Ester Hydrolysis)

Caption: Primary degradation pathways for DSPE-PEG-Maleimide.

Thiol_Maleimide_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Thiol_Molecule Thiol-containing Molecule (e.g., Peptide, Antibody) Reaction_Mix Reaction Mixture (pH 6.5 - 7.5) Thiol_Molecule->Reaction_Mix DSPE_PEG_Mal DSPE-PEG-Maleimide DSPE_PEG_Mal->Reaction_Mix Purified_Conjugate Purified DSPE-PEG-Conjugate Reaction_Mix->Purified_Conjugate  Removal of  unreacted components

Caption: General workflow for thiol-maleimide conjugation.

References

Technical Support Center: Quenching Unreacted Maleimide Groups in DSPE-PEG8-Mal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted maleimide groups in DSPE-PEG8-Mal reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted maleimide groups?

A1: Quenching unreacted maleimide groups is a critical step to prevent non-specific crosslinking or reaction with other thiol-containing molecules in subsequent applications, which could lead to undesired products and reduced purity of the final conjugate.[1] Excess maleimides can also react with other nucleophiles, so quenching ensures the stability and homogeneity of your product.

Q2: What are the most common quenching agents for maleimide reactions?

A2: The most common quenching agents are small molecule thiols such as 2-mercaptoethanol (β-mercaptoethanol or BME) and L-cysteine.[1] These reagents react rapidly with the maleimide group, effectively capping it.

Q3: What is the recommended concentration of the quenching agent?

A3: A molar excess of the quenching agent is used to ensure all unreacted maleimide groups are capped. A final concentration of 2 mM 2-mercaptoethanol has been used for quenching in DSPE-PEG-maleimide reactions.[2] Other protocols suggest a final concentration of 10-50 mM for quenching agents like cysteine.[3] The optimal concentration can depend on the initial concentration of the maleimide.

Q4: How long should the quenching reaction be carried out?

A4: The quenching reaction is typically rapid. An incubation time of 15 to 30 minutes at room temperature is generally sufficient to ensure complete quenching of the unreacted maleimide groups.[3]

Q5: At what pH should the quenching reaction be performed?

A5: The quenching reaction should be performed at a pH between 6.5 and 7.5. This pH range is optimal for the maleimide-thiol reaction while minimizing side reactions such as hydrolysis of the maleimide group, which is more prevalent at higher pH.

Q6: Can the quenching agent be removed after the reaction?

A6: Yes, the excess quenching agent and the quenched maleimide product should be removed from the final conjugate. This can be achieved through methods such as dialysis, size-exclusion chromatography (SEC), or ultrafiltration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency before quenching Suboptimal pH for the primary conjugation reaction.Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 for maleimide-thiol coupling.
Instability of the maleimide group.Use freshly prepared this compound solutions, as maleimides can hydrolyze in aqueous solutions over time.
Incomplete quenching of unreacted maleimide Insufficient amount of quenching agent.Increase the molar excess of the quenching agent (e.g., 2-mercaptoethanol or L-cysteine).
Insufficient reaction time.Extend the quenching reaction time to 30-60 minutes.
Formation of unexpected side products Reaction with N-terminal cysteine leading to thiazine rearrangement.If conjugating to a peptide with an N-terminal cysteine, consider performing the conjugation at a more acidic pH to minimize this side reaction.
Hydrolysis of the maleimide group at high pH.Maintain the pH of the reaction mixture between 6.5 and 7.5.
Reaction of maleimide with primary amines.Avoid pH values above 7.5, as the reaction with primary amines becomes more favorable.
Precipitation of the conjugate during quenching High concentration of the quenching agent or conjugate.Perform the quenching reaction in a sufficiently large volume to maintain the solubility of all components.
Change in buffer composition.Ensure the buffer used for quenching is compatible with the solubility of the this compound conjugate.

Comparison of Common Quenching Agents

Feature2-Mercaptoethanol (BME)L-Cysteine
Reactivity HighHigh
Mechanism Michael addition of the thiol group to the maleimide double bond.Michael addition of the thiol group to the maleimide double bond.
Typical Concentration 2 mM has been reported for DSPE-PEG-Mal reactions.10-50 mM is a general recommendation for quenching maleimide reactions.
Advantages Readily available and effective.A naturally occurring amino acid, which may be desirable in some biological applications.
Potential Side Products Forms a stable thioether adduct with the maleimide.Can potentially form a thiazine rearrangement product if reacting with an N-terminal maleimide, though less likely in a quenching context.

Experimental Protocols

Protocol: Quenching Unreacted DSPE-PEG8-Maleimide

This protocol provides a general procedure for quenching unreacted maleimide groups following a conjugation reaction with a thiol-containing molecule.

Materials:

  • This compound conjugate reaction mixture

  • Quenching agent stock solution (e.g., 100 mM 2-mercaptoethanol or 1 M L-cysteine in a compatible buffer)

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Purification system (e.g., dialysis cassette, SEC column)

Procedure:

  • Prepare the Quenching Agent: Prepare a fresh stock solution of the chosen quenching agent (2-mercaptoethanol or L-cysteine) in the reaction buffer.

  • Add Quenching Agent: Add the quenching agent stock solution to the this compound conjugate reaction mixture to achieve the desired final concentration (e.g., a final concentration of 2-10 mM).

  • Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to the purification step to remove the excess quenching agent and the quenched maleimide-thiol adduct. This can be done by:

    • Dialysis: Dialyze the reaction mixture against a suitable buffer.

    • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger conjugate from the smaller quenching agent and byproducts.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_quench Quenching cluster_purify Purification cluster_final Final Product prep_dspe This compound Solution conjugation Mix and Incubate (pH 6.5-7.5, RT, 1-2h) prep_dspe->conjugation prep_thiol Thiol-containing Molecule (e.g., Peptide, Antibody) prep_thiol->conjugation add_quench Add Quenching Agent (e.g., 2-Mercaptoethanol) conjugation->add_quench quench_incubate Incubate (RT, 15-30 min) add_quench->quench_incubate purification Purify Conjugate (e.g., SEC, Dialysis) quench_incubate->purification final_product Purified DSPE-PEG8-Conjugate purification->final_product G cluster_main Quenching Reaction cluster_side Potential Side Reactions unreacted_mal Unreacted DSPE-PEG8-Maleimide quenched_product Stable Quenched Product unreacted_mal->quenched_product Michael Addition (pH 6.5-7.5) hydrolysis Hydrolysis Product (Inactive Maleamic Acid) unreacted_mal->hydrolysis High pH (>7.5) amine_reaction Amine Adduct unreacted_mal->amine_reaction High pH (>7.5) + Primary Amine quenching_agent Quenching Agent (e.g., R-SH) quenching_agent->quenched_product

References

impact of temperature on DSPE-PEG8-Mal conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information on the impact of temperature on DSPE-PEG-Maleimide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for DSPE-PEG-Maleimide conjugation?

A1: The optimal temperature for maleimide-thiol conjugation is a balance between reaction kinetics and reagent stability. Reactions are typically performed at either room temperature (20–25°C) for faster kinetics or at 4°C for enhanced stability, particularly for sensitive biomolecules.[1]

  • Room Temperature (20–25°C): This temperature generally provides a rapid reaction, often complete within 30 minutes to 2 hours.[1][2]

  • 4°C: At this temperature, the reaction rate is slower, and may require an extended incubation period, such as overnight (8–16 hours), to achieve high efficiency.[1] This is recommended for proteins that are sensitive to degradation.[1]

Q2: How does temperature influence the speed of the conjugation reaction?

A2: The maleimide-thiol reaction is temperature-dependent; higher temperatures accelerate the reaction rate. A reaction that takes 1-2 hours at room temperature might require overnight incubation at 4°C to reach the same level of completion.

Q3: How does temperature affect the stability of the DSPE-PEG-Maleimide reagent?

A3: The maleimide group is susceptible to hydrolysis, a side reaction that opens the maleimide ring to form a non-reactive maleamic acid. The rate of this hydrolysis increases significantly with both increasing temperature and pH. Storing maleimide-functionalized nanoparticles for 7 days at 20°C resulted in a 40% loss of reactivity, whereas storage at 4°C led to only a ~10% decrease. For long-term stability, DSPE-PEG-Maleimide should be stored at -20°C under dry conditions.

Q4: What are the risks associated with performing the conjugation at higher temperatures (e.g., 37°C)?

A4: While a higher temperature like 37°C will increase the rate of the desired conjugation, it also significantly accelerates the rate of undesirable side reactions. The primary risk is the increased rate of maleimide hydrolysis. For example, at pH 7.4, the hydrolysis rate is approximately five times faster at 37°C compared to 20°C. This can lead to a lower overall yield of the final conjugate. Additionally, at higher pH values, reactions with other nucleophilic groups, such as the primary amines on lysine residues, can become more competitive.

Q5: Is it necessary to consider the physical properties of the DSPE-PEG lipid itself at different temperatures?

A5: Yes, the physical state of the lipid can be important. DSPE-PEG(2000) micelles, for instance, undergo a lipid chain melting transition at approximately 12.8°C. Below this temperature, the lipid core is in a more gel-like state, which can affect micelle stability and monomer exchange rates. While conjugation is still possible, performing the reaction above the transition temperature ensures the lipid core is in a fluid state, which may improve reaction consistency.

Troubleshooting Guide

This guide addresses common issues encountered during DSPE-PEG-Maleimide conjugation, with a focus on temperature-related factors.

ProblemPotential CauseRecommended Solution
Low Conjugation Yield Maleimide Hydrolysis: The reaction temperature and/or pH is too high, causing the maleimide group to hydrolyze before it can react with the thiol.• Lower the reaction temperature to 4°C and increase the incubation time. • Ensure the reaction buffer pH is strictly within the optimal range of 6.5–7.5. Prepare fresh buffer before each experiment.
Slow Reaction Kinetics: The reaction temperature is too low for the chosen incubation time.• Increase the incubation time. A reaction at 4°C may require 8-16 hours. • If the biomolecule is stable, consider increasing the temperature to room temperature (20-25°C) to accelerate the reaction.
Product Instability / Aggregation Reversibility of Thioether Bond: While generally stable, the thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols.• This is not strongly temperature-dependent under typical conditions but can be influenced by the reducing environment. Ensure excess reducing agents like DTT are removed before conjugation. TCEP does not need to be removed.
DSPE-PEG Micelle Instability: The reaction is being performed below the lipid's chain melting transition temperature, affecting micelle properties.• For DSPE-PEG(2000), consider running the reaction at a temperature above 13°C to ensure the lipid core is in a fluid state.
Presence of Side Products Reaction with Non-Thiol Groups: The reaction pH and temperature are too high, promoting reactions with primary amines (e.g., lysine).• Lower the reaction pH to the 6.5-7.0 range to maximize selectivity for thiols. • Avoid temperatures above room temperature if possible.
Thiazine Rearrangement: An N-terminal cysteine on your peptide/protein is reacting with the succinimide ring. This is more prominent at pH > 7.5.• Perform the conjugation at a more acidic pH (e.g., 6.5) to keep the N-terminal amine protonated and less nucleophilic.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
ParameterConditionRationale & Notes
Temperature 4°CSlower reaction, but minimizes hydrolysis and is ideal for sensitive proteins.
Room Temperature (20-25°C)Faster reaction kinetics, suitable for most applications.
Reaction Time 8–16 hours (overnight) at 4°CCompensates for the slower reaction rate at low temperatures.
30 minutes – 2 hours at 20-25°CTypically sufficient for high conjugation efficiency at room temperature.
pH 6.5–7.5Optimal range for selective and efficient reaction with thiols while minimizing maleimide hydrolysis.
Molar Ratio 10:1 to 20:1 (Maleimide:Thiol)A molar excess of the maleimide reagent is often used to drive the reaction to completion. However, this should be optimized for each specific system.
Table 2: Influence of Temperature and pH on Maleimide Stability
pHTemperatureObservation on Maleimide Stability
5.520°C & 37°CHydrolysis is extremely slow at both temperatures.
7.4 20°C Relatively stable, but hydrolysis occurs over time.
7.4 37°C Hydrolysis rate is ~5 times faster than at 20°C.
> 7.5AnyThe rate of hydrolysis and reaction with amines increases significantly.

Experimental Protocols

Protocol: Temperature Optimization for DSPE-PEG8-Mal Conjugation

This protocol outlines a method to determine the optimal reaction temperature for your specific thiol-containing molecule (e.g., peptide, protein).

Materials:

  • DSPE-PEG8-Maleimide

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2. (Prepare fresh and degas before use).

  • Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine.

  • Analytical equipment (e.g., HPLC with a C18 column, Mass Spectrometer).

Procedure:

  • Prepare Reagent Stock Solutions:

    • Dissolve DSPE-PEG8-Maleimide in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution immediately before use to minimize hydrolysis.

    • Dissolve your thiol-containing molecule in the Reaction Buffer to a known concentration (e.g., 1 mg/mL). If the molecule has disulfide bonds, reduce them first using an appropriate reducing agent like TCEP.

  • Set Up Conjugation Reactions:

    • Set up three separate reaction tubes. For a 100 µL final reaction volume, add the appropriate volume of your thiol-molecule solution.

    • Place one tube at 4°C (on ice), one at room temperature (~22°C), and one in a 37°C water bath. Allow them to equilibrate for 5 minutes.

    • To each tube, add the DSPE-PEG8-Maleimide stock solution to achieve the desired molar excess (e.g., 10:1). Add the maleimide solution dropwise while gently vortexing.

  • Incubation and Time Points:

    • Incubate each reaction at its respective temperature.

    • Take aliquots (e.g., 10 µL) from each reaction at various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, and 16 hrs for the 4°C reaction).

    • Immediately quench the reaction in the aliquot by adding a large excess of a quenching reagent to consume any unreacted maleimide.

  • Analysis:

    • Analyze each quenched aliquot by reverse-phase HPLC.

    • Monitor the disappearance of the starting materials (thiol-molecule) and the appearance of the new conjugate peak. The conjugate will have a different retention time.

    • Calculate the conjugation efficiency at each time point and temperature by integrating the peak areas.

    • Optionally, confirm the identity of the conjugate peak using mass spectrometry.

  • Determine Optimal Condition:

    • Compare the results to identify the temperature and time combination that provides the highest yield of the desired conjugate with the minimal formation of degradation or side products.

Visualizations

experimental_workflow prep_reagents 1. Prepare Reagents - DSPE-PEG-Mal in DMSO - Thiol-molecule in Buffer (pH 7.2) setup_rxns 2. Set Up Parallel Reactions (e.g., 4°C, 22°C, 37°C) prep_reagents->setup_rxns add_mal 3. Add Maleimide Reagent (Start time T=0) setup_rxns->add_mal incubate 4. Incubate at Respective Temperatures add_mal->incubate sampling 5. Take & Quench Aliquots (e.g., 30m, 1h, 2h, 4h, 16h) incubate->sampling analysis 6. Analyze by HPLC Quantify Reactants and Product sampling->analysis optimize 7. Determine Optimal Temperature and Time analysis->optimize

Caption: Experimental workflow for temperature optimization.

reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction DSPE_Mal DSPE-PEG-Maleimide Conjugate Stable Thioether Conjugate DSPE_Mal->Conjugate + R-SH (pH 6.5-7.5) Thiol R-SH (Thiol) Thiol->Conjugate Hydrolyzed Inactive Maleamic Acid DSPE_Mal2->Hydrolyzed + H₂O (Accelerated by ↑ Temp & ↑ pH)

Caption: Competing reaction pathways in maleimide conjugation.

troubleshooting_tree start Start: Low Conjugation Yield check_ph Is pH between 6.5-7.5? start->check_ph ph_no No check_ph->ph_no ph_yes Yes check_ph->ph_yes check_temp What was the reaction temp? temp_low Low (4°C) check_temp->temp_low temp_high High (≥RT) check_temp->temp_high sol_ph Solution: Adjust pH to 6.5-7.5 with fresh buffer. ph_no->sol_ph ph_yes->check_temp sol_time Solution: Increase reaction time to 8-16 hours. temp_low->sol_time sol_hydrolysis Potential Cause: Maleimide Hydrolysis. Solution: Lower temp to 4°C. temp_high->sol_hydrolysis

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Purification of DSPE-PEG8-Mal Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction mixture?

A1: The most common impurities include unreacted this compound, hydrolyzed this compound (where the maleimide ring has opened), unreacted thiol-containing molecules (e.g., peptides, proteins), and potentially side-products from thiol exchange reactions.[1] It is crucial to remove these impurities to ensure the homogeneity, purity, and safety of the final conjugate.[1]

Q2: Why is the pH of the reaction and purification buffers important?

A2: The pH is critical for several reasons. The maleimide group is susceptible to hydrolysis, a reaction that opens the maleimide ring and renders it unreactive towards thiols. This hydrolysis is significantly accelerated at pH values above 7.5.[2] Therefore, maintaining a pH range of 6.5-7.5 during conjugation is recommended to ensure efficient and specific thiol-maleimide coupling while minimizing hydrolysis.[3] During purification, especially with methods like HPLC that may use acidic mobile phases, it is important to consider the potential for ester hydrolysis of the DSPE lipid tails, which can be accelerated by heat and acidic conditions.[2]

Q3: How can I minimize the hydrolysis of the maleimide group?

A3: To minimize hydrolysis, it is recommended to:

  • Store this compound in a dry, solid form at -20°C.

  • Prepare aqueous solutions of this compound immediately before use.

  • Maintain the pH of the conjugation reaction between 6.5 and 7.5.

  • Avoid prolonged exposure to aqueous environments and elevated temperatures.

Q4: What are the primary methods for purifying this compound conjugates?

A4: The primary purification methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on the specific properties of the conjugate and the impurities to be removed.

Troubleshooting Guides

Low Conjugate Yield or Purity
Symptom Potential Cause Troubleshooting Step
Low to no conjugate formation Hydrolysis of the maleimide group prior to or during the reaction.Ensure this compound is stored correctly and that aqueous solutions are prepared fresh. Verify the pH of the reaction buffer is between 6.5 and 7.5.
Incorrect buffer composition.Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.
Low recovery after purification Adsorption of the conjugate to the chromatography column or filtration membrane.For HPLC, try different column chemistries or mobile phase additives. For TFF, select a membrane material with low protein/lipid binding.
Precipitation of the conjugate.Ensure the conjugate is soluble in the chosen purification buffers. Adjust buffer composition or pH if necessary.
Presence of unreacted starting materials in the final product Incomplete reaction.Optimize the molar ratio of this compound to the thiol-containing molecule. A 1.5 to 5-fold molar excess of the maleimide linker is often used. Increase reaction time or temperature (while monitoring for hydrolysis).
Inefficient purification.Optimize the purification protocol. For HPLC, adjust the gradient. For SEC, ensure the column has the appropriate fractionation range. For TFF, perform additional diafiltration volumes.
Presence of hydrolyzed this compound in the final product Maleimide hydrolysis during the reaction or purification.Maintain pH control throughout the process. If using HPLC with acidic mobile phases, neutralize the collected fractions immediately.

Comparison of Purification Methods

Method Principle Typical Purity Yield Advantages Disadvantages
RP-HPLC Separation based on hydrophobicity.High (>95%)Moderate to HighHigh resolution, capable of separating closely related impurities.Can be denaturing for protein conjugates; requires organic solvents; may be time-consuming for large samples.
SEC Separation based on molecular size.Moderate to HighHighGentle, non-denaturing conditions; effective for removing small molecule impurities.Lower resolution than RP-HPLC; may not separate conjugate from aggregates of similar size.
TFF Separation based on size using a semi-permeable membrane with cross-flow.ModerateHighScalable; rapid for buffer exchange and removal of small molecules; gentle on the product.Not suitable for separating species of similar size (e.g., conjugate from unreacted protein); potential for membrane fouling.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for purifying this compound conjugates. Optimization will be required for specific applications.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.

  • Monitoring: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds and/or 280 nm for aromatic amino acids).

  • Fraction Collection: Collect the fractions corresponding to the desired conjugate peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Product Recovery: Pool the pure fractions and lyophilize to obtain the purified conjugate.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted small molecules from the this compound conjugate.

Instrumentation and Reagents:

  • Chromatography system (e.g., FPLC) with a UV detector

  • SEC column with an appropriate molecular weight fractionation range

  • Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. The buffer should contain at least 0.15 M NaCl to prevent ionic interactions with the column matrix.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of running buffer.

  • Sample Preparation: The sample should be clear and free of particulate matter. Centrifuge and filter (0.22 µm) the sample before injection.

  • Injection: Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the running buffer at a constant flow rate. The conjugate, being larger, will elute before smaller impurities like unreacted this compound.

  • Fraction Collection: Collect fractions and monitor the UV absorbance to identify the peak corresponding to the purified conjugate.

  • Analysis: Pool the fractions containing the purified conjugate and verify purity by analytical HPLC or SDS-PAGE (for protein conjugates).

Protocol 3: Purification by Tangential Flow Filtration (TFF)

This protocol is ideal for buffer exchange and removing small molecule impurities from larger this compound conjugates.

Instrumentation and Reagents:

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber membrane with an appropriate molecular weight cutoff (MWCO). The MWCO should be significantly smaller than the conjugate.

  • Diafiltration Buffer: The desired final buffer for the conjugate.

Procedure:

  • System Setup: Install the TFF membrane and flush the system with water and then with the diafiltration buffer.

  • Sample Loading: Load the crude conjugate solution into the reservoir.

  • Concentration (Optional): Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.

  • Diafiltration: Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process exchanges the buffer and washes away small molecule impurities. Typically, 5-10 diavolumes are sufficient for efficient removal of small molecules.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Product Recovery: Recover the purified and concentrated conjugate from the system.

  • Analysis: Assess the purity of the final product to confirm the removal of small molecule impurities.

Visualizations

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Analysis start Thiol-containing molecule reaction Thiol-Maleimide Coupling (pH 6.5-7.5) start->reaction reagent This compound reagent->reaction quench Quench with excess thiol (optional) reaction->quench crude Crude Conjugate Mixture quench->crude hplc RP-HPLC crude->hplc High Resolution sec SEC crude->sec Size-based tff TFF crude->tff Scalable analytical_hplc Analytical HPLC hplc->analytical_hplc sec->analytical_hplc tff->analytical_hplc lcms LC-MS analytical_hplc->lcms Identity Confirmation final_product Purified This compound Conjugate lcms->final_product

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Purity? no_conjugate No Conjugate Formed start->no_conjugate Yield low_recovery Low Recovery Post-Purification start->low_recovery Yield unreacted_sm Unreacted Starting Materials Present start->unreacted_sm Purity hydrolyzed_mal Hydrolyzed Maleimide Present start->hydrolyzed_mal Purity check_ph Verify Buffer pH (6.5-7.5) no_conjugate->check_ph fresh_reagents Use Freshly Prepared Reagents no_conjugate->fresh_reagents optimize_purification Optimize Purification Method (Gradient, Column, Membrane) low_recovery->optimize_purification unreacted_sm->optimize_purification optimize_reaction Optimize Reaction (Molar Ratio, Time) unreacted_sm->optimize_reaction hydrolyzed_mal->check_ph neutralize_fractions Neutralize HPLC Fractions Immediately hydrolyzed_mal->neutralize_fractions

References

reducing non-specific binding of DSPE-PEG8-Mal liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of DSPE-PEG8-Mal liposomes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of this compound liposomes?

A1: The primary cause of non-specific binding is the high reactivity of the maleimide group. While maleimides are intended to react with thiol (-SH) groups on target molecules like cysteine residues in peptides and proteins, they can also react with other nucleophiles, particularly at higher pH levels.[1] Above pH 7.5, maleimides can react with primary amines, such as those on lysine residues.[1] Additionally, unreacted maleimide groups on the liposome surface after conjugation can lead to non-specific binding to off-target proteins and cell surfaces.[2]

Q2: How does pH affect the specificity of the maleimide-thiol reaction?

A2: The pH of the reaction buffer is critical for the specificity of the maleimide-thiol conjugation. At a neutral pH of around 7.0, the reaction is highly specific for thiol groups.[1][3] As the pH increases above 7.5, the reactivity of maleimides with primary amines increases, leading to a higher likelihood of non-specific conjugation.

Q3: What is the role of the PEG8 spacer in this compound liposomes?

A3: The polyethylene glycol (PEG) spacer provides a hydrophilic shield on the liposome surface, which has several advantages. It helps to reduce non-specific protein binding and cell adhesion, a property often referred to as "stealth." This PEG layer also increases the stability of the liposomes and extends their circulation time in the bloodstream. The PEG8 chain, specifically, offers flexibility and steric stabilization.

Q4: Can unreacted maleimide groups on the liposome surface cause problems?

A4: Yes, unreacted maleimide groups are a significant source of non-specific binding and can lead to several undesirable effects. These include liposome aggregation, unwanted reactions in vitro and in vivo, and potential immunogenicity. Therefore, it is crucial to quench or block any unreacted maleimide groups after the conjugation step.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound liposomes and provides strategies to mitigate them.

Issue 1: High background signal or non-specific cell binding

This is often due to unreacted maleimide groups or suboptimal reaction conditions.

Diagram of Troubleshooting Workflow for High Non-Specific Binding

G cluster_0 Troubleshooting High Non-Specific Binding Start High Non-Specific Binding Observed Quenching Was quenching of unreacted maleimide performed? Start->Quenching ImplementQuenching Implement Quenching Protocol (e.g., L-cysteine, β-mercaptoethanol) Quenching->ImplementQuenching No CheckpH Was reaction pH between 6.5-7.5? Quenching->CheckpH Yes ImplementQuenching->CheckpH AdjustpH Adjust reaction pH to 6.5-7.5 CheckpH->AdjustpH No Purification Was purification adequate to remove excess reactants? CheckpH->Purification Yes AdjustpH->Purification Blocking Consider adding a blocking agent (e.g., BSA) post-conjugation End Reduced Non-Specific Binding Blocking->End Purification->Blocking Yes ImprovePurification Improve purification method (e.g., dialysis, size exclusion chromatography) Purification->ImprovePurification No ImprovePurification->Blocking

Caption: Workflow for troubleshooting high non-specific binding.

Strategies to Reduce Non-Specific Binding:

StrategyDescriptionKey Parameters
Quenching Unreacted Maleimides After the conjugation reaction with your thiol-containing molecule, add a small molecule with a thiol group to react with and cap any remaining maleimide groups.Reagents: L-cysteine, β-mercaptoethanol, or glutathione. Concentration: Typically a 10-100 fold molar excess relative to the initial maleimide concentration. Incubation: 30-60 minutes at room temperature.
Optimize Conjugation pH Perform the conjugation reaction within a pH range of 6.5-7.5 to ensure high specificity for the thiol-maleimide reaction and minimize reactions with amines.Buffers: Phosphate-buffered saline (PBS) or HEPES buffer at the desired pH.
Incorporate Blocking Agents After quenching, the addition of a blocking agent like Bovine Serum Albumin (BSA) can help to passivate the liposome surface and reduce non-specific interactions.Agent: BSA or other inert proteins. Timing: Add after the conjugation and quenching steps.
Purification Ensure thorough purification of the liposomes after conjugation and quenching to remove any unreacted reagents or byproducts.Methods: Dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
Issue 2: Liposome Aggregation

Aggregation can be caused by a variety of factors, including interactions between unquenched maleimide groups and the presence of divalent cations.

Strategies to Prevent Aggregation:

StrategyDescriptionKey Parameters
Quenching As with non-specific binding, quenching unreacted maleimides is crucial to prevent cross-linking between liposomes.See quenching parameters in Issue 1.
PEG Density The density of the PEG chains on the liposome surface can influence stability. Higher PEG densities generally provide better steric hindrance against aggregation.Molar ratio of this compound in the lipid formulation.
Buffer Composition Divalent cations like Ca²⁺ and Mg²⁺ can sometimes promote liposome aggregation.Use buffers with low concentrations of divalent cations if aggregation is an issue.

Experimental Protocols

Protocol 1: Quenching Unreacted Maleimide Groups on Liposomes
  • Prepare Quenching Solution: Prepare a stock solution of L-cysteine (or β-mercaptoethanol) in a compatible buffer (e.g., PBS pH 7.4). A typical stock concentration is 100 mM.

  • Calculate Amount: Determine the initial molar amount of this compound used in the liposome formulation. Calculate the volume of the quenching solution needed to achieve a 50-fold molar excess.

  • Add Quenching Agent: Add the calculated volume of the quenching solution to your liposome suspension.

  • Incubate: Gently mix and incubate the reaction for 1 hour at room temperature.

  • Purify: Remove the excess quenching agent by dialysis or size exclusion chromatography.

Diagram of the Maleimide Quenching Process

G cluster_0 Maleimide Quenching Workflow Liposome_Mal Liposome with Unreacted Maleimide Quenching_Agent Add Thiol Quenching Agent (e.g., L-cysteine) Liposome_Mal->Quenching_Agent Incubate Incubate (1 hr, RT) Quenching_Agent->Incubate Quenched_Liposome Quenched Liposome Incubate->Quenched_Liposome Purify Purify (Dialysis/SEC) Quenched_Liposome->Purify Final_Product Final Functionalized Liposome Purify->Final_Product

Caption: Workflow for quenching unreacted maleimide groups.

Protocol 2: Conjugation of a Thiolated Peptide to this compound Liposomes
  • Prepare Liposomes: Prepare liposomes containing this compound using your desired method (e.g., thin-film hydration followed by extrusion).

  • Prepare Peptide: Dissolve the thiolated peptide in a déassed buffer (e.g., PBS, pH 7.0-7.4) to prevent disulfide bond formation.

  • Reaction Setup: Mix the liposome suspension with the thiolated peptide solution. A typical molar ratio is a 1.5 to 5-fold excess of peptide to maleimide, but this should be optimized for your specific application.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quench: Quench any unreacted maleimide groups as described in Protocol 1.

  • Purify: Purify the conjugated liposomes to remove excess peptide and quenching agent.

Signaling Pathways and Relationships

Diagram of Factors Influencing Non-Specific Binding

G cluster_0 Factors Influencing Non-Specific Binding NSB Non-Specific Binding Unreacted_Mal Unreacted Maleimide Unreacted_Mal->NSB High_pH High pH (>7.5) High_pH->NSB increases amine reactivity Serum_Proteins Serum Proteins Serum_Proteins->NSB ECM Extracellular Matrix Components ECM->NSB Quenching Quenching Quenching->Unreacted_Mal reduces pH_Control pH Control (6.5-7.5) pH_Control->High_pH avoids PEG_Shield PEG Shielding PEG_Shield->Serum_Proteins reduces interaction PEG_Shield->ECM reduces interaction

Caption: Factors influencing non-specific binding and mitigation strategies.

References

Technical Support Center: Optimizing DSPE-PEG8-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG8-Maleimide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the conjugation of thiol-containing molecules to DSPE-PEG8-Maleimide.

Question: Why am I observing low or no conjugation efficiency?

Answer:

Low or no conjugation efficiency is a common issue that can arise from several factors. Follow this systematic approach to troubleshoot the problem:

1. Assess the Stability and Reactivity of DSPE-PEG8-Maleimide:

  • Potential Cause: Maleimide Hydrolysis. The maleimide group on the DSPE-PEG8-Maleimide is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3]

    • Solution:

      • Always prepare aqueous solutions of DSPE-PEG8-Maleimide immediately before use.[1][4] For longer-term storage, keep the reagent in a dry, solid form at -20°C.

      • If you must pre-dissolve the DSPE-PEG8-Maleimide, use an anhydrous solvent like DMSO or DMF and add it to the reaction buffer right before starting the conjugation.

      • Storage of maleimide-functionalized nanoparticles at 4°C for 7 days can lead to a ~10% decrease in reactivity, while storage at 20°C can result in a ~40% loss of reactivity.

2. Verify the Availability of Free Thiols on Your Molecule:

  • Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) on your peptide, antibody, or other molecules can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This can be catalyzed by the presence of metal ions.

    • Solution:

      • Reduce Disulfide Bonds: If your molecule contains disulfide bonds, they must be reduced prior to the conjugation reaction. Common reducing agents include TCEP (Tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol).

        • TCEP: Effective over a wide pH range and does not need to be removed before adding the maleimide reagent.

        • DTT: Optimal at pH > 7. Being a thiol-containing compound, excess DTT must be removed before the conjugation reaction to prevent it from competing with your molecule of interest.

      • Prevent Re-oxidation:

        • Degas your buffers to remove dissolved oxygen.

        • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.

        • Work with your solutions on ice when possible to slow down oxidation.

3. Optimize Reaction Conditions:

  • Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for both the efficiency and specificity of the conjugation.

    • Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.

      • Below pH 6.5, the reaction rate slows down.

      • Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Potential Cause: Incorrect Stoichiometry. The molar ratio of DSPE-PEG8-Maleimide to your thiol-containing molecule can significantly impact conjugation efficiency.

    • Solution: An excess of the maleimide reagent is often used to drive the reaction to completion. However, the optimal ratio can depend on the size and steric hindrance of the molecule being conjugated.

      • For a small peptide (e.g., cRGDfK), a 2:1 maleimide to thiol molar ratio has been shown to be optimal.

      • For a larger protein (e.g., a nanobody), a 5:1 ratio may yield better results.

      • For labeling proteins with a maleimide dye, a 10-20 fold molar excess is a common starting point.

  • Potential Cause: Inadequate Incubation Time. The reaction may not have had enough time to proceed to completion.

    • Solution: The optimal incubation time can vary depending on the reactants and their concentrations.

      • For a small peptide, the reaction can be very fast, with completion in as little as 30 minutes at room temperature.

      • For a larger protein like a nanobody, a longer incubation time of 2 hours at room temperature may be necessary.

      • Some protocols suggest incubating for 8 hours at room temperature with moderate stirring. It is advisable to optimize the incubation time for your specific system.

Question: How can I minimize side reactions?

Answer:

Side reactions can compromise the purity and homogeneity of your final conjugate.

  • Reaction with Amines:

    • Cause: At pH values above 7.5, the maleimide group can react with primary amines.

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.

  • Retro-Michael Reaction (Thiol Exchange):

    • Cause: The thioether bond formed between the maleimide and the thiol is potentially reversible, which can lead to the transfer of the conjugated molecule to other thiols, such as serum albumin.

    • Solution: After the conjugation reaction, the thiosuccinimide ring can be hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the reverse reaction. This can be promoted by a slightly elevated pH after the initial conjugation is complete.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the DSPE-PEG8-Maleimide reaction?

A1: Most protocols recommend performing the conjugation at room temperature. Working on ice can help to slow down thiol oxidation.

Q2: What type of buffer should I use?

A2: Phosphate-buffered saline (PBS) or HEPES buffers within the pH range of 6.5-7.5 are commonly used. It is crucial to ensure that the buffer does not contain any extraneous thiols (e.g., from DTT used in a prior step) or primary/secondary amines.

Q3: How can I confirm that my conjugation reaction was successful?

A3: The success of the conjugation can be assessed by various analytical techniques, such as:

  • HPLC: To quantify the amount of unconjugated thiol-containing molecule.

  • Mass Spectrometry (e.g., MALDI-TOF): To detect the mass of the final conjugate.

  • Gel Electrophoresis (e.g., SDS-PAGE): To observe a shift in the molecular weight of a protein after conjugation.

Q4: How should I store DSPE-PEG8-Maleimide?

A4: DSPE-PEG8-Maleimide should be stored at -20°C in a desiccated environment. Avoid frequent freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to hydrolysis.

Data Summary Tables

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Balances reaction rate and selectivity for thiols over amines.
Temperature Room Temperature (~20-25°C)Sufficient for the reaction to proceed efficiently.
Chelating Agent 1-5 mM EDTASequesters metal ions that can catalyze thiol oxidation.

Table 2: Example Incubation Times and Molar Ratios

Molecule TypeMaleimide:Thiol Molar RatioIncubation TimeTemperatureReference
Small Peptide (cRGDfK)2:130 minutesRoom Temperature
Nanobody (11A4)5:12 hoursRoom Temperature
General Protein Labeling10:1 to 20:1Varies (optimization required)Room Temperature

Experimental Protocols

General Protocol for Conjugation of a Thiolated Molecule to DSPE-PEG8-Maleimide

This protocol provides a general guideline. Optimization of molar ratios and incubation times is recommended for each specific application.

1. Reagent Preparation:

  • Thiol-Containing Molecule:
  • If necessary, reduce any disulfide bonds using TCEP or DTT. If using DTT, remove it completely before proceeding.
  • Dissolve the thiol-containing molecule in a degassed conjugation buffer (e.g., PBS or HEPES, pH 7.0, containing 1-5 mM EDTA).
  • DSPE-PEG8-Maleimide:
  • Immediately before use, dissolve the DSPE-PEG8-Maleimide in the conjugation buffer to the desired concentration. Alternatively, dissolve it in a small amount of anhydrous DMSO and add it to the reaction mixture.

2. Conjugation Reaction:

  • Add the DSPE-PEG8-Maleimide solution to the solution of the thiol-containing molecule at the desired molar ratio (e.g., a 2:1 to 10:1 molar excess of maleimide).
  • Incubate the reaction mixture at room temperature with gentle stirring. The incubation time will need to be optimized (e.g., 30 minutes to 2 hours).

3. Quenching the Reaction (Optional):

  • To quench any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol or L-cysteine can be added to the reaction mixture.

4. Purification:

  • Remove excess, unreacted DSPE-PEG8-Maleimide and quenching reagents using methods such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).

Visualizations

experimental_workflow Experimental Workflow for DSPE-PEG8-Maleimide Conjugation cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_post Post-Reaction cluster_analysis Analysis prep_thiol Prepare Thiolated Molecule (Reduce disulfide bonds if necessary) mix Mix Reactants (Optimize molar ratio) prep_thiol->mix prep_mal Prepare DSPE-PEG8-Maleimide Solution (Use immediately after dissolving) prep_mal->mix incubate Incubate (Room temperature, optimize time) mix->incubate quench Quench Reaction (Optional, with excess thiol) incubate->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify analyze Analyze Final Product (e.g., HPLC, Mass Spec) purify->analyze

Caption: Workflow for DSPE-PEG8-Maleimide conjugation.

maleimide_thiol_reaction Maleimide-Thiol Conjugation Chemistry cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_side_reactions Potential Side Reactions dspe_peg_mal DSPE-PEG8-Maleimide conjugate Stable Thioether Bond (DSPE-PEG8-Molecule Conjugate) dspe_peg_mal->conjugate hydrolysis Maleimide Hydrolysis (Inactive Product) dspe_peg_mal->hydrolysis pH > 7.5 amine_reaction Reaction with Amines (pH > 7.5) dspe_peg_mal->amine_reaction pH > 7.5 thiol_molecule Thiol-Containing Molecule (e.g., Peptide, Antibody) thiol_molecule->conjugate ph pH 6.5 - 7.5 ph->conjugate temp Room Temperature temp->conjugate

Caption: Key factors in maleimide-thiol conjugation.

References

DSPE-PEG8-Mal Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG8-Mal. The content is structured in a question-and-answer format to directly address common issues encountered during bioconjugation and liposome formulation experiments.

Troubleshooting Guide

Question 1: Why am I observing low or no conjugation efficiency between my thiol-containing molecule and this compound?

Answer:

Low conjugation efficiency is a frequent issue that can arise from several factors related to reagent stability and reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Maleimide Hydrolysis: The maleimide group is highly susceptible to hydrolysis, especially at neutral or alkaline pH, which opens the ring and renders it inactive for conjugation.[1][2][3][4]

    • Solution: Always prepare solutions of this compound immediately before use. If it must be dissolved ahead of time, use an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer just before starting the conjugation.[1] For short-term aqueous storage, use a slightly acidic buffer (pH 6.0-6.5) and keep it at 4°C.

  • Thiol Oxidation: Free thiol (sulfhydryl) groups can easily oxidize to form disulfide bonds, which are unreactive with maleimides. This process can be catalyzed by dissolved oxygen or metal ions.

    • Solution: Degas all buffers to remove dissolved oxygen. Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that could catalyze oxidation.

  • Unavailable or Inaccessible Thiols: The target thiol groups on your protein or peptide may already be in the form of disulfide bonds or sterically hindered.

    • Solution: If your molecule contains disulfide bonds, a reduction step is necessary before conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is stable and does not need to be removed before adding the maleimide reagent. Alternatively, DTT (dithiothreitol) can be used, but excess DTT must be removed via a desalting column or buffer exchange before adding the this compound, as it will compete for the maleimide groups.

  • Suboptimal pH: The reaction pH is the most critical factor for efficient and specific conjugation.

    • Solution: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. Below pH 6.5, the reaction rate slows significantly because the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more prone to hydrolysis and can react with primary amines (e.g., lysine residues), reducing selectivity.

  • Incorrect Stoichiometry: An inappropriate molar ratio of this compound to your thiol-containing molecule can lead to incomplete conjugation.

    • Solution: A 10- to 20-fold molar excess of the maleimide reagent is a common starting point for conjugation to proteins or peptides. However, this ratio should be optimized for each specific application to maximize efficiency and minimize unreacted reagents.

G cluster_start Start: Low Conjugation Efficiency cluster_end Outcome start Low or No Conjugation check_mal check_mal start->check_mal end_node Successful Conjugation sol_mal sol_mal check_mal->sol_mal No check_thiol check_thiol check_mal->check_thiol Yes sol_mal->check_thiol sol_thiol sol_thiol check_thiol->sol_thiol No check_ph check_ph check_thiol->check_ph Yes sol_thiol->check_ph sol_ph sol_ph check_ph->sol_ph No check_ratio check_ratio check_ph->check_ratio Yes sol_ph->check_ratio check_ratio->end_node Yes sol_ratio sol_ratio check_ratio->sol_ratio No sol_ratio->end_node

Caption: Troubleshooting workflow for low conjugation efficiency.

Question 2: My final this compound conjugate is unstable. What could be the cause?

Answer:

Instability of the final conjugate is often related to the reversibility of the bond formed between the thiol and the maleimide.

Potential Causes and Solutions:

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is not completely stable and can undergo a retro-Michael reaction, especially in environments rich in other thiols like glutathione in vivo. This leads to the dissociation of the conjugate and potential off-target effects.

    • Solution: While challenging to prevent completely with standard maleimides, ensuring the subsequent thiosuccinimide ring is hydrolyzed can increase stability. Some strategies involve using maleimide derivatives with electron-withdrawing groups that promote rapid hydrolysis of the ring after conjugation, forming a stable product. For in-vivo applications, this instability is a critical consideration.

  • Hydrolysis of the DSPE Ester Bonds: The ester bonds in the DSPE (distearoylphosphatidylethanolamine) lipid portion can hydrolyze under acidic conditions, especially when heated.

    • Solution: Avoid exposing the lipid conjugate to acidic conditions (e.g., certain HPLC buffers) or high temperatures for extended periods. Conjugation and storage in neutral buffered solutions like PBS (pH 7.4) can prevent this type of degradation.

G

Caption: The reversible nature of the thiol-maleimide bond.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction using TCEP

This protocol describes the reduction of disulfide bonds in a protein or peptide sample prior to conjugation with this compound.

  • Prepare a TCEP Stock Solution: Dissolve TCEP-HCl in a neutral buffer (e.g., 100 mM sodium phosphate, pH 7.0) to a final concentration of 0.5 M.

  • Prepare Protein/Peptide Solution: Dissolve your protein or peptide in a degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).

  • Add TCEP: Add the TCEP stock solution to the protein/peptide solution to achieve a final TCEP concentration of 20-50 mM. A 20-fold molar excess of TCEP over the protein/peptide is a good starting point.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Proceed to Conjugation: The protein/peptide solution containing TCEP can now be directly used for conjugation with this compound without removing the reducing agent.

Protocol 2: Liposome Formulation via Post-Insertion Method

This method is often preferred as it minimizes the risk of maleimide hydrolysis during liposome formation.

  • Prepare Pre-formed Liposomes: Prepare liposomes using your desired lipid composition (e.g., by thin-film hydration followed by extrusion) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Prepare this compound Conjugate Micelles: a. Conjugate your thiol-containing ligand (e.g., antibody, peptide) to this compound in a separate reaction as described previously. Purify the resulting DSPE-PEG8-Ligand conjugate. b. Alternatively, for direct ligand conjugation to micelles, hydrate a dried film of this compound with buffer to form micelles. Add your thiolated ligand to the micelle solution and incubate under an inert atmosphere (e.g., nitrogen or argon) for 2-8 hours at room temperature to form ligand-conjugated micelles.

  • Incubate Liposomes and Micelles: Add the DSPE-PEG8-Ligand micelles to the pre-formed liposomes. The molar ratio will depend on the desired ligand density on the liposome surface.

  • Incubate for Insertion: Incubate the mixture at a temperature slightly above the phase transition temperature (Tm) of the liposome lipids for 1-2 hours. This facilitates the "insertion" of the DSPE-PEG8-Ligand into the liposome bilayer.

  • Purification: Remove any non-inserted material by size exclusion chromatography or dialysis.

G

Caption: Workflow for the post-insertion method.

Quantitative Data Summary

Table 1: Key Parameters for Thiol-Maleimide Conjugation
ParameterRecommended Range/ValueRationale & Notes
pH 6.5 - 7.5Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolysis increases >7.5) and selectivity (reaction with amines increases >7.5).
Temperature 4°C to Room Temperature (20-25°C)Reaction proceeds well at room temperature (e.g., 1-4 hours). Can be performed overnight at 4°C to slow down potential side reactions.
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide-lipid is typically used to drive the reaction to completion, especially when conjugating to proteins. This should be optimized.
Solvent for this compound Anhydrous DMSO or DMFMaleimide reagents are more stable in anhydrous organic solvents. Use a minimal amount to dissolve the lipid before adding to the aqueous reaction.
Table 2: Comparison of Common Reducing Agents for Disulfide Bonds
Reducing AgentOptimal pHThiol-Containing?Removal Required Before Conjugation?Notes
TCEP 1.5 - 8.5NoNoOdorless, stable, and highly effective. The preferred choice for most maleimide conjugations.
DTT > 7.0YesYesVery strong reducing agent, but its own thiol groups will react with maleimides. Must be completely removed after reduction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for this compound conjugation? The reaction is a Michael addition, where the nucleophilic thiol group from a cysteine residue attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring. This forms a stable, covalent thioether bond.

Q2: How should I store this compound? this compound should be stored at -20°C in a dry, desiccated environment. Avoid moisture, as the maleimide group is prone to hydrolysis.

Q3: Can this compound react with other amino acids besides cysteine? While the reaction is highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (like the side chain of lysine) at pH values above 7.5. To ensure specificity for cysteine, it is crucial to maintain the reaction pH within the recommended range.

Q4: What are potential side reactions I should be aware of? Besides hydrolysis and reaction with amines, a key side reaction is thiazine rearrangement. This can occur when conjugating to a peptide with an unprotected N-terminal cysteine, leading to a stable, rearranged impurity that can complicate purification. This rearrangement is more pronounced at basic pH.

G

Caption: Desired reaction vs. potential side reactions of maleimide.

Q5: How can I confirm that my conjugation was successful? Several methods can be used depending on your molecules. MALDI-TOF mass spectrometry can show an increase in molecular weight corresponding to the addition of the DSPE-PEG8 moiety. HPLC analysis can be used to quantify the disappearance of the starting materials and the appearance of the new conjugate peak. SDS-PAGE can show a shift in the band of a protein after conjugation.

References

Validation & Comparative

A Researcher's Guide to Quantifying DSPE-PEG8-Maleimide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the creation of targeted drug delivery systems, antibody-drug conjugates, and other advanced therapeutics, the precise quantification of conjugation efficiency is paramount. The covalent linkage of molecules to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) is a critical step that demands accurate measurement to ensure batch-to-batch consistency, optimal therapeutic efficacy, and regulatory compliance. This guide provides an objective comparison of common analytical methods for quantifying this compound conjugation efficiency, supported by experimental data and detailed protocols.

The maleimide group of this compound reacts with sulfhydryl (thiol) groups in a Michael addition reaction, forming a stable thioether bond.[1] This reaction is widely used to conjugate peptides, antibodies, and other thiol-containing ligands to the surface of liposomes and nanoparticles.[1] The efficiency of this conjugation is a critical quality attribute that can be determined using a variety of analytical techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying this compound conjugation efficiency depends on several factors, including the nature of the conjugated molecule, the required sensitivity, the availability of instrumentation, and the desired level of detail. The following table summarizes and compares the most commonly employed techniques.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
UV-Vis Spectroscopy (Direct) Measures the decrease in absorbance of the maleimide double bond (around 300 nm) upon reaction with a thiol.[2][3]Simple, rapid, and non-destructive.[2]Low sensitivity due to the low molar extinction coefficient of maleimides; potential for interference from other chromophores.Real-time monitoring of reaction kinetics for high-concentration samples.
UV-Vis Spectroscopy (Indirect/Ellman's Assay) A known excess of a thiol-containing compound is reacted with the maleimide-conjugate, and the remaining unreacted thiol is quantified using a chromogenic reagent like DTNB (Ellman's reagent).Higher sensitivity compared to the direct method; well-established.Indirect measurement; requires removal of excess unreacted maleimide.Quantification of unreacted maleimide groups on nanoparticles and in bioconjugates.
Fluorescence Spectroscopy (Indirect) Similar to the indirect UV-Vis method, but a fluorogenic reagent is used to detect the unreacted thiol.Very high sensitivity.Indirect measurement; potential for photobleaching and background fluorescence.Analysis of low-concentration samples requiring high sensitivity.
High-Performance Liquid Chromatography (HPLC) Separates the conjugated product from unreacted starting materials, allowing for quantification based on peak area.Highly sensitive, selective, accurate, and reproducible. Can separate isomers and byproducts.Requires method development; can be time-consuming.Quantification of conjugation efficiency by comparing the peak areas of the conjugate and unconjugated biomolecule.
Mass Spectrometry (MS) Directly measures the mass of the biomolecule before and after conjugation to determine the degree of conjugation.Provides direct evidence of conjugation and can identify different conjugated species.Can be complex to interpret for polydisperse samples; may require specialized instrumentation (e.g., LC-MS, MALDI-TOF).Confirmation of conjugation and determination of the number of attached DSPE-PEG-Mal moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the disappearance of the characteristic proton signals of the maleimide group upon conjugation.Provides detailed structural information.Lower sensitivity compared to other methods; may require higher sample concentrations.Structural confirmation of the conjugate.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of analytical methods.

Indirect UV-Vis Spectroscopy (Ellman's Assay)

This method quantifies the number of unreacted maleimide groups by reacting them with a known excess of a thiol and then measuring the remaining thiol.

Protocol:

  • Prepare a solution of the this compound conjugate.

  • Add a known, excess amount of a standard thiol solution (e.g., L-cysteine) to the conjugate solution and allow the reaction to proceed to completion.

  • Prepare a standard curve for the thiol using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • Add Ellman's reagent to the reaction mixture and to the standards.

  • Measure the absorbance at 412 nm. The amount of unreacted maleimide is calculated by subtracting the measured remaining thiol from the initial amount of thiol added.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is commonly used to separate the this compound conjugate from the unconjugated biomolecule.

Protocol:

  • Sample Preparation: Prepare the this compound conjugate sample and solutions of the unconjugated biomolecule and this compound as standards.

  • Chromatographic Separation:

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of Buffer A (e.g., deionized water with 0.1% trifluoroacetic acid) and Buffer B (e.g., acetonitrile with 0.1% trifluoroacetic acid) is commonly employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm, depending on the biomolecule.

  • Quantification: Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule using the following formula:

    • Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100.

Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the conjugate.

Protocol:

  • Sample Preparation: Mix the this compound conjugate sample with a suitable matrix solution (e.g., sinapinic acid).

  • Analysis:

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Acquire the mass spectrum of the sample.

  • Data Interpretation: The mass of the conjugate will be the sum of the mass of the this compound and the mass of the conjugated biomolecule. The disappearance or significant reduction of the peak corresponding to the starting this compound indicates a high conjugation efficiency. For example, studies have shown a mass increase corresponding to the molecular weight of the conjugated peptide, with the parental DSPE-PEG maleimide peaks almost disappearing after the reaction.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used to confirm the conjugation by observing the disappearance of the maleimide proton signal.

Protocol:

  • Sample Preparation: Dissolve the this compound and the final conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Analysis: Acquire the ¹H NMR spectrum for both samples.

  • Data Interpretation: The characteristic signal for the maleimide protons (typically a singlet around 6.7 ppm) will be present in the spectrum of the starting material but will disappear in the spectrum of the successfully conjugated product.

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Quantification This compound This compound Conjugation Conjugation This compound->Conjugation Thiol-containing Molecule Thiol-containing Molecule Thiol-containing Molecule->Conjugation DSPE-PEG8-Molecule Conjugate DSPE-PEG8-Molecule Conjugate Conjugation->DSPE-PEG8-Molecule Conjugate Purification Step Purification Step DSPE-PEG8-Molecule Conjugate->Purification Step Purified Conjugate Purified Conjugate Purification Step->Purified Conjugate Unreacted Materials Unreacted Materials Purification Step->Unreacted Materials Analytical Method HPLC / MS / NMR / UV-Vis Purified Conjugate->Analytical Method Quantification Result Conjugation Efficiency (%) Analytical Method->Quantification Result

Caption: Overall experimental workflow for this compound conjugation and quantification.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product DSPE_PEG_Mal DSPE-PEG-Maleimide Reaction Michael Addition (pH 7.0-7.5) DSPE_PEG_Mal->Reaction Thiol R-SH (Thiol-containing molecule) Thiol->Reaction Conjugate DSPE-PEG-S-R (Thioether bond) Reaction->Conjugate

Caption: Thiol-maleimide coupling reaction pathway.

Conclusion

The quantification of this compound conjugation efficiency is a critical aspect of developing targeted drug delivery systems. A variety of robust analytical methods are available, each with its own set of advantages and limitations. While techniques like UV-Vis spectroscopy offer a quick assessment, methods such as HPLC and mass spectrometry provide more detailed and quantitative results. For instance, studies have reported achieving conjugation efficiencies greater than 95% as determined by HPLC and MALDI-TOF analysis. The choice of method should be guided by the specific requirements of the research or development project. By employing the appropriate analytical techniques and following standardized protocols, researchers can ensure the quality and consistency of their this compound conjugates, ultimately contributing to the development of safer and more effective therapeutics.

References

A Comparative Guide to Analytical Methods for DSPE-PEG8-Mal Liposome Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) liposomes. Understanding the physicochemical properties of these functionalized liposomes is critical for ensuring batch-to-batch consistency, stability, and efficacy in drug delivery applications. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols.

Key Physicochemical Attributes of this compound Liposomes

The critical quality attributes (CQAs) for this compound liposomes that require rigorous analytical characterization include:

  • Size and Polydispersity Index (PDI): These parameters influence the circulation half-life, biodistribution, and cellular uptake of the liposomes.

  • Zeta Potential: This indicates the surface charge of the liposomes, which is a key factor in their stability and interaction with biological systems.

  • Drug Encapsulation Efficiency (EE): This determines the percentage of the active pharmaceutical ingredient (API) successfully loaded into the liposomes.

  • Maleimide Group Quantification: The number of active maleimide groups on the liposome surface is crucial for the efficiency of conjugation with targeting ligands such as antibodies or peptides.

Comparison of Analytical Methods for Physicochemical Characterization

The following tables provide a comparative overview of common analytical methods used to characterize this compound liposomes.

Table 1: Size and Polydispersity Index (PDI) Analysis
Technique Principle Typical Values for this compound Liposomes Advantages Disadvantages
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light intensity due to the Brownian motion of particles.Size: 130–150 nm; PDI: < 0.3[1]Rapid, widely available, non-invasive.Sensitive to contaminants and aggregates, provides an intensity-weighted average which can be skewed by larger particles.[2][3]
Nanoparticle Tracking Analysis (NTA) Visualizes and tracks the Brownian motion of individual particles to determine their size and concentration.Provides high-resolution size distribution and particle concentration.High resolution for polydisperse samples, provides particle concentration.[2][4]Less sensitive to very small particles, lower concentration range than DLS.
Asymmetrical Flow Field-Flow Fractionation (AF4) Separates particles based on their hydrodynamic size in a thin, laminar flow channel.N/AHigh-resolution separation, can be coupled with various detectors for multi-parameter analysis.More complex setup and longer analysis time compared to DLS.
Table 2: Zeta Potential Analysis
Technique Principle Typical Values for this compound Liposomes Advantages Disadvantages
Electrophoretic Light Scattering (ELS) Measures the electrophoretic mobility of particles in an applied electric field.-28.1 mV to -29.2 mVProvides information on colloidal stability and surface charge, often integrated with DLS instruments.Highly dependent on the ionic strength and pH of the dispersion medium.
Table 3: Drug Encapsulation Efficiency (EE) Analysis
Technique Principle Typical Values for this compound Liposomes Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separates the unencapsulated (free) drug from the liposome-encapsulated drug, followed by quantification.>96%Accurate, reproducible, and can be automated.Requires method development for specific drugs, can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiates between encapsulated and non-encapsulated molecules based on their distinct NMR signals.N/ANon-invasive, provides detailed structural information without the need for physical separation.Lower sensitivity compared to HPLC, requires specialized equipment and expertise.
Table 4: Maleimide Group Quantification
Technique Principle Advantages Disadvantages
UV-Vis Spectroscopy (Direct) Measures the absorbance of the maleimide group directly at around 302 nm.Simple and rapid.Low sensitivity, potential for interference from other components.
Ellman's Assay (Indirect) Reacts the maleimide with an excess of a thiol-containing compound (e.g., L-cysteine) and then quantifies the remaining unreacted thiol using Ellman's reagent (DTNB).Higher sensitivity than the direct method, well-established.Indirect measurement, requires careful control of reaction conditions.
Fluorescence Spectroscopy (Indirect) Similar to Ellman's assay, but uses a fluorogenic reagent to detect the unreacted thiol.Very high sensitivity.Indirect measurement, potential for background fluorescence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the disappearance of proton signals from the maleimide double bond upon conjugation.Provides detailed structural information.Low sensitivity, requires high sample concentrations.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Liposome Size (Hydrodynamic Diameter) and PDI Measurement by DLS

Protocol:

  • Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to achieve a scattering intensity within the instrument's linear range.

  • Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C.

  • Measurement:

    • Equilibrate the sample in the instrument for at least 2 minutes.

    • Perform at least three replicate measurements.

    • The instrument software will calculate the Z-average diameter (an intensity-weighted average) and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity fluctuations.

Zeta Potential Measurement by ELS

Protocol:

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize the effects of conductivity on the measurement.

  • Instrument Setup: Use a zeta potential analyzer (e.g., Malvern Zetasizer) equipped with a folded capillary cell.

  • Measurement:

    • Inject the diluted sample into the capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.

    • The electrophoretic mobility is then used to calculate the zeta potential using the Helmholtz-Smoluchowski equation.

Drug Encapsulation Efficiency by HPLC

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.

  • Quantification of Free Drug: Analyze the fraction containing the free drug by a validated HPLC method with a suitable detector (e.g., UV-Vis).

  • Quantification of Total Drug: Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug. Analyze the total drug concentration by the same HPLC method.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Total Drug - Free Drug) / Total Drug * 100

Maleimide Quantification by Ellman's Assay (Indirect Method)

Protocol:

  • Reaction with Thiol:

    • To a known volume of the this compound liposome suspension, add a known excess of a standard thiol solution (e.g., L-cysteine or glutathione).

    • Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow the maleimide-thiol reaction to go to completion.

  • Quantification of Unreacted Thiol:

    • Prepare a standard curve of the thiol using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

    • Add Ellman's reagent to the reaction mixture and the standards. The reagent reacts with the remaining free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.

    • Measure the absorbance of the samples and standards at 412 nm using a spectrophotometer.

  • Calculation:

    • Determine the concentration of unreacted thiol in the sample from the standard curve.

    • Calculate the amount of thiol that reacted with the maleimide groups by subtracting the unreacted thiol from the initial amount of thiol added.

    • The amount of reacted thiol is equivalent to the amount of active maleimide groups on the liposomes.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key analytical procedures.

Liposome_Characterization_Workflow cluster_size_pdi Size and PDI Analysis cluster_zeta Zeta Potential Analysis cluster_ee Encapsulation Efficiency Analysis cluster_maleimide Maleimide Quantification (Ellman's Assay) Dilute_Sample_DLS Dilute Liposome Sample DLS_Measurement DLS Measurement Dilute_Sample_DLS->DLS_Measurement Size_PDI_Results Size and PDI Results DLS_Measurement->Size_PDI_Results Dilute_Sample_Zeta Dilute Liposome Sample (Low Ionic Strength) ELS_Measurement ELS Measurement Dilute_Sample_Zeta->ELS_Measurement Zeta_Potential_Result Zeta Potential Result ELS_Measurement->Zeta_Potential_Result Separate_Free_Drug Separate Free Drug (e.g., SEC or Centrifugation) Quantify_Free_Drug Quantify Free Drug (HPLC) Separate_Free_Drug->Quantify_Free_Drug Calculate_EE Calculate EE% Quantify_Free_Drug->Calculate_EE Disrupt_Liposomes Disrupt Liposomes Quantify_Total_Drug Quantify Total Drug (HPLC) Disrupt_Liposomes->Quantify_Total_Drug Quantify_Total_Drug->Calculate_EE React_with_Thiol React Liposomes with Excess Thiol Add_Ellmans_Reagent Add Ellman's Reagent React_with_Thiol->Add_Ellmans_Reagent Measure_Absorbance Measure Absorbance at 412 nm Add_Ellmans_Reagent->Measure_Absorbance Calculate_Maleimide Calculate Active Maleimide Measure_Absorbance->Calculate_Maleimide

References

A Comparative Guide to MALDI-TOF Analysis of DSPE-PEG8-Mal Peptide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of peptides to lipid-polyethylene glycol (PEG) derivatives, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal), is a critical strategy in drug delivery and nanomedicine. Accurate characterization of these conjugates is paramount for ensuring product quality, efficacy, and safety. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful and widely used technique for this purpose. This guide provides an objective comparison of MALDI-TOF with alternative methods, supported by experimental data, and offers detailed protocols for analysis.

Performance Comparison: MALDI-TOF vs. ESI-MS

The choice of mass spectrometry technique for analyzing this compound peptide conjugates depends on several factors, including the sample's complexity, the desired level of structural detail, and available instrumentation. The primary alternatives to MALDI-TOF are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS).

MALDI-TOF is particularly well-suited for the analysis of PEGylated compounds due to its tolerance for polydispersity and its tendency to produce singly charged ions, which simplifies spectral interpretation.[1][2] ESI-MS, on the other hand, often produces multiply charged ions, which can lead to complex and overlapping spectra, especially for heterogeneous samples like PEGylated molecules.[2][3] However, ESI-MS can be readily coupled to liquid chromatography for online separation and analysis, which is advantageous for complex mixtures.[4]

Here is a summary of the key performance metrics for MALDI-TOF and ESI-MS in the context of analyzing PEGylated conjugates:

Performance MetricMALDI-TOFESI-MSSupporting Evidence
Mass Accuracy High for average molecular weight determination. Typically in the low ppm range with external calibration.High, often in the sub-ppm range with high-resolution instruments (e.g., Orbitrap, FT-ICR).MALDI-TOF provides accurate average molecular weight and degree of PEGylation. High-resolution ESI-MS offers high mass accuracy for intact protein analysis.
Resolution Sufficient to resolve oligomers of heterogeneous PEGylated peptides.Can be very high, but spectra can be complex and unresolved for highly polydisperse samples.MALDI-TOF can resolve individual oligomers in PEGylated peptides, while ESI-MS spectra of similar molecules can be extremely complex.
Sensitivity High, capable of detecting samples at very low concentrations (femtomole to attomole range).High sensitivity, especially when coupled with chromatography.MALDI-TOF is a fast and sensitive technique for lipid analysis. ESI can be a very sensitive analytical technique, particularly with prior chromatographic separation.
Tolerance to Polydispersity High. Well-suited for analyzing heterogeneous PEG distributions.Moderate. Complex spectra from polydisperse samples can be difficult to interpret.MALDI-TOF is a technique of choice for characterizing PEGylated proteins due to its ability to handle heterogeneity. The polydispersity of PEGylation derivatives complicates ESI-MS spectra.
Sample Preparation Requires co-crystallization with a matrix, which can be a source of variability.Simpler sample introduction, often directly from a liquid phase.MALDI-TOF requires careful selection of matrix and sample preparation protocols. ESI-MS offers a more automated workflow with reduced sample preparation time.
Data Interpretation Generally simpler due to the prevalence of singly charged ions.Can be complex due to multiple charging and spectral overlap.MALDI commonly provides singly charged species, resulting in reduced spectral complexity compared to ESI.

Experimental Workflow for this compound Peptide Conjugate Analysis

The overall process for synthesizing and analyzing this compound peptide conjugates involves several key steps, from the conjugation reaction to mass spectrometry analysis.

Workflow cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Analysis Peptide Thiolated Peptide Reaction Conjugation Reaction (e.g., in DMSO or buffer) Peptide->Reaction DSPE_PEG_Mal This compound DSPE_PEG_Mal->Reaction Purification Purification (e.g., HPLC or Dialysis) Reaction->Purification Crude Conjugate MALDI_Prep Sample Preparation (Matrix Co-crystallization) Purification->MALDI_Prep Purified Conjugate MALDI_Analysis MALDI-TOF MS Analysis MALDI_Prep->MALDI_Analysis Data_Analysis Data Interpretation (Mass Confirmation) MALDI_Analysis->Data_Analysis

Caption: Experimental workflow for this compound peptide conjugate synthesis and analysis.

Detailed Experimental Protocols

Synthesis of this compound Peptide Conjugate

This protocol describes a typical conjugation reaction between a thiol-containing peptide and DSPE-PEG8-Maleimide.

Materials:

  • Thiol-containing peptide

  • DSPE-PEG8-Maleimide

  • Dimethyl sulfoxide (DMSO) or a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Nitrogen gas

  • Reaction vial

Procedure:

  • Dissolve the thiol-containing peptide in degassed DMSO or buffer to a final concentration of 1-5 mg/mL.

  • Dissolve DSPE-PEG8-Maleimide in a separate vial of degassed DMSO or buffer to achieve a slight molar excess (e.g., 1.2 to 1.5-fold) compared to the peptide.

  • Add the DSPE-PEG8-Maleimide solution to the peptide solution dropwise while gently stirring.

  • Purge the reaction vial with nitrogen, seal, and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by MALDI-TOF MS or HPLC.

Purification of the Conjugate

Purification is essential to remove unreacted starting materials and potential side products.

Method A: High-Performance Liquid Chromatography (HPLC)

  • Use a suitable reversed-phase column (e.g., C4 or C18).

  • Establish a gradient of an appropriate mobile phase system, such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Inject the crude reaction mixture and collect fractions corresponding to the conjugated product.

  • Lyophilize the collected fractions to obtain the purified conjugate.

Method B: Dialysis

  • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) that retains the conjugate while allowing smaller unreacted components to diffuse out.

  • Dialyze against a suitable buffer or deionized water at 4°C with several changes of the dialysis buffer over 24-48 hours.

  • Lyophilize the contents of the dialysis bag to obtain the purified conjugate.

MALDI-TOF MS Analysis Protocol

This protocol provides a general guideline for the analysis of this compound peptide conjugates using MALDI-TOF MS.

Materials:

  • Purified this compound peptide conjugate

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). CHCA is often suitable for peptides and smaller conjugates, while SA is used for larger proteins.

  • Matrix Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% TFA.

  • Cationizing Agent (optional): Sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA) solution in the matrix solvent can sometimes improve signal intensity for PEGylated compounds.

  • MALDI target plate

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

    • Prepare a saturated solution of the chosen matrix in the matrix solvent.

  • Spotting Technique (Dried-Droplet Method):

    • Mix the sample solution and the matrix solution in a 1:1 to 1:10 (v/v) ratio in a microcentrifuge tube.

    • If using a cationizing agent, it can be added to the matrix solution or the final mixture.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected conjugate. Use reflector mode for higher resolution and mass accuracy if the conjugate is within the effective mass range of the reflector. Linear mode is often used for very high molecular weight compounds.

    • Optimize the laser power to achieve good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Process the raw spectrum to determine the molecular weight of the conjugate.

    • The presence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol monomer) is characteristic of the PEG component.

    • Confirm the successful conjugation by observing the mass shift from the unconjugated peptide to the this compound conjugate.

Conclusion

MALDI-TOF mass spectrometry is a robust, sensitive, and relatively straightforward technique for the characterization of this compound peptide conjugates. Its ability to handle the inherent polydispersity of PEG chains and provide clear spectra with predominantly singly charged ions makes it a preferred method for routine analysis and quality control in research and drug development. While ESI-MS offers advantages in automation and online separation, the complexity of its spectra for such conjugates can be a significant drawback. By following optimized protocols for synthesis, purification, and MALDI-TOF analysis, researchers can confidently and accurately characterize these important biomolecules.

References

A Researcher's Guide to Confirming DSPE-PEG8-Maleimide Conjugation: SDS-PAGE vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug delivery and bioconjugation, confirming the successful attachment of functionalized lipids like DSPE-PEG8-Maleimide (DSPE-PEG8-Mal) to proteins, peptides, or other thiol-containing molecules is a critical step. This guide provides a detailed comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other common analytical techniques for this purpose. We present experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate method for your research needs.

Introduction to this compound Conjugation

This compound is a phospholipid-polyethylene glycol conjugate with a terminal maleimide group.[1] The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This process, often referred to as PEGylation, is widely used to improve the pharmacokinetic properties of therapeutic molecules. Verifying the successful conjugation is essential for quality control and for understanding the behavior of the final product.

Using SDS-PAGE for Conjugation Confirmation

SDS-PAGE is a widely accessible and relatively simple technique used to separate proteins based on their molecular weight.[2][3] When this compound is conjugated to a protein, the increase in mass and hydrodynamic radius will cause the conjugate to migrate more slowly through the polyacrylamide gel than the unconjugated protein. This results in an upward "band shift" on the stained gel, providing qualitative evidence of conjugation.

Expected Outcome on SDS-PAGE

A successful conjugation of this compound to a protein will result in the appearance of a new band with a higher apparent molecular weight compared to the band of the unconjugated protein.[4][5] It is important to note that PEGylated proteins often migrate slower than their actual molecular weight would suggest due to the large hydrodynamic volume of the PEG chain. This can lead to an overestimation of the molecular weight. Additionally, the interaction between the PEG chain and SDS can sometimes cause the bands to appear smeared or broadened.

Comparative Analysis: SDS-PAGE vs. Alternative Methods

While SDS-PAGE is a valuable initial check, it has limitations, particularly in providing quantitative data and in dealing with the potential instability of the maleimide linkage under standard sample preparation conditions. A comparison with alternative methods is crucial for a comprehensive analysis.

Technique Principle Advantages Disadvantages
SDS-PAGE Separation by molecular weight under denaturing conditions.- Widely available and cost-effective.- Simple and rapid qualitative analysis.- Can run multiple samples simultaneously.- Potential for PEG-maleimide bond cleavage at high temperatures.- Bands can be smeared due to PEG-SDS interaction.- Limited resolution and quantification accuracy.- Denatures the protein, losing functional information.
Native PAGE Separation by size, shape, and native charge under non-denaturing conditions.- Avoids PEG-SDS interaction, providing better resolution.- Preserves the native protein structure and function.- Migration is not solely dependent on molecular weight, making interpretation more complex.- May not be suitable for all proteins.
HPLC (Size-Exclusion) Separation based on hydrodynamic radius (size) in solution.- Provides quantitative data on conjugation efficiency.- Non-denaturing conditions preserve the sample.- Poor resolution for species with similar sizes.- Requires specialized equipment.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of ionized molecules.- Provides highly accurate molecular weight data, confirming the exact mass addition of this compound.- High sensitivity.- Requires specialized, expensive equipment and expertise.- Can be sensitive to sample purity and buffer components.

Experimental Protocols

SDS-PAGE Protocol for this compound Conjugates
  • Sample Preparation (Modified to Preserve Conjugate Integrity):

    • To a 10 µL aliquot of your conjugation reaction mixture, add 10 µL of 2x SDS-PAGE sample loading buffer (containing SDS, glycerol, and a tracking dye).

    • Crucially, to prevent the loss of the PEG chain from the maleimide-thiol conjugate, do NOT heat the samples at 95-100°C. Instead, incubate the samples at a lower temperature, for instance, below 60°C for 10-15 minutes.

    • Include controls: an unconjugated protein sample and a molecular weight marker.

  • Gel Electrophoresis:

    • Load 15-20 µL of each sample into the wells of a pre-cast or hand-cast polyacrylamide gel (the percentage of which should be chosen based on the molecular weight of your protein).

    • Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Carefully remove the gel from the cassette and transfer it to a staining container.

    • Stain the gel using a suitable protein stain, such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Coomassie Staining: Incubate the gel in Coomassie staining solution for 30-60 minutes with gentle agitation.

    • Destaining: Transfer the gel to a destaining solution and agitate until the protein bands are clearly visible against a clear background.

    • Image the gel using a gel documentation system.

Overview of Alternative Protocols
  • Native PAGE: The protocol is similar to SDS-PAGE but omits SDS from the gel, running buffer, and sample buffer. Samples are not heated before loading.

  • Size-Exclusion HPLC (SE-HPLC): The sample is injected into an HPLC system equipped with a size-exclusion column. The separation is performed in a suitable buffer system, and the elution profile is monitored by UV absorbance (typically at 280 nm for proteins).

  • Mass Spectrometry: The sample is desalted and mixed with a suitable matrix (for MALDI) or infused directly into the source (for ESI). The instrument then analyzes the molecular weights of the components.

Visualizing the Workflow and Comparisons

experimental_workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_viz Visualization start Conjugation Reaction Mixture buffer Add 2x SDS Sample Buffer start->buffer heat Incubate at <60°C for 10-15 min (AVOID high heat) buffer->heat load Load Samples and Controls (Unconjugated Protein, MW Marker) heat->load run Run Gel at Constant Voltage load->run stain Stain Gel (e.g., Coomassie Blue) run->stain destain Destain Gel stain->destain image Image and Analyze destain->image result Confirmation of Conjugation image->result Observe Band Shift

Caption: Workflow for SDS-PAGE confirmation of this compound conjugation.

method_comparison cluster_sds SDS-PAGE cluster_native Native PAGE cluster_hplc HPLC (SEC) cluster_ms Mass Spectrometry center_node Confirming This compound Conjugation sds_page Qualitative (Band Shift) center_node->sds_page native_page Qualitative (Improved Resolution) center_node->native_page hplc Quantitative (Elution Profile) center_node->hplc ms Definitive (Precise Mass) center_node->ms sds_pros Pros: - Simple - Fast - Widely Available sds_cons Cons: - Low Resolution - Potential Bond Cleavage - Non-Quantitative native_pros Pros: - Better Resolution - Preserves Native State native_cons Cons: - Complex Migration Pattern hplc_pros Pros: - Quantitative - Non-Denaturing hplc_cons Cons: - Needs Special Equipment - Lower Resolution for Similar Sizes ms_pros Pros: - Highly Accurate - High Sensitivity ms_cons Cons: - Expensive - Requires Expertise

Caption: Comparison of methods for confirming this compound conjugation.

Conclusion

SDS-PAGE is a valuable, first-line technique for the qualitative assessment of this compound conjugation, offering speed and simplicity. However, researchers must be aware of its limitations, particularly the potential for conjugate degradation during sample preparation and the qualitative nature of the results. For more robust, quantitative, and definitive confirmation, complementary techniques such as Native PAGE, HPLC, and Mass Spectrometry should be employed. The choice of method will ultimately depend on the specific requirements of the study, available resources, and the desired level of analytical detail.

References

A Comparative Guide to HPLC Methods for Analyzing DSPE-PEG-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) to thiol-containing molecules such as peptides, proteins, or other ligands is a critical step in the development of targeted drug delivery systems. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring these conjugation reactions, purifying the products, and assessing the stability of the final conjugate. This guide provides a comparative overview of various HPLC methods used for the analysis of DSPE-PEG-Maleimide reactions, complete with experimental protocols and performance data.

The purity of PEGylated lipids is crucial for the consistent performance and safety of lipid nanoparticle formulations.[1] Various analytical techniques, including HPLC, are employed to characterize these molecules.[1]

Workflow for DSPE-PEG-Maleimide Reaction Analysis

The general workflow for analyzing a DSPE-PEG-Maleimide conjugation reaction using HPLC involves several key steps, from reaction quenching to data analysis. This process allows for the determination of conjugation efficiency and the purity of the final product.

DSPE-PEG-Maleimide Reaction Analysis Workflow cluster_reaction Reaction & Quenching cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Reaction Reaction Quenching Quenching Reaction->Quenching Stop Reaction Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Purity_Assessment Purity Assessment Quantification->Purity_Assessment

References

A Researcher's Guide to Quantifying Unreacted Maleimides: A Comparison of Ellman's Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the maleimide-thiol reaction stands as a cornerstone for linking molecules, pivotal in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Ensuring the efficiency of this conjugation process is paramount, necessitating robust analytical methods to quantify unreacted maleimide groups. This guide provides a comprehensive comparison of the traditional Ellman's assay and its modern alternatives, offering researchers the insights needed to select the optimal method for their specific application.

The Indirect Approach: Ellman's Assay

Ellman's assay is a widely used indirect colorimetric method for the quantification of sulfhydryl groups. In the context of maleimide quantification, the assay is adapted to measure the unreacted maleimide concentration by first reacting the maleimide-containing sample with a known excess of a thiol-containing compound, such as L-cysteine or glutathione (GSH). The remaining, unreacted thiol is then quantified using Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The reaction between DTNB and a thiol group produces the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm[1][2][3]. The amount of unreacted maleimide is then determined by subtracting the measured amount of unreacted thiol from the initial amount of thiol added.

Ellmans_Assay_Workflow cluster_step1 Step 1: Reaction with Excess Thiol cluster_step2 Step 2: Quantification of Unreacted Thiol cluster_step3 Step 3: Measurement & Calculation Maleimide Maleimide Sample Reaction1 Incubation Maleimide->Reaction1 Excess_Thiol Known Excess of Thiol (e.g., Cysteine) Excess_Thiol->Reaction1 Unreacted_Thiol Unreacted Thiol Reaction1->Unreacted_Thiol Mixture containing unreacted thiol Reaction2 Reaction Unreacted_Thiol->Reaction2 DTNB Ellman's Reagent (DTNB) DTNB->Reaction2 TNB TNB²⁻ (Yellow Product) Reaction2->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Calculation Calculate Unreacted Maleimide Spectrophotometer->Calculation

Figure 1. Workflow of Ellman's Assay for Maleimide Quantification.
Experimental Protocol: Ellman's Assay

This protocol provides a general procedure for the indirect quantification of unreacted maleimides using Ellman's reagent.

Materials:

  • Maleimide-containing sample

  • L-cysteine hydrochloride monohydrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[4]

  • Spectrophotometer

Procedure:

  • Preparation of Cysteine Standard: Prepare a standard stock solution of L-cysteine in the Reaction Buffer. Create a series of dilutions to generate a standard curve.

  • Reaction of Maleimide with Cysteine:

    • To your maleimide-containing sample, add a known concentration of L-cysteine in molar excess (e.g., 2 to 10-fold molar excess relative to the expected maleimide concentration).

    • Incubate the mixture at room temperature for a sufficient time (e.g., 15-30 minutes) to ensure complete reaction between the maleimide and the thiol.

  • Preparation of DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL[4].

  • Quantification of Unreacted Cysteine:

    • In a separate reaction vessel (e.g., a cuvette or microplate well), add a specific volume of the reaction mixture from step 2.

    • Add a defined volume of the DTNB solution and mix well.

    • Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Calculation:

    • Use the standard curve to determine the concentration of unreacted cysteine in your sample.

    • Calculate the amount of maleimide by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.

Alternative Methods for Maleimide Quantification

While Ellman's assay is a workhorse in many laboratories, several alternative methods have emerged, offering advantages in sensitivity, specificity, and ease of use.

Direct UV-Vis Spectrophotometry

Maleimides exhibit a characteristic UV absorbance at approximately 302 nm. This allows for a direct, albeit less sensitive, method of quantification.

  • Advantages: Simple, direct measurement without the need for additional reagents.

  • Disadvantages: Low sensitivity due to a small molar extinction coefficient (ε ≈ 620 M⁻¹cm⁻¹). Susceptible to interference from other molecules that absorb in the same UV range, such as proteins (which absorb at 280 nm).

4,4'-Dithiodipyridine (DTDP) Assay

Similar to Ellman's assay, the DTDP assay is an indirect colorimetric method. It utilizes 4,4'-dithiodipyridine (DTDP) to react with the excess thiol remaining after reaction with the maleimide sample. The resulting product, 4-thiopyridone, absorbs at a different wavelength than the product of the Ellman's reaction.

  • Advantages: The reaction product has a higher molar extinction coefficient (ε ≈ 19,800 M⁻¹cm⁻¹ at 324 nm) compared to TNB²⁻, offering potentially higher sensitivity.

  • Disadvantages: The absorbance maximum at 324 nm is closer to the protein absorbance at 280 nm, which can lead to background interference.

Fluorometric Assays

Several commercial kits are available that employ proprietary fluorescent dyes that react specifically with maleimides. The reaction leads to a significant increase in fluorescence, which can be measured using a fluorescence microplate reader.

  • Advantages: High sensitivity, with detection limits in the picomole range. Can be performed in a high-throughput format (96- or 384-well plates).

  • Disadvantages: Requires a fluorescence plate reader. The proprietary nature of the reagents can make it a more expensive option.

Enzyme-Based Assays

A highly sensitive method involves the use of the enzyme papain. In this assay, the unreacted thiol (after reaction with the maleimide) is used to activate a disulfide-inhibited form of papain. The activity of the restored enzyme is then measured using a chromogenic substrate.

  • Advantages: Extremely high sensitivity, reported to be about 100-fold more sensitive than Ellman's assay.

  • Disadvantages: More complex protocol involving enzymatic reactions. The stability of the enzyme can be a critical factor.

Mass Spectrometry (MS)

Mass spectrometry offers a powerful and direct way to characterize and quantify maleimide conjugation. By measuring the mass of the protein or molecule before and after the conjugation reaction, the number of attached maleimide-containing moieties can be precisely determined.

  • Advantages: Provides direct and accurate measurement of the extent of labeling. Can identify the specific sites of conjugation. High sensitivity, capable of detecting low levels of modification.

  • Disadvantages: Requires access to specialized and expensive instrumentation. Data analysis can be complex.

Comparison_Methods cluster_colorimetric Colorimetric Methods cluster_spectroscopic Spectroscopic Methods cluster_fluorometric Fluorometric Methods cluster_advanced Advanced Methods Ellmans Ellman's Assay (Indirect) DTDP DTDP Assay (Indirect) UV_Vis Direct UV-Vis (302 nm) Fluoro Fluorescent Dye-Based Enzyme Enzyme-Based (Papain) MS Mass Spectrometry Maleimide Unreacted Maleimide Quantification Maleimide->Ellmans Maleimide->DTDP Maleimide->UV_Vis Maleimide->Fluoro Maleimide->Enzyme Maleimide->MS

References

A Researcher's Guide to Fluorescent Assays for Maleimide-Thiol Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the efficiency of maleimide-thiol conjugation is critical for the successful development of antibody-drug conjugates (ADCs), protein labeling, and other bioconjugation applications. This guide provides an objective comparison of fluorescent assays used to determine maleimide-thiol conjugation efficiency, supported by experimental data and detailed protocols.

The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, forming a stable covalent thioether bond.[1] Ensuring the efficiency of this reaction is paramount. Fluorescent assays offer a sensitive and quantitative means to assess this efficiency. These assays can be broadly categorized into two main types: "turn-on" fluorescent probes and assays that quantify the degree of labeling (DOL).

Comparison of Fluorescent Assay Methodologies

Two primary strategies are employed to fluorescently assess maleimide-thiol conjugation efficiency. "Turn-on" probes are fluorogenic, meaning their fluorescence significantly increases upon reaction with a thiol.[2][3] This allows for real-time monitoring of the reaction. The second approach involves the use of a fluorescent maleimide to label the thiol-containing molecule, followed by purification and quantification of the conjugated fluorophore to determine the Degree of Labeling (DOL).

Assay TypePrincipleAdvantagesDisadvantages
"Turn-On" Fluorescent Probes A non-fluorescent or weakly fluorescent maleimide-containing probe becomes highly fluorescent upon reaction with a thiol.[2][4]- Real-time monitoring of conjugation kinetics.- High sensitivity.- No separation of unreacted probe required.- The probe itself is consumed in the reaction.- The fluorescence properties of the probe-thiol adduct may differ from the fluorophore-protein conjugate.
Degree of Labeling (DOL) Assays A thiol-containing molecule is reacted with a fluorescent maleimide. After removing the unreacted fluorescent maleimide, the absorbance of the fluorophore and the protein are measured to calculate the ratio of dye to protein.- Directly measures the number of fluorophores conjugated to the target molecule.- Wide variety of fluorescent maleimides available.- Requires a purification step to remove unreacted dye, which can be time-consuming.- Indirect measurement of conjugation efficiency.

Performance Comparison of Thiol-Reactive Fluorescent Dyes

The choice of fluorescent dye is critical for the sensitivity and accuracy of the assay. The following table summarizes the key spectroscopic properties of commonly used thiol-reactive fluorescent dyes.

Fluorophore FamilySpecific Probe ExampleReactive GroupExcitation (λex, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Coumarin 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)Maleimide~386~470~35,000~0.4 (in ethanol)
Alexa Fluor™ Alexa Fluor™ 350 C₅ MaleimideMaleimide34644219,0000.78
Fluorescein Fluorescein-5-MaleimideMaleimide492517~83,000~0.92 (in 0.1 M NaOH)
BODIPY™ BODIPY™ FL MaleimideMaleimide503512~80,000~0.9
Rhodamine Tetramethylrhodamine-5-MaleimideMaleimide550575~95,000~0.4
Cyanine Cy®5 MaleimideMaleimide649670~250,000~0.2
Janelia Fluor® Janelia Fluor® 646, MaleimideMaleimide646664152,0000.54

Alternative Methods: Colorimetric Assays

For laboratories not equipped for fluorescence measurements, colorimetric assays provide a viable alternative. These assays are typically based on a reverse glutathione (GSH) assay. In this method, the maleimide-containing sample is reacted with a known excess of a thiol, such as GSH. The remaining unreacted thiol is then quantified using a chromogenic reagent like 4,4'-dithiodipyridine (DTDP), which has a molar extinction coefficient of 19,800 M⁻¹cm⁻¹. While less sensitive than fluorescent methods, colorimetric assays are robust and do not require specialized equipment. Direct spectrophotometric measurement of maleimides at 302 nm is generally not recommended due to low sensitivity (extinction coefficient of 620 M⁻¹cm⁻¹) and interference from protein absorbance.

Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL) using a Fluorescent Maleimide

This protocol outlines the general steps for labeling a protein with a fluorescent maleimide and calculating the DOL.

Materials:

  • Protein with free thiol groups (e.g., antibody, 1-10 mg/mL)

  • Thiol-reactive fluorescent dye (e.g., Fluorescein-5-Maleimide) dissolved in DMSO or DMF (10 mM stock solution)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the fluorescent maleimide stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be less than 10%. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted fluorescent maleimide using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein) and the maximum absorption wavelength of the dye (A_max).

  • Calculation of DOL:

    • Calculate the corrected absorbance at 280 nm (A_280,corr) to account for the dye's absorbance at this wavelength: A_280,corr = A_280 - (A_max * CF) where CF is the correction factor for the dye at 280 nm.

    • Calculate the molar concentration of the protein: [Protein] = A_280,corr / (ε_protein * path length)

    • Calculate the molar concentration of the dye: [Dye] = A_max / (ε_dye * path length)

    • Calculate the DOL: DOL = [Dye] / [Protein]

Protocol 2: "Turn-On" Fluorescent Assay for Thiol Quantification

This protocol describes a general method for quantifying thiols using a "turn-on" fluorescent probe.

Materials:

  • Thiol-containing sample

  • "Turn-on" fluorescent maleimide probe (e.g., a coumarin-based maleimide)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a standard curve: Prepare a series of known concentrations of a standard thiol (e.g., N-acetyl-L-cysteine) in the assay buffer.

  • Reaction Setup: In a microplate, add the "turn-on" fluorescent probe to each well containing the thiol standards and the unknown sample.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light. The optimal incubation time should be determined experimentally.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

  • Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of thiols in the unknown sample.

Visualizing the Process

To better understand the principles and workflows described, the following diagrams have been generated.

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_product Product Maleimide Maleimide Thioether Stable Thioether Bond Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Thiol (-SH) on Protein Thiol->Thioether

Maleimide-Thiol Conjugation Reaction

Fluorescent_Assay_Workflow cluster_turn_on Turn-On Assay cluster_dol DOL Assay Mix Mix Thiol Sample with 'Turn-On' Maleimide Probe Incubate_On Incubate Mix->Incubate_On Measure_On Measure Fluorescence Increase Incubate_On->Measure_On Label Label Thiol with Fluorescent Maleimide Purify Purify Conjugate Label->Purify Measure_DOL Measure Absorbance (Protein & Dye) Purify->Measure_DOL Calculate Calculate DOL Measure_DOL->Calculate

Fluorescent Assay Workflows

Assay_Selection_Tree Start Start: Need to measure maleimide-thiol conjugation? Q1 Need real-time kinetics data? Start->Q1 TurnOn Use 'Turn-On' Fluorescent Assay Q1->TurnOn Yes Q2 Need to know the exact number of labels per molecule? Q1->Q2 No DOL Use Degree of Labeling (DOL) Assay Q2->DOL Yes Colorimetric Consider Colorimetric Assay (if no fluorometer) Q2->Colorimetric No

Assay Selection Decision Tree

References

A Head-to-Head Comparison: DSPE-PEG8-Mal vs. DSPE-PEG-NHS for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The method of attaching a payload or imaging agent to an antibody can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison of two widely used phospholipid-PEG derivatives for antibody conjugation: DSPE-PEG8-Maleimide (DSPE-PEG8-Mal) and DSPE-PEG-N-hydroxysuccinimide (DSPE-PEG-NHS).

This comparison will delve into the chemical principles, experimental considerations, and performance outcomes associated with each linker, supported by experimental data to inform your selection process.

At a Glance: Key Differences in Reaction Chemistry

The fundamental difference between this compound and DSPE-PEG-NHS lies in their reactive terminal groups and, consequently, their target amino acid residues on an antibody.

  • This compound features a maleimide group that specifically reacts with the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond . This reaction is most efficient at a pH range of 6.5-7.5.

  • DSPE-PEG-NHS possesses an N-hydroxysuccinimide ester that reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form a highly stable amide bond . This conjugation is favored at a slightly alkaline pH of 7.2-8.5[1].

This distinction in target residues has significant implications for the site-specificity and homogeneity of the resulting conjugate. Antibodies have numerous surface-exposed lysine residues, leading to a potentially heterogeneous product with NHS-ester conjugation[2][3]. In contrast, the lower abundance and specific locations of cysteine residues (either naturally occurring or engineered) allow for more site-specific and controlled conjugation with maleimide chemistry.

Performance Comparison: A Data-Driven Analysis

The selection of a conjugation strategy often depends on the desired attributes of the final immunoconjugate. The following table summarizes key performance characteristics based on available experimental data.

FeatureThis compound (Maleimide Chemistry)DSPE-PEG-NHS (NHS Ester Chemistry)
Target Residue Cysteine (Sulfhydryl group)Lysine (Primary amine group)
Bond Formed ThioetherAmide
Reaction pH 6.5 - 7.57.2 - 8.5[1]
Conjugation Efficiency Can reach up to 95% with optimized reactant ratios[4]. A study comparing f(ab′)2 fragments to PLGA-PEG-Mal NPs showed a conjugation efficiency of up to 47.19%.A study comparing full-length antibodies to PLGA-PEG-COOH NPs (via NHS chemistry) showed a conjugation efficiency of up to 14.64%. The yield of liposome surface functionalization with a peptide via DSPE-PEG-NHS was 63 ± 3%.
Bond Stability The thioether bond can be susceptible to retro-Michael addition in the presence of endogenous thiols like glutathione, potentially leading to deconjugation. However, hydrolysis of the succinimide ring can stabilize the linkage.The amide bond is highly stable and considered effectively irreversible under physiological conditions, with an estimated half-life of years in water.
Site-Specificity High, due to the lower abundance of cysteine residues. Can be precisely controlled with engineered cysteines.Low, due to the high abundance of surface-exposed lysine residues, leading to a heterogeneous mixture of conjugates.
Functional Impact A study on immunoliposomes for siRNA delivery showed that DSPE-PEG-MAL conjugates resulted in significantly greater cellular uptake and approximately three-fold higher gene silencing efficiency compared to DSPE-PEG-COOH (NHS chemistry) conjugates.In the same study, the DSPE-PEG-COOH (NHS chemistry) immunoliposomes showed lower cellular uptake and gene silencing efficacy.

Visualizing the Conjugation Workflows

To better understand the practical application of these linkers, the following diagrams illustrate the experimental workflows for antibody conjugation.

DSPE_PEG_NHS_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer (pH 7.2-8.5) Reaction Incubate Antibody and DSPE-PEG-NHS (RT or 4°C, 0.5-4h) Antibody->Reaction Mix DSPE_PEG_NHS DSPE-PEG-NHS in Anhydrous Solvent (e.g., DMSO) DSPE_PEG_NHS->Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction->Purification Quench (optional) with Tris or Glycine Analysis Characterize (e.g., HPLC, MS) Purification->Analysis

DSPE-PEG-NHS Antibody Conjugation Workflow.

DSPE_PEG8_Mal_Workflow cluster_prep Antibody Preparation cluster_reagent_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Degassed Buffer Reduction Reduce Disulfide Bonds (e.g., with TCEP) (Optional, for native Cys) Antibody->Reduction Purify_Ab Purify Reduced Ab (e.g., Desalting Column) Reduction->Purify_Ab Reaction Incubate Reduced Ab and this compound (pH 6.5-7.5, RT, 1-2h) Purify_Ab->Reaction Mix DSPE_PEG_Mal This compound in Anhydrous Solvent (e.g., DMSO) DSPE_PEG_Mal->Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction->Purification Quench (optional) with Cysteine Analysis Characterize (e.g., HPLC, MS) Purification->Analysis

This compound Antibody Conjugation Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful antibody conjugation. Below are representative protocols for both DSPE-PEG-NHS and this compound.

Protocol 1: Antibody Conjugation with DSPE-PEG-NHS

This protocol is adapted for the conjugation of an antibody to pre-formed liposomes or nanoparticles via a post-insertion method.

Materials:

  • Antibody of interest

  • DSPE-PEG-NHS

  • Anhydrous dimethyl sulfoxide (DMSO) or chloroform

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Glycine or Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column or dialysis cassette with appropriate MWCO)

Procedure:

  • Preparation of DSPE-PEG-NHS Solution: Dissolve DSPE-PEG-NHS in a minimal amount of anhydrous DMSO or chloroform. For post-insertion, a dried lipid film of DSPE-PEG-NHS can be prepared by evaporating the organic solvent under a stream of nitrogen.

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. The pH should be adjusted to 7.2-8.5 for optimal reaction with the NHS ester.

  • Conjugation Reaction:

    • For a post-insertion method, immediately add the antibody solution to the dried DSPE-PEG-NHS lipid film. A molar ratio of 6:1 (micelle/antibody) has been reported.

    • Incubate the mixture for 1-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction: Add a quenching solution (e.g., glycine or Tris buffer) to a final concentration of 50-100 mM to react with any remaining DSPE-PEG-NHS.

  • Purification: Remove unconjugated DSPE-PEG-NHS, quenched linker, and other reaction byproducts using SEC or dialysis.

  • Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm conjugate integrity. This can be done using methods such as UV-Vis spectroscopy, HPLC, and mass spectrometry.

Protocol 2: Antibody Conjugation with this compound

This protocol outlines the conjugation of a thiolated antibody to this compound.

Materials:

  • Antibody of interest

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Degassed conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching solution (e.g., 10 mM L-cysteine)

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

  • Antibody Thiolation (if necessary):

    • If the antibody does not have accessible free cysteines, disulfide bonds can be reduced.

    • Dissolve the antibody in degassed conjugation buffer.

    • Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column. The thiolated antibody should be used immediately.

  • Preparation of this compound Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the thiolated antibody solution. A 10- to 20-fold molar excess of this compound over the antibody is often recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction: Add L-cysteine to a final concentration of 10 mM to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate from excess reagents and byproducts using SEC or dialysis.

  • Characterization: Determine the degree of conjugation and assess the purity and integrity of the final product using techniques like SDS-PAGE, HPLC, and mass spectrometry.

Choosing the Right Linker for Your Application

The decision between this compound and DSPE-PEG-NHS depends heavily on the specific goals of the research or drug development program.

Choose this compound for:

  • Site-specific conjugation: When a homogeneous product with a defined drug-to-antibody ratio (DAR) is critical.

  • Preserving antibody function: If modification of lysine residues could impact the antigen-binding site or overall antibody stability.

  • Applications requiring high cellular uptake: As suggested by comparative studies, maleimide-linked conjugates may exhibit enhanced cellular internalization.

Choose DSPE-PEG-NHS for:

  • Simplicity and cost-effectiveness: The protocol is straightforward and does not require a separate antibody modification step if sufficient primary amines are available.

  • Maximum stability: The resulting amide bond is exceptionally stable, minimizing the risk of premature drug release.

  • When site-specificity is not a primary concern: For applications where a heterogeneous mixture of conjugates is acceptable.

References

DSPE-PEG8-Mal: A Head-to-Head Comparison with Other Heterobifunctional Crosslinkers for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a heterobifunctional crosslinker is a critical decision that dictates the efficacy, stability, and targeting precision of bioconjugates and drug delivery systems. This guide provides an in-depth comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) with other commonly employed heterobifunctional crosslinkers, supported by experimental data and detailed protocols.

This compound is a popular choice for surface functionalization of liposomes and other lipid-based nanoparticles. Its unique structure, comprising a lipid anchor (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a thiol-reactive maleimide group, offers a versatile platform for conjugating targeting ligands such as antibodies, peptides, and aptamers. This guide will objectively evaluate the performance of this compound against other classes of heterobifunctional crosslinkers, including those with different reactive functionalities and spacer characteristics.

At a Glance: Comparative Overview of Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is contingent on several factors, including the target functional groups on the biomolecule and the desired stability of the final conjugate. Heterobifunctional crosslinkers are broadly classified based on their reactive ends.[1]

Crosslinker ClassReactive Group 1 (Example)Reactive Group 2 (Example)Target 1Target 2Linkage StabilityKey Applications
Amine-to-Thiol NHS Ester (e.g., SMCC)MaleimidePrimary Amines (-NH2)Thiols (-SH)Stable Thioether BondAntibody-drug conjugates, protein-peptide conjugation
Lipid-PEG-Thiol DSPE (lipid insertion)Maleimide (e.g., this compound)Lipid BilayerThiols (-SH)Stable Thioether BondFunctionalization of liposomes and nanoparticles
Amine-to-Amine NHS Ester (e.g., DSPE-PEG-NHS)N/APrimary Amines (-NH2)N/AStable Amide BondProtein and peptide conjugation to liposomes
Thiol-to-Thiol (cleavable) Pyridyl Disulfide (e.g., SPDP)N/AThiols (-SH)N/AReducible Disulfide BondReversible conjugation, intracellular drug release

Performance Deep Dive: DSPE-PEG-Mal vs. DSPE-PEG-COOH

A key consideration in liposome functionalization is the choice of the reactive group on the PEG linker. A study comparing DSPE-PEG-Maleimide (DSPE-PEG-Mal) and DSPE-PEG-Carboxylic Acid (DSPE-PEG-COOH) for the delivery of siRNA to hepatocellular carcinoma cells provides valuable insights.[2]

In this study, anti-EGFR Fab' fragments were conjugated to liposome-polycation-DNA complexes (LPD) using either DSPE-PEG-Mal or DSPE-PEG-COOH. The maleimide group of DSPE-PEG-Mal reacts with thiolated antibody fragments to form a stable thioether bond, while the carboxylic acid group of DSPE-PEG-COOH is activated with EDC/NHS to react with primary amines on the antibody, forming an amide bond.[2]

The results demonstrated that immunoliposomes prepared with DSPE-PEG-Mal were more effective in targeting hepatocellular carcinoma cells for siRNA delivery.[2]

Table 1: Performance Comparison of DSPE-PEG-Mal vs. DSPE-PEG-COOH in siRNA Delivery [2]

ParameterDSPE-PEG-Mal (TLPD-FPM)DSPE-PEG-COOH (TLPD-FPC)
Gene Silencing Efficiency (500 nM siRNA) ~80%~32%
Cellular Uptake in SMMC-7721 cells Significantly higherLower
Particle Size (nm) ~200 nm~200 nm (no significant difference)
Zeta Potential (mV) Significantly different from TLPD-FPCSignificantly different from TLPD-FPM
siRNA Encapsulation Efficiency No significant differenceNo significant difference
Serum Stability No significant differenceNo significant difference

The study concluded that the choice of conjugation linker can significantly affect the physicochemical properties and gene silencing efficiency of the immunoliposomes. The superior performance of the maleimide-based linker in this context highlights the importance of the conjugation chemistry in the final biological activity of the targeted nanoparticle.

The Chemistry of Conjugation: A Closer Look

The efficacy of a heterobifunctional crosslinker is intrinsically linked to the chemistry of its reactive groups.

cluster_amine_thiol Amine-to-Thiol Crosslinking (e.g., SMCC) Protein-NH2 Protein-NH2 SMCC SMCC Protein-NH2->SMCC NHS ester reaction (pH 7.2-8.0) Activated Protein Activated Protein SMCC->Activated Protein Maleimide activation Ligand-SH Ligand-SH Activated Protein->Ligand-SH Maleimide-thiol reaction (pH 6.5-7.5) Conjugate_SMCC Stable Conjugate Ligand-SH->Conjugate_SMCC

General workflow for Amine-to-Thiol crosslinking.

cluster_lipid_thiol Lipid-PEG-Thiol Conjugation (e.g., this compound) Liposome Liposome DSPE-PEG-Mal DSPE-PEG-Mal Liposome->DSPE-PEG-Mal Lipid insertion Functionalized Liposome Functionalized Liposome DSPE-PEG-Mal->Functionalized Liposome Ligand-SH Ligand-SH Functionalized Liposome->Ligand-SH Maleimide-thiol reaction (pH 6.5-7.5) Targeted Liposome Targeted Liposome Ligand-SH->Targeted Liposome

Liposome functionalization using DSPE-PEG-Mal.

Stability of the Conjugate: A Critical Performance Parameter

The stability of the linkage formed by the crosslinker is paramount, particularly for in vivo applications where the conjugate is exposed to physiological conditions. The thioether bond formed by the reaction of a maleimide with a thiol is generally considered stable. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of high concentrations of other thiols like glutathione.

Strategies to enhance the stability of the maleimide-thiol linkage include the use of N-aryl maleimides, which promote rapid and irreversible hydrolysis of the thiosuccinimide ring, effectively "locking" the conjugate. In contrast, disulfide bonds formed by crosslinkers like SPDP are designed to be cleavable under reducing conditions, a feature that can be exploited for intracellular drug release.

Experimental Protocols

To facilitate the replication and further investigation of the comparative performance of these crosslinkers, detailed experimental protocols are provided below.

Protocol 1: Conjugation of Anti-EGFR Fab' to Liposomes using DSPE-PEG-Mal

This protocol describes the "post-insertion" method for preparing immunoliposomes.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • Protamine

  • siRNA

  • Calf thymus DNA

  • DSPE-PEG-Maleimide (DSPE-PEG-Mal)

  • Thiolated anti-EGFR Fab'

  • Diethylpyrocarbonate (DEPC)-treated water

  • MES buffer (10 mM MES, 150 mM NaCl, pH 5.5)

  • 1 M NaOH

Procedure:

  • Preparation of Naked LPD:

    • Mix cationic liposomes (DOTAP:Cholesterol, 1:1 molar ratio), protamine, and DEPC water to form solution A.

    • Mix siRNA, calf thymus DNA, and DEPC water to form solution B.

    • Quickly mix solutions A and B to form the naked LPD.

  • Preparation of Antibody-Conjugated Micelles:

    • Incubate 600 µg of thiolated anti-EGFR Fab' with a micelle solution containing DSPE-PEG-Mal (10 mg/mL, 28.35 µL) at 4°C overnight with gentle stirring.

  • Formation of Targeted LPD (TLPD-FPM):

    • Mix the naked LPD with the antibody-conjugated micelles at 50°C for 10 minutes.

Protocol 2: Quantification of Protein Conjugation to Liposomes

This protocol provides a general method for determining the amount of protein conjugated to liposomes.

Materials:

  • Protein-conjugated liposome suspension

  • Bicinchoninic acid (BCA) protein assay kit or similar protein quantification assay

  • Phosphate buffered saline (PBS)

  • Triton X-100 or other suitable detergent

Procedure:

  • Sample Preparation:

    • Take a known volume of the protein-conjugated liposome suspension.

    • To a separate aliquot of the same volume (for background correction), add a quenching agent for the reactive group if necessary and incubate under the same conditions but without the protein.

  • Liposome Lysis:

    • Add Triton X-100 to a final concentration of 1% (v/v) to all samples to lyse the liposomes and release the conjugated protein.

  • Protein Quantification:

    • Perform the BCA assay according to the manufacturer's instructions, using a standard curve prepared with the same protein that was conjugated.

    • Measure the absorbance at 562 nm.

  • Calculation:

    • Subtract the background absorbance (from the control liposomes) from the sample absorbance.

    • Determine the protein concentration from the standard curve.

    • Calculate the total amount of protein conjugated to the liposomes.

Protocol 3: In Vitro Gene Silencing Assay

This protocol is used to assess the functional activity of siRNA delivered by the targeted liposomes.

Materials:

  • Cells stably expressing a reporter gene (e.g., luciferase)

  • Targeted liposome-siRNA complexes (TLPD)

  • Non-targeted liposomes (NTLPD) as a control

  • Luciferase assay reagent

  • Cell culture medium

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with different concentrations of TLPD and NTLPD containing the specific siRNA. Include a control with scrambled siRNA.

    • Incubate for a specified period (e.g., 48 hours).

  • Luciferase Assay:

    • Lyse the cells and perform the luciferase assay according to the manufacturer's protocol.

    • Measure the luminescence.

  • Analysis:

    • Normalize the luciferase activity to the total protein content in each well.

    • Calculate the percentage of gene silencing relative to the untreated control cells.

Conclusion

The selection of a heterobifunctional crosslinker is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. This compound stands out as a highly effective reagent for the functionalization of liposomes and other lipid nanoparticles, offering a stable linkage and demonstrated superior performance in applications such as siRNA delivery compared to other DSPE-PEG derivatives.

While direct, comprehensive comparative studies across all classes of heterobifunctional crosslinkers for liposome modification are limited, the available data and established protocols provide a strong foundation for researchers to make informed decisions. The choice between a maleimide-based linker like DSPE-PEG-Mal and other reactive chemistries will ultimately depend on the specific requirements for targeting, stability, and controlled release in the intended biological system. Further head-to-head studies will be invaluable in elucidating the nuanced performance differences and guiding the rational design of next-generation bioconjugates and drug delivery vehicles.

References

The Influence of PEG Linker Length on Targeting Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of Polyethylene Glycol (PEG) linkers in bioconjugation and drug delivery is a cornerstone of modern therapeutics, enhancing the solubility, stability, and pharmacokinetic profiles of targeted molecules. A critical, yet often nuanced, parameter in the design of these targeted therapies is the length of the PEG linker. This guide provides an objective comparison of how varying PEG linker lengths can impact targeting efficiency, supported by experimental data and detailed protocols.

The length of a PEG linker is not a one-size-fits-all parameter; it represents a delicate balance between several factors. Shorter linkers may offer greater stability, while longer linkers can improve pharmacokinetic properties, especially for hydrophobic payloads.[1] However, excessively long linkers might negatively affect cytotoxicity.[1] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[1][2]

Comparative Analysis of PEG Linker Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics in targeted drug delivery systems.

Antibody-Drug Conjugates (ADCs)
PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionPharmacokinetics (Half-life)Reference
Short (e.g., PEG4) Lower PotencyModerateShorter[1]
Medium (e.g., PEG8) High PotencySignificantImproved
Long (e.g., PEG24) High PotencyStrongestLongest
Liposomal Formulations for Tumor Targeting
PEG Linker Length (MW)Cellular Uptake Efficiency (in vitro)Tumor Accumulation (in vivo)Tumor Size ReductionReference
2 kDa No significant differenceLowerModerate
5 kDa No significant differenceIntermediateGood
10 kDa No significant differenceHighest>40% reduction
Nanoparticle Targeting of Dendritic Cells
PEG Linker Length (MW)Targeting Efficiency (DC2.4 cell line)Targeting Efficiency (Primary BMDCs & cDC1s)Reference
0.65 kDa HighestLower
2 kDa IntermediateIntermediate
5 kDa LowerHighest

Experimental Workflows and Methodologies

Detailed and reproducible experimental protocols are fundamental to understanding the comparative data. Below are representative methodologies for key experiments used to assess the impact of PEG linker length.

Experimental Workflow for Comparing ADCs with Different PEG Linker Lengths

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody_Mod Antibody Modification Conjugation Conjugation Antibody_Mod->Conjugation Drug_Linker_Prep Drug-Linker Preparation Drug_Linker_Prep->Conjugation Purification Purification Conjugation->Purification Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Binding_Affinity Binding Affinity Assay Purification->Binding_Affinity PK_Study Pharmacokinetic (PK) Study Purification->PK_Study Efficacy_Study Efficacy Study (Tumor Model) Purification->Efficacy_Study Cytotoxicity->Efficacy_Study Binding_Affinity->Efficacy_Study PK_Study->Efficacy_Study Receptor_Binding cluster_cell Target Cell Receptor Receptor Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cellular_Effect Cellular Effect (e.g., Apoptosis) Drug_Release->Cellular_Effect Targeted_Molecule Targeted Molecule (e.g., ADC, Liposome) PEG_Linker PEG Linker Targeted_Molecule->PEG_Linker Ligand Targeting Ligand PEG_Linker->Ligand Ligand->Receptor Binding

References

stability comparison of thioether vs amide bond in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of chemical linkage is paramount, directly influencing the stability, efficacy, and safety of the resulting molecule. Among the most frequently employed covalent bonds are the thioether and amide linkages. This guide provides an objective comparison of their stability, supported by experimental data, to aid researchers in selecting the optimal conjugation strategy for their specific application, from antibody-drug conjugates (ADCs) to PEGylated proteins.

Executive Summary

Thioether and amide bonds exhibit distinct stability profiles that render them suitable for different bioconjugation purposes. Amide bonds are characterized by their exceptional kinetic stability against chemical hydrolysis under physiological conditions. However, their susceptibility to enzymatic cleavage by proteases can be a significant liability in vivo. Conversely, thioether bonds, particularly the commonly used succinimidyl thioether linkage derived from maleimide-thiol reactions, are generally stable to chemical hydrolysis but can exhibit limited stability in the presence of thiols and in plasma due to retro-Michael reactions and thiol exchange. The choice between these two linkages, therefore, represents a trade-off between chemical and enzymatic stability.

Quantitative Stability Comparison

The following tables summarize the available quantitative data on the stability of thioether and amide bonds under various conditions.

Table 1: Stability of Thioether Bonds in Bioconjugates

Linkage TypeConditionHalf-life (t½)Reference Compound/System
Succinimidyl Thioether50mM Phosphate Buffer with 0.5mM GSSG, pH 7.4 @ 37°C20 - 80 hoursN-ethylmaleimide conjugated to various thiols
Succinimidyl ThioetherHuman Plasma @ 37°C~20% remaining after 72 hoursFc-S396C maleimide conjugate
Succinimidyl ThioetherHuman Plasma @ 37°C~80% remaining after 72 hoursLC-V205C maleimide conjugate
Maleamic Methyl Ester-based ThioetherAlbumin Solution (25 mg/mL) @ 37°C~96.2% remaining after 14 daysmil40-12c ADC

Table 2: Stability of Amide Bonds in Bioconjugates

Linkage TypeConditionHalf-life (t½)Reference Compound/System
Peptide BondpH 7 Water (uncatalyzed)Estimated up to 1000 yearsGeneral peptide bond
PVDMA-derived AmidepH 5.5, 7.5, 8.5 @ 25°C and 50°CNo detectable hydrolysis over 300 hoursPVDMA functionalized with primary amine
Peptide BondIn the presence of proteasesMinutes to hours (highly variable)Various peptides and proteins

Chemical Structures and Formation

The formation of thioether and amide linkages involves distinct chemical reactions, each with its own advantages and considerations.

Chemical Structures of Thioether and Amide Linkages cluster_thioether Thioether Linkage cluster_amide Amide Linkage Thioether Biomolecule-S-Linker-Payload Amide Biomolecule-NH-CO-Linker-Payload

Figure 1. General structures of thioether and amide linkages in bioconjugates.

Thioether Bond Formation: Thiol-Maleimide Addition

A prevalent method for creating a thioether bond is the Michael addition of a thiol (e.g., from a cysteine residue) to a maleimide. This reaction is rapid and proceeds under mild, near-neutral pH conditions.

Thiol-Maleimide Conjugation Reaction Biomolecule_SH Biomolecule-SH Thioether Biomolecule-S-Succinimidyl-Payload Biomolecule_SH->Thioether + Maleimide Maleimide-Payload Maleimide->Thioether +

Figure 2. Reaction scheme for the formation of a succinimidyl thioether linkage.

Amide Bond Formation: Carbodiimide-Mediated Coupling

Amide bonds are typically formed by the reaction of a carboxylic acid and an amine. In bioconjugation, this is often facilitated by a coupling agent, such as a carbodiimide (e.g., EDC), which activates the carboxyl group for nucleophilic attack by the amine.

Carbodiimide-Mediated Amide Bond Formation Biomolecule_COOH Biomolecule-COOH Activated_Ester Biomolecule-CO-O-ActiveEster Biomolecule_COOH->Activated_Ester + EDC Amine_Payload H2N-Payload Amide Biomolecule-CO-NH-Payload Activated_Ester->Amide + H2N-Payload

Figure 3. Simplified reaction scheme for carbodiimide-mediated amide bond formation.

Degradation Pathways

The stability of a bioconjugate is ultimately determined by its susceptibility to cleavage under physiological conditions. The degradation pathways for thioether and amide bonds are fundamentally different.

Thioether Bond Instability: Retro-Michael Reaction and Thiol Exchange

The succinimidyl thioether linkage is susceptible to a retro-Michael reaction, which regenerates the starting thiol and maleimide. The released maleimide can then react with other thiols present in the biological environment, such as glutathione or albumin, leading to payload transfer and off-target effects.

Degradation of Succinimidyl Thioether Linkage Thioether Biomolecule-S-Succinimidyl-Payload Retro_Michael Biomolecule-SH + Maleimide-Payload Thioether->Retro_Michael Retro-Michael Reaction Thiol_Exchange Albumin-S-Succinimidyl-Payload Retro_Michael->Thiol_Exchange + Albumin-SH

Figure 4. Degradation pathway of a succinimidyl thioether linkage via retro-Michael reaction and subsequent thiol exchange.

Amide Bond Instability: Enzymatic Hydrolysis

While chemically robust, amide bonds, particularly peptide bonds within a protein linker, are the natural substrates for a wide range of proteases. Enzymatic hydrolysis cleaves the amide bond, releasing the payload. This can be a desired mechanism for prodrug activation or an undesired pathway leading to premature drug release.

Enzymatic Hydrolysis of an Amide Bond Amide_Linker Biomolecule-PeptideLinker-CO-NH-Payload Hydrolyzed_Products Biomolecule-PeptideLinker-COOH + H2N-Payload Amide_Linker->Hydrolyzed_Products Protease

Figure 5. Enzymatic cleavage of an amide bond within a peptide linker.

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial. The following are generalized protocols for key stability assays.

Plasma Stability Assay

Objective: To evaluate the stability of a bioconjugate in plasma, mimicking in vivo conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).

    • Thaw pooled human plasma (or plasma from another relevant species) at 37°C.

  • Incubation:

    • Add the bioconjugate stock solution to the pre-warmed plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma-bioconjugate mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately quench the reaction by adding a threefold excess of cold acetonitrile containing an internal standard.

    • Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining at each time point.

    • The percentage of remaining bioconjugate is calculated relative to the 0-hour time point. The half-life (t½) can be determined by plotting the natural logarithm of the remaining percentage against time.

Chemical Hydrolysis Assay

Objective: To assess the chemical stability of the linkage in a controlled buffer system at different pH values.

Methodology:

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Incubation:

    • Dissolve the bioconjugate in each buffer to a final concentration of 1 mg/mL.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • At specified time intervals, withdraw aliquots for analysis.

  • Analysis by HPLC:

    • Analyze the aliquots using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).

    • The method should be able to separate the intact bioconjugate from its degradation products.

  • Data Analysis:

    • Quantify the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of the bioconjugate remaining over time and determine the degradation rate constant and half-life at each pH.

Conclusion

The selection of a thioether or amide bond for bioconjugation is a critical decision that should be guided by the specific requirements of the application.

  • Amide bonds offer superior chemical stability, making them an excellent choice for applications where the bioconjugate is not intended to be cleaved or where enzymatic cleavage is the desired release mechanism.

  • Thioether bonds , particularly those derived from maleimides, can be less stable in the physiological environment due to their susceptibility to thiol exchange. However, their ease of formation and the availability of reagents make them a popular choice. For applications requiring high in vivo stability, alternative thioether chemistries or strategies to stabilize the maleimide-thiol adduct should be considered.

By carefully considering the stability data and degradation pathways presented in this guide, researchers can make more informed decisions in the design and development of robust and effective bioconjugates.

A Head-to-Head Comparison: DSPE-PEG-Maleimide vs. DSPE-PEG-COOH for Liposome Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective surface functionalization of liposomes is a critical step in the development of targeted drug delivery systems. The choice of reactive lipid used for conjugation can significantly impact the efficiency, stability, and ultimately, the in vivo performance of the final product. This guide provides an objective comparison of two commonly used PEGylated lipids: DSPE-PEG-maleimide and DSPE-PEG-COOH, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.

At a Glance: Key Differences

FeatureDSPE-PEG-MaleimideDSPE-PEG-COOH
Target Functional Group Thiols (-SH) on proteins/peptides (e.g., cysteine residues)Primary amines (-NH2) on proteins/peptides (e.g., lysine residues)
Conjugation Chemistry Michael AdditionCarbodiimide (EDC/NHS) Chemistry
Reaction Steps Typically a one-step reactionMulti-step reaction (activation and conjugation)
Reaction pH Neutral pH (6.5-7.5)Acidic pH for activation (4.5-6.0), neutral to slightly basic for conjugation (7.2-8.0)
Bond Formed Thioether bondAmide bond
Linkage Stability Susceptible to retro-Michael reaction (thiol exchange) in the presence of endogenous thiols. Can be stabilized by hydrolysis of the succinimide ring.Generally considered highly stable under physiological conditions.[1]
Reaction Specificity Highly specific for thiols.Can have side reactions, such as the formation of N-acylurea byproducts if the NHS-ester is hydrolyzed before reacting with the amine.

Conjugation Chemistry: A Tale of Two Mechanisms

The fundamental difference between DSPE-PEG-maleimide and DSPE-PEG-COOH lies in their reactive termini and, consequently, the chemical reactions they employ to attach ligands to the liposome surface.

DSPE-PEG-Maleimide: Thiol-Specific Michael Addition

DSPE-PEG-maleimide utilizes the reactivity of the maleimide group towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[2] The reaction proceeds via a Michael addition, forming a stable covalent thioether bond. This reaction is highly specific and occurs readily at neutral pH.[2]

G cluster_0 DSPE-PEG-Maleimide Conjugation Liposome Liposome (with DSPE-PEG-Maleimide) Conjugated_Liposome Functionalized Liposome (Thioether Bond) Liposome->Conjugated_Liposome Michael Addition (pH 6.5-7.5) Thiol_Ligand Thiol-containing Ligand (Protein, Peptide) Thiol_Ligand->Conjugated_Liposome

DSPE-PEG-Maleimide conjugation workflow.

DSPE-PEG-COOH: Amine-Reactive Carbodiimide Chemistry

DSPE-PEG-COOH features a terminal carboxylic acid group. To conjugate this to primary amines (e.g., on lysine residues of proteins), the carboxyl group must first be activated. This is commonly achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester readily reacts with primary amines to form a stable amide bond, releasing NHS.[3]

G cluster_1 DSPE-PEG-COOH Conjugation Liposome_COOH Liposome (with DSPE-PEG-COOH) Activated_Liposome Activated Liposome (NHS-ester) Liposome_COOH->Activated_Liposome EDC/NHS Activation (pH 4.5-6.0) Conjugated_Liposome_Amide Functionalized Liposome (Amide Bond) Activated_Liposome->Conjugated_Liposome_Amide Amine Coupling (pH 7.2-8.0) Amine_Ligand Amine-containing Ligand (Protein, Peptide) Amine_Ligand->Conjugated_Liposome_Amide

DSPE-PEG-COOH conjugation workflow.

Performance Comparison: Efficiency, Stability, and In Vitro/In Vivo Outcomes

Conjugation Efficiency

Conjugation MethodReported EfficiencyFactors Influencing Efficiency
DSPE-PEG-Maleimide 54% of hemoglobin subunits conjugated; >95% for peptidesNumber of available thiols on the ligand, steric hindrance, pH, and stability of the maleimide group during liposome preparation.
DSPE-PEG-COOH Variable, dependent on optimization of activation and conjugation steps.Efficiency of carboxyl activation, stability of the NHS-ester intermediate, pH of the conjugation reaction, and potential for side reactions.

One study directly comparing the two linkers for siRNA delivery found that liposomes functionalized with DSPE-PEG-maleimide (TLPD-FPM) exhibited significantly greater cellular uptake and gene silencing efficiency compared to those functionalized with DSPE-PEG-COOH (TLPD-FPC) in EGFR-overexpressing SMMC-7721 cells. At a 500 nM siRNA concentration, TLPD-FPM achieved approximately 80% gene silencing, whereas TLPD-FPC achieved about 32%. This suggests that for this specific application and cell line, the maleimide-based conjugation resulted in a more effective targeting vehicle.

Linkage Stability

The stability of the bond between the liposome and the targeting ligand is crucial for in vivo applications to prevent premature release of the ligand.

  • Thioether Bond (from Maleimide): The thioether bond itself is stable. However, the succinimide ring formed during the Michael addition is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione and albumin. This can lead to the exchange of the conjugated ligand with other thiol-containing molecules, potentially reducing targeting efficacy and causing off-target effects. The stability of the maleimide-thiol adduct can be enhanced by hydrolysis of the succinimide ring, which can be promoted by using N-aryl maleimides or by extended incubation at physiological pH.

  • Amide Bond (from COOH): The amide bond is one of the most stable covalent bonds in biological systems and is generally resistant to hydrolysis under physiological conditions. This inherent stability makes it an attractive choice for applications requiring long-term, stable conjugation.

Experimental Protocols

The following are generalized protocols for the functionalization of liposomes using DSPE-PEG-maleimide and DSPE-PEG-COOH. Researchers should optimize these protocols for their specific ligands and liposome formulations.

Protocol 1: Liposome Functionalization with DSPE-PEG-Maleimide

This protocol is based on the conjugation of a thiol-containing protein or peptide to pre-formed liposomes incorporating DSPE-PEG-maleimide.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-maleimide

  • Thiol-containing protein or peptide

  • Phosphate Buffered Saline (PBS), pH 7.0-7.5

  • (Optional) Reducing agent (e.g., TCEP) if the ligand has disulfide bonds that need to be reduced to generate free thiols.

  • (Optional) Quenching reagent (e.g., 2-mercaptoethanol or cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Thiolated Ligand: If the protein/peptide does not have a free cysteine, it may need to be thiolated using a reagent like Traut's reagent or by reducing existing disulfide bonds with a reducing agent like TCEP. Purify the thiolated ligand to remove excess reducing agent.

  • Conjugation Reaction:

    • Add the thiolated ligand to the liposome suspension in PBS (pH 7.0-7.5). A typical molar ratio of maleimide to thiol is 10:1, but this should be optimized.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as 2-mercaptoethanol or cysteine can be added to the reaction mixture and incubated for an additional 30 minutes.

  • Purification: Remove unconjugated ligand and excess reagents by passing the liposome suspension through a size-exclusion chromatography column.

  • Characterization:

    • Conjugation Efficiency: Quantify the amount of conjugated protein/peptide using a protein assay (e.g., BCA assay) and compare it to the initial amount added. Alternatively, the disappearance of the free ligand can be monitored by HPLC.

    • Liposome Characterization: Measure the size, polydispersity index (PDI), and zeta potential of the functionalized liposomes using Dynamic Light Scattering (DLS).

G cluster_2 Maleimide Conjugation Workflow A Prepare Thiolated Ligand B Mix Ligand with Maleimide-Liposomes (pH 7.0-7.5) A->B C Incubate (2-4h at RT or overnight at 4°C) B->C D Quench Unreacted Maleimides (Optional) C->D E Purify via Size-Exclusion Chromatography D->E F Characterize Conjugation Efficiency and Liposome Properties E->F

Experimental workflow for DSPE-PEG-Maleimide conjugation.
Protocol 2: Liposome Functionalization with DSPE-PEG-COOH

This protocol describes the two-step EDC/NHS chemistry for conjugating an amine-containing ligand to liposomes incorporating DSPE-PEG-COOH.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-COOH

  • Amine-containing protein or peptide

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • (Optional) Quenching reagent (e.g., hydroxylamine or glycine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the DSPE-PEG-COOH liposomes in Activation Buffer (pH 4.5-6.0).

    • Add a molar excess of EDC and NHS (e.g., 10-fold molar excess of EDC and 25-fold molar excess of Sulfo-NHS over the available carboxyl groups).

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated liposomes.

  • Conjugation Reaction:

    • Adjust the pH of the activated liposome suspension to 7.2-8.0 by adding Coupling Buffer.

    • Immediately add the amine-containing ligand to the activated liposome suspension.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): Add a quenching reagent like hydroxylamine or glycine to cap any unreacted NHS-esters.

  • Purification: Separate the functionalized liposomes from unconjugated ligand and reaction byproducts using a size-exclusion chromatography column.

  • Characterization:

    • Conjugation Efficiency: Determine the amount of conjugated protein/peptide using a suitable protein assay and compare it to the initial amount.

    • Liposome Characterization: Analyze the size, PDI, and zeta potential of the final immunoliposomes using DLS.

G cluster_3 COOH Conjugation Workflow G Activate COOH-Liposomes with EDC/NHS (pH 4.5-6.0) H Adjust pH to 7.2-8.0 and Add Amine-Ligand G->H I Incubate (2h at RT or overnight at 4°C) H->I J Quench Unreacted NHS-esters (Optional) I->J K Purify via Size-Exclusion Chromatography J->K L Characterize Conjugation Efficiency and Liposome Properties K->L

Experimental workflow for DSPE-PEG-COOH conjugation.

Conclusion and Recommendations

The choice between DSPE-PEG-maleimide and DSPE-PEG-COOH for liposome functionalization depends on the specific requirements of the application, the nature of the targeting ligand, and the desired stability of the final conjugate.

Choose DSPE-PEG-Maleimide when:

  • Your targeting ligand has an available and accessible thiol group (cysteine).

  • A one-step, rapid conjugation at neutral pH is preferred.

  • High specificity for the thiol group is critical.

  • Potential instability of the maleimide-thiol linkage is acceptable or can be mitigated (e.g., for in vitro studies or by using stabilized maleimides).

Choose DSPE-PEG-COOH when:

  • Your targeting ligand has available primary amines (lysine residues).

  • A highly stable, non-reversible amide linkage is essential for long-term in vivo circulation.

  • The multi-step reaction and the need for pH adjustments are manageable within your experimental setup.

For many in vivo applications where long-term stability is paramount, the robust amide bond formed via DSPE-PEG-COOH conjugation may be advantageous. However, the simplicity and high specificity of the maleimide-thiol reaction make DSPE-PEG-maleimide an excellent choice for a wide range of applications, particularly when reaction conditions need to be mild and straightforward. Ultimately, empirical testing and optimization are crucial to determine the best approach for your specific liposomal drug delivery system.

References

A Researcher's Guide to Assessing the Purity of Synthesized DSPE-PEG8-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with lipid-based nanoparticles, ensuring the purity of functionalized lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) is a critical step that directly impacts the efficacy, safety, and reproducibility of the final therapeutic product. This guide provides a comparative overview of analytical techniques and commercially available alternatives to help researchers rigorously assess the purity of their synthesized this compound.

Comparison of this compound and Alternatives

The purity of DSPE-PEG-Maleimide compounds is paramount for their successful application in bioconjugation, where the maleimide group reacts with thiols on proteins, peptides, or other targeting ligands. Commercially available DSPE-PEG-Maleimide products typically offer a purity of ≥95% or ≥98%.[1][2] Researchers synthesizing this lipid conjugate in-house should aim for comparable purity levels to ensure reliable and consistent results.

Several alternatives with varying PEG linker lengths are available, which can influence the pharmacokinetic profile and targeting efficiency of the resulting nanoparticles. The choice of the PEG linker length is a critical parameter in the design of long-circulating nanocarriers.

Product NameSupplier Example(s)Stated PurityKey Distinctions
This compound Various≥95% - ≥98%Commonly used for bioconjugation with a moderate PEG linker length.
DSPE-PEG2-Mal BroadPharm≥95%Shorter PEG linker, may result in reduced "stealth" properties compared to longer PEGs.
DSPE-PEG4-Maleimide BroadPharm≥95%Intermediate PEG linker length.
DSPE-PEG12-Mal BroadPharm≥95%Longer PEG linker for potentially enhanced circulation time.
DSPE-PEG24-Mal BroadPharm≥95%Even longer PEG chain, which may further increase in vivo residence time.
DSPE-PEG2000-Maleimide Avanti Polar Lipids, BroadPharm, Tocris Bioscience≥90% - ≥98%A widely used alternative with a significantly longer PEG chain (approx. 45 PEG units), extensively cited in literature.[2][3]

Key Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound, as no single technique can provide a complete purity profile. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Additionally, a functional assay to determine the reactivity of the maleimide group is crucial.

Analytical TechniqueKey Parameters MeasuredPotential Impurities Detected
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) Overall purity, presence of non-UV active impurities.Unreacted starting materials (DSPE-PEG8-Amine), hydrolyzed DSPE-PEG8, free DSPE.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural integrity, presence of the maleimide group, absence of residual solvents and starting materials.Residual solvents from synthesis and purification, unreacted N-succinimidyl-3-maleimidopropionate, absence or modification of the maleimide group.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Molecular weight distribution of the PEGylated lipid, confirmation of the final product's mass.Presence of DSPE-PEG8 without the maleimide group, products of incomplete synthesis.
Ellman's Assay (Indirect Method) Reactivity and quantity of the active maleimide groups.Hydrolyzed (inactive) maleimide groups.

Experimental Protocols

Detailed and reproducible experimental protocols are vital for accurate purity assessment. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is well-suited for quantifying non-volatile compounds like lipids that lack a strong UV chromophore.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% Formic Acid

  • Sample Solvent: Methanol or Chloroform

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in the sample solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 20 µL

    • CAD Nebulizer Temperature: 35 °C

    • CAD Evaporation Temperature: 60 °C

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: Linear gradient from 50% to 100% B

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Return to 50% B and equilibrate

  • Data Analysis: Integrate the peak area of the main this compound peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure of the synthesized compound and identifying key functional groups.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Sample: 5-10 mg of dried this compound

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Maleimide Protons: Look for a characteristic singlet peak around δ 6.7 ppm , which corresponds to the two protons on the maleimide ring. The presence and integration of this peak are critical indicators of the maleimide group's integrity.

    • PEG Protons: A large, broad singlet around δ 3.6 ppm corresponds to the repeating ethylene glycol units of the PEG linker.

    • DSPE Protons: Signals corresponding to the fatty acid chains of DSPE will be observed in the upfield region (approximately δ 0.8-2.5 ppm ).

    • Purity Assessment: The absence of signals from starting materials (e.g., the succinimidyl group from the maleimide linker precursor) and significant solvent peaks indicates high purity. The relative integration of the maleimide protons to the DSPE or PEG protons can provide a semi-quantitative measure of functionalization.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is used to determine the molecular weight and polydispersity of the this compound.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Reagents:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)

  • Solvent: Acetonitrile/Water (1:1 v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Sample: ~1 mg/mL solution of this compound

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the solvent.

  • Sample-Matrix Mixture: Mix the sample solution with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The spectrum will show a distribution of peaks, each differing by the mass of one ethylene glycol unit (44 Da), centered around the average molecular weight of this compound. The absence of significant peaks corresponding to unfunctionalized DSPE-PEG8 or other byproducts confirms the purity of the product.

Indirect Ellman's Assay for Maleimide Activity

This assay quantifies the amount of reactive maleimide groups by reacting them with a known excess of a thiol-containing compound (e.g., L-cysteine) and then measuring the remaining unreacted thiol.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.0

  • Ellman's Reagent (DTNB) Solution: 4 mg/mL in Reaction Buffer

  • L-Cysteine Standard Solution: A solution of known concentration (e.g., 1 mM) in Reaction Buffer

  • This compound solution of known concentration

Procedure:

  • Reaction: Mix a known molar amount of the this compound solution with a known molar excess of the L-cysteine standard solution. Allow the reaction to proceed for 30 minutes at room temperature.

  • Quantification of Unreacted Thiol:

    • To a known volume of the reaction mixture, add the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Create a standard curve of absorbance versus known concentrations of L-cysteine.

    • Determine the concentration of unreacted cysteine in the reaction mixture from the standard curve.

    • Subtract the amount of unreacted cysteine from the initial amount of cysteine to determine the amount that reacted with the maleimide groups. This will give the concentration of active maleimide in the this compound sample.

Visualizing the Workflow and Application

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the general workflow for purity assessment and a potential application of this compound in targeted drug delivery.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity & Characterization cluster_result Final Product Assessment Synthesis DSPE-PEG8-Amine + Maleimide Linker Purification Column Chromatography / Dialysis Synthesis->Purification HPLC HPLC-CAD/ELSD (Overall Purity) Purification->HPLC NMR ¹H NMR (Structure & Maleimide Peak) Purification->NMR MS MALDI-TOF MS (Molecular Weight) Purification->MS Ellman Ellman's Assay (Maleimide Activity) Purification->Ellman Pure Pure this compound (>95%) HPLC->Pure Impure Impure Product (<95%) HPLC->Impure NMR->Pure NMR->Impure MS->Pure MS->Impure Ellman->Pure Ellman->Impure

Purity assessment workflow for synthesized this compound.

Targeted_Drug_Delivery_Pathway cluster_formulation Nanoparticle Formulation cluster_conjugation Bioconjugation cluster_delivery Targeted Delivery Liposome Liposome (with this compound) Drug_Encapsulation Drug-Loaded Liposome Liposome->Drug_Encapsulation Drug Therapeutic Drug Drug->Drug_Encapsulation Targeted_Liposome Targeted Liposome Drug_Encapsulation->Targeted_Liposome Thiol-Maleimide Coupling Targeting_Ligand Targeting Ligand (e.g., Antibody with -SH) Targeting_Ligand->Targeted_Liposome Target_Cell Target Cell (e.g., Cancer Cell) Targeted_Liposome->Target_Cell Receptor-Mediated Endocytosis

Application of this compound in targeted drug delivery.

By employing these rigorous analytical techniques and comparing their results to established standards and commercially available alternatives, researchers can confidently assess the purity of their synthesized this compound, leading to more reliable and translatable research outcomes in the field of drug delivery.

References

Validating Targeted DSPE-PEG-Mal Liposomes: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring that a liposomal drug delivery system effectively reaches its intended target is paramount. Liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) and ending in a maleimide (Mal) group offer a versatile platform for active targeting. The maleimide group serves as a chemical handle for covalently attaching targeting ligands, such as peptides or antibodies, that recognize specific cell surface receptors.[1][2][3] This guide provides a comparative overview of key in vitro assays used to validate the targeting efficiency of these functionalized liposomes, complete with experimental protocols and data presentation examples.

Comparison of Key In Vitro Validation Assays

The selection of an appropriate assay depends on the specific question being addressed, from quantifying cellular uptake to visualizing subcellular localization and assessing therapeutic efficacy.

AssayPrincipleInformation ProvidedProsCons
Flow Cytometry Measures fluorescence of individual cells as they pass through a laser beam. Liposomes are typically labeled with a fluorescent dye.[4][5]- Quantitative analysis of cellular uptake/binding. - Percentage of target cells positive for liposomes. - Mean fluorescence intensity (correlates with the number of liposomes per cell).- High-throughput and statistically robust. - Can analyze heterogeneous cell populations. - Provides quantitative uptake data.- Does not provide information on subcellular localization. - Potential for spectral overlap if using multiple fluorophores. - Cannot distinguish between membrane-bound and internalized liposomes without quenching techniques.
Confocal Laser Scanning Microscopy (CLSM) Uses a focused laser to excite fluorophores in a specific focal plane, creating high-resolution optical sections of a specimen.- Visualization of liposome internalization and subcellular distribution. - Qualitative confirmation of targeting. - Co-localization studies with specific organelles (e.g., lysosomes, mitochondria).- Provides spatial information on liposome fate within the cell. - Allows for live-cell imaging to track uptake over time. - Excellent for demonstrating target-specific internalization.- Lower throughput compared to flow cytometry. - Quantification can be complex and less precise. - Photobleaching of fluorescent dyes can be an issue.
MTT/Cell Viability Assays Measures the metabolic activity of cells. The MTT compound is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product.- Indirect measure of targeting efficacy by assessing the cytotoxicity of a drug-loaded liposome. - Determination of IC50 values (concentration for 50% inhibition).- Well-established and straightforward colorimetric assay. - High-throughput (96-well plate format). - Provides a functional readout of the targeted drug delivery system.- Indirect measurement of cell death. - Can be confounded by nanoparticles interfering with the assay. - Does not directly measure liposome uptake.
Liposome-Binding Assay Incubates liposomes with a protein of interest (or target cells), followed by separation of bound and unbound fractions via centrifugation. The bound fraction is then quantified.- Measures the binding affinity and specificity of the targeting ligand to its receptor. - Can determine binding constants (e.g., Kd).- Directly assesses the primary interaction between the liposome and its target. - Relatively simple and inexpensive method.- Does not provide information on cellular internalization or subsequent fate. - Requires a method to quantify the bound fraction (e.g., Western Blot, fluorescence).

Experimental Workflows and Mechanisms

To successfully validate targeted liposomes, a logical series of experiments is required, starting from the conjugation of the targeting ligand to the final assessment of cellular interaction.

G cluster_0 Liposome Preparation & Conjugation prep 1. Prepare Liposomes (with DSPE-PEG-Mal) ligand 2. Prepare Targeting Ligand (e.g., Thiolated Peptide) prep->ligand conjugate 3. Conjugate Ligand to Liposome (Maleimide-Thiol Reaction) ligand->conjugate purify 4. Purify & Characterize (Size, Zeta, Conjugation Efficiency) conjugate->purify binding Binding Assay (Affinity) purify->binding uptake Cellular Uptake (Flow Cytometry) purify->uptake visual Internalization (Confocal Microscopy) purify->visual cyto Functional Assay (Cytotoxicity - MTT) purify->cyto

Caption: General experimental workflow for the preparation and in vitro validation of targeted DSPE-PEG-Mal liposomes.

The maleimide group on the liposome surface reacts with thiol groups present on targeting ligands. Interestingly, studies have shown that maleimide-modified liposomes can also exhibit enhanced cellular uptake through interaction with thiol groups on the cell surface, a mechanism that can include both endocytosis and energy-independent transport.

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm thiol Cell Surface Thiols (e.g., Protein Disulfide Isomerase) endosome Endosome thiol->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking release Drug Release lysosome->release 4. Degradation & Drug Release liposome Targeted DSPE-PEG-Mal Liposome liposome->thiol 1. Binding

Caption: Proposed mechanism of thiol-mediated uptake for maleimide-functionalized liposomes.

Detailed Experimental Protocols

Below are standardized protocols for the three most common assays used to validate liposome targeting.

Cellular Uptake Analysis by Flow Cytometry

This method quantifies the percentage of cells that have taken up fluorescently labeled liposomes and the relative amount of uptake per cell.

Materials:

  • Target cells and appropriate culture medium.

  • Fluorescently labeled targeted liposomes (e.g., containing Rhodamine-DSPE).

  • Non-targeted liposomes (control).

  • Phosphate-buffered saline (PBS).

  • Trypsin or cell scraper.

  • Flow cytometer.

Protocol:

  • Cell Seeding: Seed target cells in 6-well plates at a density that allows for logarithmic growth (e.g., 1 x 10^6 cells/well) and incubate overnight.

  • Incubation: Replace the culture medium with fresh medium containing either the targeted or non-targeted fluorescent liposomes at a specific lipid concentration. Incubate for a defined period (e.g., 1.5 - 4 hours) at 37°C.

  • Washing: Aspirate the liposome-containing medium and wash the cells three times with ice-cold PBS to remove non-adherent liposomes.

  • Cell Detachment: Detach the cells using trypsin or a cell scraper. Neutralize trypsin with medium containing serum and transfer the cell suspension to FACS tubes.

  • Centrifugation: Centrifuge the cells (e.g., at 400 x g for 5 minutes at 4°C), discard the supernatant, and resuspend in FACS buffer (e.g., PBS with 1% FBS).

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE or TRITC for rhodamine). Gate on the viable cell population based on forward and side scatter. Untreated cells should be used to set the background fluorescence.

Visualization of Cellular Internalization by Confocal Microscopy

This technique provides visual evidence of liposome internalization and their location within the cell.

Materials:

  • Target cells and culture medium.

  • Fluorescently labeled targeted and non-targeted liposomes.

  • Glass-bottom dishes or chamber slides.

  • PBS.

  • Paraformaldehyde (PFA) for fixing.

  • DAPI stain for nuclear counterstaining.

  • Mounting medium.

  • Confocal microscope.

Protocol:

  • Cell Seeding: Seed target cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled targeted or non-targeted liposomes in culture medium for a specific duration (e.g., 1-4 hours) at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove free liposomes.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS. If desired, permeabilize the cells and stain for specific organelles. Add a DAPI solution to counterstain the nuclei for 5-10 minutes.

  • Mounting: Wash the cells, add a drop of mounting medium, and cover with a coverslip.

  • Imaging: Visualize the samples using a confocal microscope. Acquire Z-stack images to confirm that the liposomes are internalized within the cell rather than just bound to the surface.

Cytotoxicity Assessment using MTT Assay

This assay is used to determine the efficacy of liposomes loaded with a cytotoxic drug. Enhanced cell killing by targeted liposomes compared to non-targeted ones suggests successful delivery of the payload.

Materials:

  • Target cells and culture medium.

  • Drug-loaded targeted liposomes.

  • Drug-loaded non-targeted liposomes.

  • Free drug solution.

  • "Empty" (drug-free) liposomes.

  • 96-well plates.

  • MTT solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells per well and incubate overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the different formulations (free drug, targeted liposomes, non-targeted liposomes, empty liposomes). Include untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 4 hours in a humidified incubator.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of around 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Quantitative Data Presentation

Clear presentation of quantitative data is crucial for comparing the performance of different liposomal formulations.

Table 1: Cellular Uptake via Flow Cytometry

Liposome FormulationMean Fluorescence Intensity (a.u.)% Fluorescently Positive Cells
Untreated Control15 ± 30.5%
Non-Targeted Liposomes450 ± 5535%
Targeted Liposomes 2100 ± 180 92%

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Cytotoxicity (IC50 Values)

FormulationIC50 on Target Cells (µM)
Free Drug5.2 ± 0.8
Non-Targeted Liposomes3.8 ± 0.5
Targeted Liposomes 0.9 ± 0.2
Empty Liposomes> 100

IC50 values were calculated after 72 hours of incubation (mean ± SD, n=3).

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DSPE-PEG8-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and nanomedicine, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of DSPE-PEG8-Mal, a common reagent in bioconjugation and the formulation of lipid nanoparticles. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

While some safety data sheets (SDS) for similar compounds indicate no major hazards, it is crucial to treat all chemicals with caution. This compound may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves (e.g., nitrile)
Eye/Face Protection Use safety glasses with side shields or goggles.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. Avoid breathing in dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as special waste and handled by a licensed disposal company in accordance with local, state, and federal regulations.

Step 1: Containment and Collection

  • For Spills: In the event of a minor spill, immediately contain the material.

    • Use an absorbent material such as sand, earth, or vermiculite to soak up the spill.

    • Alternatively, carefully sweep or vacuum the spilled material.

    • Collect the contained material and place it into a suitable, clearly labeled container for waste disposal.

  • For Unused Product: Keep the product in its original, tightly sealed container.

Step 2: Labeling and Storage

  • Clearly label the waste container with the chemical name: "this compound Waste".

  • Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it can be collected for disposal.

Step 3: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.

  • Do not dispose of this compound down the drain or in regular trash. This chemical should not be released into the environment.

Step 4: Decontamination

  • Thoroughly clean any contaminated surfaces or equipment.

  • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) in the same manner as the chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DSPE_PEG8_Mal_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_containment Containment cluster_disposal Disposal start Start: Handling this compound wear_ppe Wear Appropriate PPE start->wear_ppe spill Spill Occurs wear_ppe->spill If spill unused_product Unused Product wear_ppe->unused_product If unused contain_spill Contain Spill with Absorbent spill->contain_spill collect_waste Collect Waste into Labeled Container unused_product->collect_waste contain_spill->collect_waste store_waste Store in Designated Area collect_waste->store_waste contact_ehs Contact EHS/Waste Disposal Company store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound.

General Hygiene and Environmental Protection

  • Avoid eating, drinking, or smoking when handling this chemical.

  • Wash hands thoroughly after handling.

  • Prevent any spillage from entering drains, sewers, or water courses to protect the environment.

By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.

Personal protective equipment for handling DSPE-PEG8-Mal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for DSPE-PEG8-Mal

Topic: Personal Protective Equipment for Handling this compound

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2]To protect against skin contact. Double gloving is advisable.[2]
Eye Protection Chemical safety goggles and a face shield.[1]To protect against splashes and airborne particles. An eye wash station should be readily accessible.
Skin and Body Protection A buttoned, full-length laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area such as a certified chemical fume hood, especially when handling the solid compound.To prevent the dispersion and inhalation of dust.
Operational Plan: Step-by-Step Handling Procedure

Adherence to the following steps is critical for the safe handling of this compound.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eye wash station are accessible and operational.

  • Confirm that the local exhaust ventilation (e.g., chemical fume hood) is functioning correctly.

  • Don the required PPE as specified in the table above.

2. Handling the Compound:

  • This compound is typically a solid. Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of dust during handling. Weigh and handle the compound within the confines of a chemical fume hood.

  • Use freshly prepared solutions and avoid repeated freeze-thaw cycles.

3. Storage:

  • Store in a freezer at -20°C with the container tightly closed.

  • Protect the compound from moisture and light.

  • Store under an inert gas atmosphere.

In Case of Exposure:

  • If on skin: Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Extensive irrigation with water for at least 30 minutes is required. Seek immediate medical attention.

  • If inhaled: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.

  • If ingested: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste materials, including unused this compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Labeling and Storage:

  • Clearly label the waste container with the chemical name and any associated hazard symbols.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Disposal:

  • The disposal of this compound should be treated as special waste and handled by a licensed disposal company.

  • Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to arrange for proper disposal in accordance with local, state, and federal regulations.

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Storage Clean Work Area Clean Work Area Verify Safety Equipment Verify Safety Equipment Clean Work Area->Verify Safety Equipment Confirm Ventilation Confirm Ventilation Verify Safety Equipment->Confirm Ventilation Don PPE Don PPE Confirm Ventilation->Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Prepare Solution Prepare Solution Weigh in Fume Hood->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Store at -20°C Store at -20°C Perform Experiment->Store at -20°C Protect from Light/Moisture Protect from Light/Moisture Store at -20°C->Protect from Light/Moisture

Caption: A logical workflow for the safe handling of this compound.

G cluster_0 Waste Collection cluster_1 Waste Storage cluster_2 Final Disposal Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Contact EHS/Licensed Contractor Contact EHS/Licensed Contractor Store in Designated Area->Contact EHS/Licensed Contractor Arrange for Pickup Arrange for Pickup Contact EHS/Licensed Contractor->Arrange for Pickup

Caption: A step-by-step process for the proper disposal of this compound waste.

References

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